molecular formula C7H10ClNS B193911 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride CAS No. 28783-41-7

4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride

Katalognummer: B193911
CAS-Nummer: 28783-41-7
Molekulargewicht: 175.68 g/mol
InChI-Schlüssel: QMXCTKPNQFJZGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride is an intemediate of Clopidogrel and Prasugrel.

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXCTKPNQFJZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951426
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-41-7
Record name Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28783-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0HB70DQ7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride (CAS Number: 28783-41-7). This compound is a key intermediate in the synthesis of the antiplatelet agent clopidogrel and has been investigated for its potential as a phenylethanolamine N-methyltransferase inhibitor.[1] This document consolidates available data on its chemical identity, physical properties, and synthesis, presenting it in a clear and accessible format for researchers and drug development professionals. Detailed experimental protocols for its synthesis are also provided.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. Its structure consists of a thieno[3,2-c]pyridine core, which is a fusion of a thiophene and a pyridine ring. The pyridinium nitrogen is protonated and associated with a chloride counter-ion.

Table 1: Chemical Identification

IdentifierValueReference
IUPAC Name 4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride[2]
CAS Number 28783-41-7[2]
Molecular Formula C₇H₁₀ClNS[2]
Molecular Weight 175.68 g/mol [2]
Canonical SMILES C1CNCC2=C1SC=C2.Cl[3]
InChI InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The available data for this compound are summarized below.

Table 2: Physicochemical Data

PropertyValueReference
Appearance White to light yellow to light orange powder/crystal[4]
Melting Point 226.0 to 230.0 °C[4]
pKa (Predicted, for free base) 9.36 ± 0.20[5]
Solubility No quantitative data available. General guidance suggests referring to solubility information to select an appropriate solvent.[6] As a pyridinium salt, it is expected to be soluble in polar solvents like water, methanol, and ethanol.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of 2-(thiophen-2-yl)ethanamine with a source of formaldehyde, followed by treatment with hydrochloric acid. Several methods have been reported, and two are detailed below.

Synthesis Workflow

The general synthetic approach can be visualized as a two-step process: formation of an imine intermediate followed by an acid-catalyzed cyclization and salt formation.

G General Synthesis Workflow Reactants 2-(Thiophen-2-yl)ethanamine + Formaldehyde Source Intermediate Imine Intermediate Reactants->Intermediate Step 1: Imine Formation Product This compound Intermediate->Product Step 2: Cyclization & Salt Formation HCl Hydrochloric Acid HCl->Intermediate

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis via Imine Formation and Cyclization

This method involves the reaction of 2-thiophene ethylamine with formaldehyde and water, followed by extraction and cyclization with ethanolic hydrogen chloride.[7]

Step 1: Preparation of the Imine Intermediate

  • To a reaction flask, add water, formaldehyde, and 2-thiophene ethylamine.

  • Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.

  • After the reaction is complete, extract the reaction liquid with dichloroethane.

  • Combine the organic layers and wash with saturated saline water.

  • Evaporate the organic layer under reduced pressure to obtain the imine intermediate.

Step 2: Cyclization and Salt Formation

  • Place the obtained imine into a reaction flask.

  • Add ethanolic hydrogen chloride and water.

  • Heat the mixture to 65-75 °C and maintain for a specified period.

  • Add activated carbon, maintain the temperature, and then filter.

  • Cool the filtrate to 0-5 °C and hold for 1-2 hours to allow for crystallization.

  • Filter the solid product and dry in an oven to yield this compound.

Experimental Protocol 2: One-Pot Synthesis

A more direct, one-pot synthesis has also been described.

Protocol:

  • Add 2-(thiophen-2-yl)ethanamine to a reaction vessel containing an appropriate solvent.

  • Add a formaldehyde source (e.g., paraformaldehyde).

  • Heat the mixture to reflux.

  • After a period of reflux, cool the reaction mixture.

  • Add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol).

  • Stir the mixture to induce crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent (e.g., isopropanol).

  • Dry the product under vacuum.

Biological Context and Applications

This compound is a crucial building block in the pharmaceutical industry.

  • Intermediate for Clopidogrel Synthesis: Its primary application is as a key starting material in the multi-step synthesis of Clopidogrel, a widely used antiplatelet medication that functions as a P2Y₁₂ receptor antagonist.

  • Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: Research has explored a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT).[1] This enzyme is involved in the biosynthesis of epinephrine, suggesting potential applications in neurological and cardiovascular research.

The logical relationship for its primary application can be visualized as follows:

G Role in Clopidogrel Synthesis Start This compound Process Multi-step Chemical Synthesis Start->Process Starting Material End Clopidogrel (Antiplatelet Agent) Process->End Yields

Caption: The role of the title compound as a key intermediate in the synthesis of Clopidogrel.

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed storage information, it is recommended to store at room temperature in the continental US, though this may vary elsewhere.[6] For long-term storage of solutions, it is advised to aliquot and store at -20°C for one month or -80°C for six months, protected from moisture and light.[6]

Conclusion

This compound is a well-characterized compound with significant importance in medicinal chemistry, primarily as a precursor to clopidogrel. This guide has summarized its key physicochemical properties, provided detailed synthetic protocols, and outlined its biological relevance. While quantitative solubility data remains to be fully elucidated in publicly available literature, the provided information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Versatile Scaffold: A Deep Dive into the Biological Activity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure represents a privileged scaffold in medicinal chemistry. Its inherent structural features have led to the discovery of potent and selective modulators of various biological targets, spanning a wide range of therapeutic areas from metabolic disorders and cancer to infectious diseases. This in-depth technical guide explores the multifaceted biological activities of this heterocyclic nucleus, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and development.

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a bicyclic system that merges a thiophene ring with a tetrahydropyridine ring. This unique combination imparts favorable physicochemical properties, enabling it to interact with a diverse array of protein targets. Its derivatives have been extensively synthesized and evaluated for numerous biological activities, with several compounds showing promise as lead molecules for drug development.[1][2][3]

Diverse Pharmacological Profile: From Enzyme Inhibition to Receptor Modulation

The versatility of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These activities include anti-inflammatory, anti-infective, antineoplastic, anti-arrhythmic, and antiplatelet aggregation effects.[1]

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

A significant area of investigation for this core structure has been the inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in epinephrine biosynthesis.[4] Researchers have explored 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) as isosteric replacements for 1,2,3,4-tetrahydroisoquinolines (THIQs), a known class of PNMT inhibitors.[4] While in some cases THTP derivatives were found to be less potent than their THIQ counterparts, the scaffold itself proved to be a valid isostere, with substitutions on the ring system influencing potency and selectivity against the α2-adrenoceptor.[4]

Table 1: In Vitro Human PNMT Inhibitory Potency and α2-Adrenoceptor Affinity of Selected Compounds [4]

CompoundhPNMT Ki (µM) ± SEMα2-Adrenoceptor Ki (µM) ± SEMSelectivity (α2/PNMT)
THIQ (5)5.8 ± 0.50.35 ± 0.110.060
SK&F 64139 (6)0.0031 ± 0.00060.021 ± 0.0057
70.056 ± 0.0030.23 ± 0.1377
SK&F 29661 (8)0.28 ± 0.02100 ± 10360
90.12 ± 0.014.3 ± 0.336
(±)-101.4 ± 0.010.76 ± 0.080.54
(±)-110.017 ± 0.0051.1 ± 0.165
(±)-120.072 ± 0.00531 ± 3430
Hedgehog Acyltransferase (HHAT) Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its dysregulation is implicated in various cancers. Hedgehog acyltransferase (HHAT) is a key enzyme in this pathway, responsible for the palmitoylation of Hh proteins, a critical step for their signaling activity. Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have emerged as potent inhibitors of HHAT.[5] Structure-activity relationship (SAR) studies have identified key features for inhibitory potency, including a central amide linkage, a secondary amine, and a specific stereochemistry at the 4-position of the core.[5]

Table 2: HHAT Inhibitory Activity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Analogs [5]

CompoundHHAT IC50 (µM)SHH Palmitoylation Inhibition in Cells
IMP-1575 Low- to sub-µMYes
Inactive enantiomerInactiveNo
Antifungal and Anticancer Activities

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold has also been explored for its potential as an antifungal and anticancer agent. Certain derivatives have demonstrated promising in vitro activity against various fungal strains and cancer cell lines.

A library of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are derived from the core structure, were evaluated for their fungicidal activity. Several compounds exhibited significant activity against C. arachidicola, R. solani, and S. sclerotiorum, with EC50 values in the low microgram per milliliter range.[6] Transcriptome analysis of one of the active compounds suggested a mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway.[6]

Table 3: Antifungal Activity of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives [6]

CompoundC. arachidicola EC50 (µg/mL)R. solani EC50 (µg/mL)S. sclerotiorum EC50 (µg/mL)
I-14.61 - 6.664.61 - 6.664.61 - 6.66
I-54.61 - 6.664.61 - 6.664.61 - 6.66
I-74.61 - 6.664.61 - 6.664.61 - 6.66
I-124.61 - 6.664.61 - 6.664.61 - 6.66

Furthermore, β-aminonitrile derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been synthesized and evaluated for their antitumor activity, showing weak to moderate effects against A549 and K562 cancer cell lines in the low micromolar range.[7][8]

Experimental Protocols

A critical component of drug discovery is the ability to reliably synthesize and test new chemical entities. The following sections detail the methodologies for key experiments cited in the literature for the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.

Synthesis of the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core

A common and versatile method for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system is the Pictet-Spengler reaction.[3][4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the synthesis of the THTP core, 2-thiopheneethylamine or its derivatives are typically used as the starting material.

cluster_0 Pictet-Spengler Reaction for THTP Core Synthesis 2-Thiopheneethylamine 2-Thiopheneethylamine Intermediate Schiff Base/Iminium Ion Intermediate 2-Thiopheneethylamine->Intermediate + Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Intermediate THTP_Core 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core Intermediate->THTP_Core Cyclization

Caption: Pictet-Spengler reaction workflow for THTP synthesis.

Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay

The inhibitory potency of compounds against hPNMT is typically determined using a radiochemical assay.[4]

Experimental Workflow:

  • Enzyme Preparation: Recombinant hPNMT is expressed and purified.

  • Reaction Mixture: The assay is conducted in a buffer solution containing the purified hPNMT, the radiolabeled methyl donor S-adenosyl-L-[methyl-³H]methionine, the substrate phenylethanolamine, and varying concentrations of the inhibitor.

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

  • Quenching: The reaction is stopped by the addition of a quenching solution.

  • Extraction: The radiolabeled product, [³H]epinephrine, is extracted using an organic solvent.

  • Quantification: The amount of radioactivity in the organic phase is measured using a scintillation counter.

  • Data Analysis: The inhibitory constant (Ki) values are calculated by fitting the data to the appropriate inhibition model.

cluster_1 hPNMT Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (hPNMT, [3H]SAM, Substrate, Inhibitor) Start->Prepare_Reaction Incubate Incubate Prepare_Reaction->Incubate Quench Quench Reaction Incubate->Quench Extract Extract [3H]Epinephrine Quench->Extract Measure_Radioactivity Measure Radioactivity Extract->Measure_Radioactivity Calculate_Ki Calculate Ki Measure_Radioactivity->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for the hPNMT radiochemical inhibition assay.

Hedgehog Acyltransferase (HHAT) Acyl-cLIP Assay

The activity of HHAT inhibitors can be assessed using an acyl-biotin exchange-based competitive luminescence immunoassay platform (acyl-cLIP).[5]

Experimental Workflow:

  • Cell Culture: Cells expressing HHAT are cultured.

  • Inhibitor Treatment: Cells are treated with varying concentrations of the test compounds.

  • Lysis and Biotinylation: Cells are lysed, and a biotinylated probe that competes with the natural substrate for binding to HHAT is added.

  • Immunoprecipitation: The HHAT-probe complex is immunoprecipitated.

  • Detection: The amount of biotinylated probe bound to HHAT is quantified using a luminescence-based detection method.

  • Data Analysis: The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

cluster_2 HHAT Acyl-cLIP Assay Workflow Start Start Cell_Culture Culture HHAT-expressing cells Start->Cell_Culture Inhibitor_Treatment Treat cells with inhibitor Cell_Culture->Inhibitor_Treatment Lysis_Biotinylation Lyse cells and add biotinylated probe Inhibitor_Treatment->Lysis_Biotinylation Immunoprecipitation Immunoprecipitate HHAT-probe complex Lysis_Biotinylation->Immunoprecipitation Detection Luminescence detection Immunoprecipitation->Detection Calculate_IC50 Calculate IC50 Detection->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the HHAT acyl-cLIP assay.

Signaling Pathways

Understanding the signaling pathways in which the targets of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives are involved is crucial for elucidating their mechanism of action and potential therapeutic applications.

Epinephrine Biosynthesis Pathway

PNMT catalyzes the final step in the biosynthesis of epinephrine from norepinephrine. Inhibition of PNMT by 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives would lead to a decrease in epinephrine levels.

cluster_3 Epinephrine Biosynthesis Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine S-adenosyl- methionine PNMT PNMT PNMT->Epinephrine Inhibited by THTP Derivatives

Caption: The role of PNMT in the epinephrine biosynthesis pathway.

Hedgehog Signaling Pathway

HHAT is essential for the activation of Hedgehog signaling. Inhibition of HHAT by 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives blocks the palmitoylation of the Sonic Hedgehog (SHH) protein, preventing its secretion and subsequent activation of the pathway.

cluster_4 Hedgehog Signaling Pathway SHH_precursor SHH Precursor Palmitoylated_SHH Palmitoylated SHH SHH_precursor->Palmitoylated_SHH Palmitoylation HHAT HHAT HHAT->Palmitoylated_SHH Inhibited by THTP Derivatives Secretion Secretion Palmitoylated_SHH->Secretion PTCH1 PTCH1 Secretion->PTCH1 Binds to SMO SMO PTCH1->SMO Inhibits GLI GLI Activation SMO->GLI Target_Genes Target Gene Expression GLI->Target_Genes

References

An In-depth Technical Guide on 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride: Synthesis, Spectroscopic Characterization, and Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. This compound is a critical intermediate in the synthesis of clopidogrel, a widely used antiplatelet medication.[1][2] This document details its synthesis, expected spectroscopic data, and the experimental protocols for its characterization.

Spectroscopic Data

While this compound is a well-characterized compound, publicly available experimental spectra are limited. The following tables summarize the expected spectroscopic data based on its chemical structure.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Expected)

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H~7.2-7.4dThiophene H
¹H~6.9-7.1dThiophene H
¹H~4.2-4.4sCH₂ (Methylene bridge)
¹H~3.4-3.6tCH₂ (adjacent to NH)
¹H~3.1-3.3tCH₂ (adjacent to thiophene)
¹³C~135-140sQuaternary Thiophene C
¹³C~125-130sQuaternary Thiophene C
¹³C~122-127dThiophene CH
¹³C~120-125dThiophene CH
¹³C~45-50tCH₂ (Methylene bridge)
¹³C~40-45tCH₂ (adjacent to NH)
¹³C~22-27tCH₂ (adjacent to thiophene)

Table 2: Infrared (IR) Spectroscopy Data (Expected)

Frequency (cm⁻¹) Intensity Assignment
~3000-3100MediumC-H stretch (aromatic/vinylic)
~2850-2960MediumC-H stretch (aliphatic)
~2400-2700Broad, StrongN-H stretch (secondary amine salt)
~1590-1610MediumC=C stretch (thiophene)
~1400-1450MediumC-H bend (aliphatic)

Table 3: Mass Spectrometry (MS) Data (Expected)

m/z Relative Intensity (%) Assignment
140.05High[M+H]⁺ (of free base)
139.05High[M]⁺ (molecular ion of free base)

Experimental Protocols

The following sections detail the synthetic and analytical procedures for this compound.

Synthesis of this compound

A common synthetic route involves the Pictet-Spengler reaction of 2-thienylethylamine with an aldehyde, followed by cyclization.

Materials:

  • 2-Thienylethylamine

  • Paraformaldehyde

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of 2-thienylethylamine (1 equivalent) in dichloromethane, add paraformaldehyde (1.1 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Add a solution of hydrochloric acid in N,N-dimethylformamide.

  • Heat the mixture to 70°C for 4-6 hours.

  • Cool the reaction to 15°C and stir for 8-10 hours to facilitate crystallization.

  • Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Ensure the sample is dry.

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the industrial synthesis of clopidogrel.[1][2] The following diagram illustrates a common synthetic pathway.

Synthesis_of_Clopidogrel A 2-Thienylethylamine C This compound A->C Pictet-Spengler Reaction B Paraformaldehyde B->C Pictet-Spengler Reaction F Intermediate Cyano Compound C->F Strecker Synthesis D 2-Chlorobenzaldehyde D->F Strecker Synthesis E Sodium Cyanide E->F Strecker Synthesis G Racemic Clopidogrel F->G Hydrolysis & Esterification H (S)-(+)-Clopidogrel G->H Chiral Resolution I Resolution (e.g., with L-camphorsulfonic acid) I->H

Caption: Synthetic pathway of (S)-(+)-Clopidogrel from 2-Thienylethylamine.

The synthesis begins with the reaction of 2-thienylethylamine and paraformaldehyde to form the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride. This is followed by a Strecker synthesis with 2-chlorobenzaldehyde and sodium cyanide to produce a cyano intermediate. Subsequent hydrolysis and esterification yield racemic clopidogrel, which is then resolved to obtain the pharmacologically active (S)-(+)-enantiomer.

Conclusion

This compound is a fundamental building block in the synthesis of clopidogrel. Understanding its synthesis and spectroscopic properties is crucial for process optimization and quality control in pharmaceutical manufacturing. While detailed public spectroscopic data is sparse, the expected values and general analytical protocols provided in this guide offer a solid foundation for researchers and professionals in the field.

References

The Dawn of Platelet Inhibition: A Technical Guide to the Discovery and History of Thienopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of thienopyridine compounds, a class of drugs that has revolutionized the management of atherothrombotic diseases. From their serendipitous discovery to the refinement of their chemical structures and understanding of their mechanism of action, this document provides a comprehensive overview for professionals in the field of drug development and cardiovascular research.

Introduction: The Unmet Need and the Rise of Antiplatelet Therapy

The pathophysiology of arterial thrombosis, the underlying cause of myocardial infarction and ischemic stroke, is intrinsically linked to the activation and aggregation of platelets. Prior to the advent of targeted antiplatelet therapies, treatment options were limited. This landscape spurred a search for agents that could effectively and safely modulate platelet function. The thienopyridine class of drugs emerged as a cornerstone of antiplatelet therapy, fundamentally altering the prognosis for patients with cardiovascular disease.

The First Generation: The Discovery of Ticlopidine

The story of thienopyridines begins in the 1970s with the French pharmaceutical company, Sanofi (then Castaigne SA). Researchers initially investigating compounds with structural similarities to the anti-inflammatory drug tinoridine stumbled upon a series of thienopyridine derivatives.[1] While these compounds lacked the desired anti-inflammatory properties, they exhibited potent antithrombotic effects in preclinical models.[1] This serendipitous discovery marked the beginning of a new era in cardiovascular medicine.

The lead compound to emerge from this research was ticlopidine . Patented in 1973 and approved for medical use in 1978, ticlopidine was the first thienopyridine to be introduced into clinical practice.[2] It was initially used in patients at high risk of thrombotic events, such as those who had undergone heart surgery or were on hemodialysis.[2]

However, the use of ticlopidine was hampered by a significant side-effect profile, most notably neutropenia and thrombotic thrombocytopenic purpura (TTP), which in some cases were fatal.[3] This necessitated close monitoring of patients and limited its widespread use, paving the way for the development of safer alternatives.[3]

A Safer Successor: The Development of Clopidogrel

Building on the thienopyridine scaffold of ticlopidine, researchers at Sanofi synthesized over a thousand analogues in an effort to identify a compound with an improved safety profile and enhanced efficacy.[1] This extensive medicinal chemistry effort led to the discovery of clopidogrel , the (S)-isomer of a ticlopidine analogue, which demonstrated greater activity and better tolerability.[1]

Clopidogrel was launched in 1998 and quickly became a blockbuster drug, largely replacing ticlopidine in clinical practice.[1][4] Its superior safety profile, particularly the lower incidence of hematological adverse effects, made it a more attractive option for long-term secondary prevention of atherothrombotic events.[3] The landmark CAPRIE (Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Events) trial demonstrated the superiority of clopidogrel over aspirin in reducing the combined risk of ischemic stroke, myocardial infarction, or vascular death in patients with atherosclerotic vascular disease.[5]

The Third Generation: Prasugrel and the Quest for Enhanced Potency

Despite the success of clopidogrel, a significant inter-individual variability in its antiplatelet effect was observed, leading to the concept of "clopidogrel resistance." This variability was largely attributed to genetic polymorphisms in the cytochrome P450 enzymes responsible for its metabolic activation.[4] This clinical challenge drove the development of a third-generation thienopyridine, prasugrel .

Developed by Daiichi Sankyo and Eli Lilly, prasugrel (originally CS-747) was designed to have a more efficient and consistent metabolic activation profile.[6][7] It was patented in 1993 and received FDA approval in 2009 for the reduction of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) managed with percutaneous coronary intervention (PCI).[6][7]

The TRITON-TIMI 38 trial directly compared prasugrel with clopidogrel in patients with ACS undergoing PCI and demonstrated that prasugrel was more effective in reducing ischemic events, albeit with an increased risk of bleeding.[8] This highlighted the trade-off between enhanced antiplatelet potency and bleeding risk, a central theme in the ongoing development of antithrombotic therapies.

Mechanism of Action: Irreversible Inhibition of the P2Y12 Receptor

A pivotal breakthrough in understanding the mechanism of action of thienopyridines was the identification of the platelet P2Y12 receptor as their molecular target in 2001.[1] Thienopyridines are prodrugs that require metabolic activation in the liver to exert their antiplatelet effect.[3][9]

The active metabolites of thienopyridines are highly reactive thiol derivatives that selectively and irreversibly bind to the P2Y12 receptor on the platelet surface.[10][11] This covalent modification prevents adenosine diphosphate (ADP) from binding to the receptor, thereby blocking a key pathway of platelet activation and aggregation for the lifespan of the platelet.[9]

The P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a downstream signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent de-inhibition of the vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gai Gαi P2Y12->Gai Activates VASP VASP (Dephosphorylated) AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A ATP ATP ATP->AC Substrate cAMP->PKA Activates VASP_P VASP-P (Phosphorylated) PKA->VASP_P Phosphorylates VASP_P->VASP Dephosphorylation GPIIbIIIa_inactive GPIIb/IIIa (Inactive) VASP->GPIIbIIIa_inactive Inhibits activation of GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates Thienopyridine Thienopyridine Active Metabolite Thienopyridine->P2Y12 Irreversibly Inhibits

P2Y12 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for the major thienopyridine compounds, providing a basis for comparison of their pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Parameters of Thienopyridine Active Metabolites

ParameterTiclopidineClopidogrelPrasugrel
Time to Peak Plasma Concentration (Tmax) ~2-3 hours~1 hour (active metabolite)~0.5 hours (active metabolite)
Bioavailability >80%Variable, low (~15% of absorbed dose converted to active metabolite)≥79%
Protein Binding (Active Metabolite) >98%~98%~98%
Elimination Half-life (Active Metabolite) ~4-5 hours~8 hours~7 hours (range 2-15 hours)[12]
Metabolism Hepatic (CYP-mediated)Hepatic (CYP-mediated, primarily CYP2C19)Intestinal and Hepatic (Esterase and CYP-mediated)[12]

Table 2: Pharmacodynamic Properties of Thienopyridine Compounds

ParameterTiclopidineClopidogrelPrasugrel
Onset of Action (Inhibition of Platelet Aggregation) 24-48 hours2-6 hours (with loading dose)~30 minutes (with loading dose)
Maximal Inhibition of Platelet Aggregation (IPA) 50-70%50-60% (at steady state)~80% (at steady state)
Receptor Binding IrreversibleIrreversibleIrreversible
Variability in Response ModerateHigh (influenced by CYP2C19 genetics)Low

Experimental Protocols: Assessing Thienopyridine Activity

The evaluation of thienopyridine efficacy relies on specialized laboratory assays that measure platelet function. Two of the most important methods are Light Transmission Aggregometry (LTA) and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging a whole blood sample collected in a citrate anticoagulant. Platelet-poor plasma (PPP) is also prepared by a second, higher-speed centrifugation.

  • Instrumentation: A specialized aggregometer is used, which consists of a light source, a cuvette holder maintained at 37°C with a stirring mechanism, and a photodetector.

  • Assay Principle: The aggregometer measures the transmission of light through the PRP sample. In a resting state, platelets are in suspension and scatter light, resulting in low light transmission.

  • Agonist Addition: A platelet agonist, such as ADP, is added to the PRP to induce aggregation.

  • Measurement: As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through to the photodetector. The change in light transmission is recorded over time.

  • Data Analysis: The extent of platelet aggregation is quantified by comparing the light transmission of the PRP sample after agonist addition to that of the PPP (representing 100% aggregation) and the baseline PRP (representing 0% aggregation). The inhibitory effect of a thienopyridine is determined by the reduction in ADP-induced aggregation in a patient's sample compared to a control.

LTA_Workflow Start Whole Blood Sample (Citrate Anticoagulant) Centrifuge1 Centrifugation (Low Speed) Start->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) PRP->Centrifuge2 Aggregometer Aggregometer Cuvette (37°C, Stirring) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Add_Agonist Add Platelet Agonist (e.g., ADP) Aggregometer->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Analysis Calculate % Aggregation Measure->Analysis

Workflow for Light Transmission Aggregometry
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP assay is a more specific method for assessing the activity of the P2Y12 receptor pathway.

Methodology:

  • Principle: VASP is an intracellular protein that is phosphorylated in response to cAMP. Activation of the P2Y12 receptor by ADP inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent dephosphorylation of VASP. Thienopyridines, by blocking the P2Y12 receptor, prevent this dephosphorylation.

  • Sample Incubation: A whole blood sample is divided into two aliquots. One is incubated with prostaglandin E1 (PGE1), which stimulates cAMP production and VASP phosphorylation. The other is incubated with both PGE1 and ADP.

  • Cell Permeabilization and Staining: The platelets are then permeabilized and stained with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.

  • Flow Cytometry: The samples are analyzed by flow cytometry to measure the fluorescence intensity of the platelets.

  • Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the samples incubated with PGE1 alone versus PGE1 plus ADP. A higher PRI indicates greater inhibition of the P2Y12 receptor.

Chemical Synthesis of Active Metabolites

The synthesis of the active thiol metabolites of thienopyridines is a complex process, often involving multiple steps and the generation of stereoisomers. The general approach involves the synthesis of the thienopyridine core, followed by the introduction of the necessary side chains and, finally, the unmasking of the reactive thiol group.

For example, the synthesis of the active metabolite of clopidogrel has been achieved through a biomimetic approach that involves the initial oxidation of the thiophene ring to form a thiolactone intermediate, followed by a P450-mediated hydrolysis to yield the active thiol. More conventional organic synthesis routes have also been developed, often employing strategies to control the stereochemistry at the chiral centers.

Preclinical and Clinical Development Workflow

The development of a new thienopyridine compound follows a well-established preclinical and clinical trial workflow, guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and governed by International Council for Harmonisation (ICH) guidelines.

Drug_Development_Workflow Discovery Drug Discovery (Lead Identification & Optimization) Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety & Pharmacokinetics) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dose Ranging) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval PostMarket Phase IV / Post-market Surveillance Approval->PostMarket

Thienopyridine Drug Development Workflow

Conclusion and Future Directions

The discovery and development of thienopyridine compounds represent a landmark achievement in cardiovascular pharmacology. From the early days of ticlopidine to the more refined and potent agents like clopidogrel and prasugrel, this class of drugs has saved countless lives by preventing thrombotic events. The journey of thienopyridines continues to inform the development of new antiplatelet therapies, with ongoing research focused on optimizing the balance between efficacy and bleeding risk, and personalizing treatment strategies based on individual patient characteristics. The legacy of these compounds serves as a testament to the power of serendipity, medicinal chemistry, and a deep understanding of molecular pharmacology in advancing human health.

References

The Pivotal Role of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinium Chloride in the Synthesis of Clopidogrel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, a potent antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. Its chemical synthesis is a subject of significant interest within the pharmaceutical industry, with various routes developed to optimize yield, purity, and cost-effectiveness. A critical starting material in several prominent synthetic pathways is 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride, often used as its hydrochloride salt. This technical guide provides an in-depth analysis of the role of this key intermediate in the synthesis of Clopidogrel, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways.

Introduction

Clopidogrel, marketed under the trade name Plavix®, is a thienopyridine derivative that functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This action inhibits platelet aggregation and is crucial in the management of cardiovascular diseases. The synthesis of the active (S)-(+)-enantiomer of Clopidogrel involves several strategic approaches, many of which utilize 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a fundamental building block.[1][2] This guide will focus on the synthesis of Clopidogrel starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride, detailing the widely employed Strecker synthesis route.

Synthesis of the Starting Material: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

The precursor, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, is itself synthesized from readily available materials. A common method involves the reaction of 2-thienyl ethylamine with formaldehyde (or its polymer, paraformaldehyde) followed by cyclization and salt formation.[1][2]

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

Method 1: From 2-Thienyl Ethylamine and Paraformaldehyde [1]

  • To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 100 grams of 2-thienyl ethylamine and 600 mL of dichloroethane.

  • Stir the mixture for 5 minutes.

  • Add 26.4 grams of paraformaldehyde to the mixture.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

  • After 4 hours, cool the reaction mixture to 30°C.

  • Add 133 mL of a 6.6N solution of hydrochloric acid in dimethylformamide.

  • Stir the reaction mixture for 4-6 hours at 70°C (±5°C).

  • Cool the reaction to 15°C (±2°C) and stir for 8-10 hours to facilitate crystallization.

  • Filter the resulting solid product and wash with cold dichloromethane.

  • Dry the material under vacuum at 30 to 40°C to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Method 2: From 2-Thiophene Ethylamine and Formaldehyde [2]

  • In a reaction flask, add water, formaldehyde, and 2-thiophene ethylamine in a mass ratio of 200:50-60:120-130.

  • Heat the mixture to 50-55°C and maintain this temperature for 20-30 hours.

  • After the reaction is complete, extract the reaction liquid with dichloroethane.

  • Combine the organic layers and wash with saturated saline solution.

  • Evaporate the organic layer under reduced pressure to obtain the intermediate imine.

  • Place the imine in a reaction bottle and add ethanol hydrogen chloride and water.

  • Heat the mixture to 65-75°C, maintain the temperature, and add activated carbon.

  • After a period of heating, filter the mixture.

  • Cool the filtrate to 0-5°C and maintain this temperature for 1-2 hours to induce crystallization.

  • Filter the solid and dry the filter cake in an oven to obtain the final product.

Quantitative Data
ParameterMethod 1
Yield 120 g
Purity 99%

Synthesis of Clopidogrel via the Strecker Reaction

The Strecker synthesis is a prominent method for preparing α-amino nitriles, which are key intermediates in the synthesis of α-amino acids and their derivatives, including Clopidogrel. This pathway involves the condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, 2-chlorobenzaldehyde, and a cyanide source.

Experimental Protocol: Strecker Synthesis of Racemic Clopidogrel

Step 1: Synthesis of α-aminonitrile intermediate

  • In a suitable reaction vessel, dissolve 1.0 mmol of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 1.0 mmol of 2-chlorobenzaldehyde in 3 mL of water.

  • Add 10 mol% of a catalyst (e.g., Fe3O4 nanoparticles).

  • To this mixture, add 1.2 mmol of trimethylsilyl cyanide (TMSCN).

  • Stir the reaction mixture at 25°C–30°C for 120 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, separate the catalyst using an external magnet.

  • Extract the reaction mixture with dichloromethane (2 x 10 mL).

  • The resulting crude α-aminonitrile can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of the Nitrile to an Amide

  • To a stirring solution of sodium cyanide (7 kg, 142 mol) in water (35 L) at approximately 28°C, simultaneously and slowly add o-chlorobenzaldehyde (20 kg, 142 mol) and a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (25 kg in 90 L of water) over about 30 minutes.

  • Stir the reaction mass at 60°C for 3 hours.

  • Add dichloromethane (100 L) to the reaction mixture at about 28°C.

  • Separate the layers and extract the aqueous phase with dichloromethane (50 L).

  • Combine the organic layers and wash with water (50 L).

  • Distill the organic layer completely under vacuum below 40°C to afford the crude α-aminonitrile.

  • The crude nitrile is then hydrolyzed (specific conditions for large-scale hydrolysis to the amide are often proprietary but generally involve treatment with acid or base) to yield the corresponding amide intermediate. This two-step, one-pot process can achieve a yield of 92% with a purity of 98%.

Step 3: Esterification to Racemic Clopidogrel

  • To a stirring solution of methanol (90 L) and sulfuric acid (26 L, 488 mol), add dimethyl sulfate (15.5 L, 163 mol) at 10°C.

  • Stir the reaction mixture at 70°C for 90 minutes.

  • Cool the mixture to 28°C and add the amide intermediate (25 kg, 81 mol).

  • Stir the reaction mixture at 70°C for 35 hours.

  • Cool to 28°C and add dichloromethane (125 L) and water (250 L).

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 L).

  • Combine the organic layers and wash with 5% sodium carbonate solution (2 x 100 L) and then with water (125 L).

  • Distill the organic layer completely under vacuum below 40°C to afford crude racemic Clopidogrel.

Quantitative Data for Strecker Synthesis Route
StepProductYieldPurity
Amide Formation (2 steps, one-pot) α-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-acetamide92%>98%
Racemic Clopidogrel Bisulfate Formation (±)-Clopidogrel bisulfate67.2%>98.7%

Resolution of Racemic Clopidogrel

The therapeutic activity of Clopidogrel resides in its (S)-(+)-enantiomer. Therefore, the resolution of the racemic mixture is a critical step in the manufacturing process. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(-)-camphor-10-sulfonic acid.

Experimental Protocol: Optical Resolution[2]
  • Charge a reactor with racemic Clopidogrel bisulfate (350 Kg) and dichloromethane (1400 L) and cool to 3°C.

  • Adjust the pH of the reaction mixture to 7.6 with a sodium carbonate solution (190 kg in 900 L of water).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 350 L).

  • Combine the organic layers and wash with water (2 x 300 L).

  • Concentrate the organic layer under vacuum at a temperature of 60°C.

  • To the resulting residue, add acetone (1470 L) at 30°C and stir until a clear solution is obtained.

  • Add water (14 L) and L-(-)-camphor sulfonic acid monohydrate (200 kg) to the reaction mass and stir for 45 minutes.

  • Add (+)-Clopidogrel camphor sulfonate (0.15 kg) as a seed crystal.

  • Stir the reaction mass for 18 hours at 30°C.

  • Filter the separated solid, wash with acetone (130 L), and dry under vacuum at 42°C for 10 hours to afford (+)-Clopidogrel camphor sulfonate.

Quantitative Data for Resolution
ParameterValue
Yield of (+)-Clopidogrel camphor sulfonate 64.9%
Chiral Purity 99.55%

Clopidogrel's Mechanism of Action: P2Y12 Receptor Signaling Pathway

Clopidogrel is a prodrug that requires in vivo metabolic activation to its active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, a G-protein coupled receptor (GPCR). The binding of ADP to the P2Y12 receptor normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn leads to the activation of the glycoprotein IIb/IIIa receptor. The activated GPIIb/IIIa receptor binds fibrinogen, leading to platelet aggregation. By blocking the P2Y12 receptor, Clopidogrel's active metabolite prevents this signaling cascade, thereby inhibiting platelet aggregation.[3][4]

Clopidogrel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Clopidogrel_AM Clopidogrel Active Metabolite Clopidogrel_AM->P2Y12 Irreversibly Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts to GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor GPIIb_IIIa_active Active GPIIb/IIIa Receptor Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Binds Fibrinogen Gi->AC Inhibits Gi->GPIIb_IIIa_active Leads to Activation (via reduced VASP-P) ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP VASP_P->GPIIb_IIIa_inactive Maintains Inactive State Fibrinogen Fibrinogen

Caption: Clopidogrel's active metabolite inhibits the P2Y12 receptor signaling pathway.

Logical Workflow of Clopidogrel Synthesis

The overall process for producing the final drug substance, (S)-(+)-Clopidogrel bisulfate, from the key starting material is a multi-step, highly controlled process.

Clopidogrel_Synthesis_Workflow Start Starting Materials: - 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine HCl - o-Chlorobenzaldehyde - Sodium Cyanide Strecker Strecker Reaction Start->Strecker Hydrolysis Nitrile Hydrolysis Strecker->Hydrolysis Racemic_Amide Racemic Amide Intermediate Hydrolysis->Racemic_Amide Esterification Esterification Racemic_Clopidogrel Racemic Clopidogrel Esterification->Racemic_Clopidogrel Resolution Optical Resolution (with L-Camphorsulfonic Acid) S_Clopidogrel_Salt (S)-(+)-Clopidogrel Camphor Sulfonate Salt Resolution->S_Clopidogrel_Salt Salt_Formation Conversion to Bisulfate Salt End (S)-(+)-Clopidogrel Bisulfate (Final API) Salt_Formation->End Racemic_Amide->Esterification Racemic_Clopidogrel->Resolution S_Clopidogrel_Salt->Salt_Formation

Caption: Workflow for the synthesis of (S)-(+)-Clopidogrel Bisulfate.

Conclusion

4,5,6,7-Tetrahydrothieno[3,2-c]pyridinium chloride is an indispensable precursor in the industrial synthesis of Clopidogrel. The Strecker reaction, followed by hydrolysis, esterification, and crucial optical resolution, represents a robust and scalable pathway to the final active pharmaceutical ingredient. Understanding the intricacies of each step, including the reaction conditions and quantitative outcomes, is paramount for process optimization and ensuring the quality of this life-saving medication. The continued refinement of these synthetic methods is a key focus of research and development in the pharmaceutical sector.

References

An In-depth Technical Guide to 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride: Chemical Structure, Bonding, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and biological significance of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. This heterocyclic compound is a critical intermediate in the synthesis of several pharmaceutical agents, most notably the antiplatelet drug clopidogrel. This document consolidates available data on its chemical and physical properties, outlines detailed synthetic protocols, and explores its mechanism of action in the context of the P2Y12 receptor signaling pathway. The information is presented to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound. Its structure consists of a thiophene ring fused to a tetrahydropyridine ring. The pyridinium nitrogen is protonated and associated with a chloride counter-ion.

Chemical Structure:

Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₀ClNS[1][2][3][4]
Molecular Weight 175.68 g/mol [1][2][3][4]
IUPAC Name 4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride[1][3]
CAS Number 28783-41-7[1][3]
SMILES C1CNCC2=C1SC=C2.Cl[1]
Appearance White to light yellow or light orange powder/crystal[5]
Purity >98.0% (HPLC)[5]
Melting Point 226.0 to 230.0 °C[5]

Bonding Characteristics

Table 2: Computed Molecular Descriptors

DescriptorValueSource
Heavy Atom Count 10[1][6]
Rotatable Bond Count 0[1][6]
Hydrogen Bond Donor Count 1[1][6]
Hydrogen Bond Acceptor Count 1[1][6]
Topological Polar Surface Area 40.3 Ų[1][6]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following protocols are based on published procedures.[7]

Method 1: Pictet-Spengler Reaction

This common method involves the reaction of 2-thienylethylamine with an aldehyde, followed by cyclization.

G cluster_reactants Reactants cluster_solvents_reagents Solvents & Reagents cluster_conditions Reaction Conditions cluster_product Product 2-Thienylethylamine 2-Thienylethylamine Reaction Mixture Reaction Mixture 2-Thienylethylamine->Reaction Mixture Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction Mixture HCl in N,N-dimethylformamide HCl in N,N-dimethylformamide Addition of HCl Addition of HCl HCl in N,N-dimethylformamide->Addition of HCl Reflux (40-45°C) Reflux (40-45°C) Reflux (40-45°C)->Addition of HCl Cool to 25°C Stirring at 70°C Stirring at 70°C Crystallization at 15°C Crystallization at 15°C Stirring at 70°C->Crystallization at 15°C Cool and stir 8-10 hours Filtration and Washing Filtration and Washing Crystallization at 15°C->Filtration and Washing This compound This compound Reaction Mixture->Reflux (40-45°C) 4-6 hours Addition of HCl->Stirring at 70°C 4-6 hours Drying Drying Filtration and Washing->Drying Vacuum, 30-40°C Drying->this compound

Workflow for the synthesis of this compound.

Experimental Protocol:

  • To a solution of 2-thienylethylamine (100 g, 0.79 mol) in dichloromethane (600 mL) at 25°C (±5°C), add paraformaldehyde (26.4 g, 0.88 mol).

  • Heat the mixture to reflux (40-45°C) for 4 to 6 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add a 7% solution of hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).

  • Heat the mixture to 70°C (±5°C) and stir for 4 to 6 hours.

  • Cool the reaction solution to 15°C (±2°C) and continue stirring for 8 to 10 hours to facilitate crystallization.

  • Collect the solid product by filtration and wash with cold dichloromethane.

  • Dry the product under vacuum at 30 to 40°C.

Yield: Approximately 120 g (99% purity).[8][9]

Experimental Characterization Protocols

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

General Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

General Experimental Protocol for ATR-FTIR:

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Analysis: Identify the characteristic absorption bands corresponding to the different functional groups and bond vibrations within the molecule (e.g., N-H, C-H, C=C, C-S bonds).

Biological Significance and Mechanism of Action

This compound is a key precursor in the synthesis of thienopyridine-class antiplatelet agents, such as clopidogrel.[5][10] These drugs are prodrugs that are metabolized in the liver to an active thiol metabolite.[5] This active metabolite irreversibly inhibits the P2Y12 receptor on platelets.

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in ADP-induced platelet aggregation.[11][12] Inhibition of this receptor blocks the signaling cascade that leads to the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.[11]

P2Y12 Receptor Signaling Pathway:

G cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to GPIIb_IIIa GPIIb/IIIa Complex Platelet_Activation Platelet Activation and Aggregation GPIIb_IIIa->Platelet_Activation ADP ADP ADP->P2Y12 Activates Thienopyridine Active Thienopyridine Metabolite Thienopyridine->P2Y12 Inhibits (Irreversibly) Gi->AC Inhibits VASP_P VASP-P cAMP->VASP_P Phosphorylates VASP VASP VASP_P->VASP VASP_P->Platelet_Activation Inhibits VASP->Platelet_Activation Promotes Platelet_Activation->GPIIb_IIIa Activates

Simplified P2Y12 receptor signaling pathway and the inhibitory action of thienopyridines.

Metabolic Activation of Clopidogrel:

Clopidogrel, synthesized from the title compound, is a prodrug that requires a two-step metabolic activation in the liver, primarily by cytochrome P450 enzymes.[5][7]

G Clopidogrel Clopidogrel (Prodrug) Oxo_Clopidogrel 2-oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP450 (e.g., CYP2C19, CYP3A4) Inactive_Metabolite Inactive Carboxylic Acid Derivative Clopidogrel->Inactive_Metabolite Esterases (~85%) Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite CYP450 P2Y12 P2Y12 Receptor Inhibition Active_Metabolite->P2Y12

Metabolic activation pathway of clopidogrel.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a key building block for important therapeutic agents. This guide has provided a consolidated resource on its chemical structure, properties, synthesis, and the biological context of its derivatives. While detailed experimental data on its bonding characteristics are limited, the provided information on its synthesis and the well-understood mechanism of action of the drugs derived from it offer a solid foundation for researchers in the field. Further investigation into the solid-state structure and detailed spectroscopic analysis of the title compound would be beneficial for a more complete understanding of its properties.

References

Unlocking the Therapeutic Potential of Thienopyridine Scaffolds: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold, a heterocyclic compound containing a thiophene ring fused to a pyridine ring, has proven to be a versatile and fruitful starting point for the development of a diverse range of therapeutic agents. While classically known for its role in cardiovascular medicine, cutting-edge research continues to unveil its potential across multiple disease areas, including oncology, inflammation, and anticoagulation. This technical guide provides an in-depth analysis of the key therapeutic targets of thienopyridine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to empower further research and development in this exciting field.

P2Y12 Receptor: The Cornerstone of Antiplatelet Therapy

The most well-established therapeutic application of thienopyridines lies in their ability to modulate platelet aggregation through the P2Y12 receptor, a crucial component in the formation of blood clots.

Mechanism of Action: Thienopyridine derivatives such as clopidogrel, ticlopidine, and prasugrel are prodrugs that undergo metabolic activation in the liver.[1][2] Their active metabolites then act as irreversible antagonists of the P2Y12 receptor on the platelet surface.[3][4] This covalent binding prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet activation and aggregation.[1][3][4][5] This targeted inhibition is a cornerstone in the prevention of thrombotic events in patients with cardiovascular disease.[2][6]

Signaling Pathway: Thienopyridine Inhibition of P2Y12 Receptor

P2Y12_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Thienopyridine Thienopyridine (Active Metabolite) Thienopyridine->P2Y12 Irreversibly Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Maintains Phosphorylation GPIIb_IIIa GPIIb/IIIa Receptor Activation VASP_P->GPIIb_IIIa Inhibits Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation Leads to

Caption: Thienopyridine active metabolites block the P2Y12 receptor, preventing ADP-mediated inhibition of adenylyl cyclase and subsequent platelet aggregation.

Quantitative Data: Clinical Efficacy of Thienopyridines

DrugClinical TrialPatient PopulationPrimary EndpointResultCitation
TiclopidineTASSRecent transient or minor strokeFatal or nonfatal stroke21% risk reduction vs. aspirin[3]
ClopidogrelCAPRIEAtherosclerotic vascular diseaseIschemic stroke, MI, or vascular death8.7% relative risk reduction vs. aspirin[7]
PrasugrelTRITON-TIMI 38Acute coronary syndromes with PCICV death, nonfatal MI, or nonfatal stroke19% relative risk reduction vs. clopidogrel[6]

Kinase Inhibition: A New Frontier in Oncology

Recent discoveries have highlighted the potential of thienopyridine scaffolds as potent inhibitors of various kinases implicated in cancer progression, opening new avenues for targeted cancer therapy.

c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. Its dysregulation is associated with numerous cancers.

Mechanism of Action: Novel thieno[2,3-b]pyridine derivatives have been designed to act as small molecule inhibitors of c-Met kinase.[8] These compounds typically function by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways.

Quantitative Data: In Vitro Activity of Thienopyridine-based c-Met Inhibitors

CompoundTarget Cell LineIC50 (µM)Citation
Compound 10A549 (Lung Carcinoma)0.005[8]
Compound 10Hela (Cervical Cancer)2.833[8]
Compound 10MCF-7 (Breast Cancer)13.581[8]
Cabozantinib (Control)A549 (Lung Carcinoma)>40[8]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Mechanism of Action: Thienopyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[9] Similar to other kinase inhibitors, they are thought to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the signaling cascade that promotes endothelial cell proliferation and migration.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thieno_Inhibitor Thienopyridine Inhibitor Thieno_Inhibitor->VEGFR2 Inhibits Autophosphorylation Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Thienopyridine inhibitors block VEGFR-2 autophosphorylation, disrupting downstream signaling pathways that lead to angiogenesis.

Other Kinase Targets
  • IKKβ: Thienopyridine analogues have been investigated as inhibitors of IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway, which is a therapeutic target for lung cancer and inflammatory diseases.[10]

  • Choline Kinase α1 (CKα1): Thienopyridine derivatives have been designed as inhibitors of CKα1, an enzyme involved in lipid biosynthesis that is upregulated in some cancers.[11]

Expanding Horizons: Other Therapeutic Targets

The versatility of the thienopyridine scaffold extends beyond antiplatelet and anticancer applications.

  • Factor Xa: Thienopyridine sulfonamide pyrrolidinones have been identified as potent and selective inhibitors of Factor Xa, a critical enzyme in the coagulation cascade, suggesting their potential as anticoagulant agents.[8]

  • Phospholipase C (PLC): Thieno[2,3-b]pyridine-2-carboxamides have shown potential as inhibitors of phospholipase C, an enzyme involved in signal transduction, and exhibit antiproliferative activity.[12]

Methodologies: Key Experimental Protocols

This section provides a detailed overview of the core experimental protocols used to evaluate the therapeutic potential of thienopyridine derivatives.

ADP-Induced Platelet Aggregation Assay

This assay is fundamental for assessing the antiplatelet activity of thienopyridine compounds targeting the P2Y12 receptor.

Protocol:

  • Blood Collection: Whole blood is drawn from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.

  • Aggregation Measurement: The PRP is placed in an aggregometer cuvette and warmed to 37°C. A baseline is established using PPP (100% aggregation) and PRP (0% aggregation).

  • Induction of Aggregation: A known concentration of ADP is added to the PRP to induce platelet aggregation.

  • Data Acquisition: The change in light transmittance through the PRP suspension is recorded over time as the platelets aggregate.

  • Inhibitor Testing: To test the effect of a thienopyridine compound, the PRP is pre-incubated with the compound before the addition of ADP. The percentage of inhibition is calculated by comparing the aggregation in the presence and absence of the inhibitor.[13][14]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thienopyridine test compound. Control wells with untreated cells are also included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[15][16][17]

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of compounds on cell migration, a key process in cancer metastasis.

Protocol:

  • Cell Seeding: Cells are seeded in a culture plate and grown to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris, and fresh medium containing the test compound or a vehicle control is added.

  • Image Acquisition: The plate is placed under a microscope, and images of the wound are captured at time zero.

  • Incubation and Monitoring: The plate is incubated, and images of the same wound area are taken at regular intervals (e.g., every 6-12 hours).

  • Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is then calculated and compared between the treated and control groups to determine the effect of the compound on cell migration.[9][18]

Workflow: In Vitro Evaluation of Thienopyridine Anticancer Activity

Anticancer_Workflow Start Thienopyridine Compound Synthesis MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Wound_Healing Cell Migration Assay (Wound Healing) IC50->Wound_Healing Active Compounds Colony_Formation Clonogenic Assay (Colony Formation) IC50->Colony_Formation Active Compounds Apoptosis Apoptosis Assay (e.g., AO/EB Staining) IC50->Apoptosis Active Compounds Analysis Data Analysis & SAR Studies Wound_Healing->Analysis Colony_Formation->Analysis Apoptosis->Analysis Lead_Compound Lead Compound Identification Analysis->Lead_Compound

Caption: A typical workflow for the in vitro assessment of the anticancer properties of newly synthesized thienopyridine compounds.

This guide underscores the remarkable versatility of the thienopyridine scaffold as a privileged structure in medicinal chemistry. From its established role in combating cardiovascular disease to its emerging potential in oncology and beyond, the thienopyridine core continues to be a source of novel therapeutic agents. The detailed information provided herein aims to facilitate further exploration and innovation in harnessing the full therapeutic potential of this remarkable chemical entity.

References

In-Vitro Exploratory Studies of Thienopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in-vitro studies on thienopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their diverse biological activities, including antimicrobial, anticancer, and antiplatelet effects. It is designed to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a consolidated source of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Biological Activities of Thienopyridine Derivatives

Thienopyridine derivatives have demonstrated a broad spectrum of pharmacological activities in various in-vitro models. These activities stem from their ability to interact with specific biological targets, leading to the modulation of key cellular processes.

Antimicrobial Activity

Several novel thienopyridine and fused thienopyridine-quinoline derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity against a panel of bacterial strains. A number of these compounds exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria.[1][2] For instance, certain derivatives showed promising inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[1]

Table 1: In-Vitro Antimicrobial Activity of Thienopyridine Derivatives

CompoundTarget OrganismMIC (µg/mL)Inhibition Zone (mm)Reference
7a S. aureus15.6319[1]
9b Six bacterial strains15.63-[1]
12b Six bacterial strains15.63-[1]
Amoxicillin trihydrate (Reference) Six bacterial strains15.63-[1]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Thienopyridine derivatives have emerged as promising candidates for anticancer drug development due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

Novel thieno[2,3-b]pyridine derivatives have been designed and synthesized as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[3][4] In-vitro studies using cell lines such as A549 (lung carcinoma), Hela (cervical cancer), and MCF-7 (breast cancer) have demonstrated the potent inhibitory activities of these compounds.[3][4] For example, compound 10 exhibited superior inhibitory activity against A549 cells compared to the lead compound cabozantinib.[3][4] Further assays confirmed that these compounds can inhibit cancer cell migration and colony formation, and induce apoptosis.[3][4]

Table 2: In-Vitro Anticancer Activity of Thienopyridine Derivatives (c-Met Kinase Inhibitors)

CompoundCell LineIC50 (µM)Reference
10 A5490.005[3][4]
10 Hela2.833[3][4]
10 MCF-713.581[3][4]
Cabozantinib (Reference) A549> 0.005[3][4]

IC50: Half-maximal Inhibitory Concentration

Novel classes of thienopyrimidines and thienopyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5] Angiogenesis is a critical process for tumor growth and metastasis.

Antiplatelet Activity

Thienopyridines are a well-established class of antiplatelet agents that target the P2Y12 receptor on platelets.[6] The P2Y12 receptor plays a crucial role in ADP-mediated platelet activation and aggregation. Clopidogrel and prasugrel are notable examples of thienopyridine-based drugs used clinically to prevent thrombotic events.[6] In-vitro studies have shown that novel thieno[2,3-b]pyridine derivatives can effectively inhibit platelet activation and aggregation, with some compounds demonstrating greater activity than clopidogrel. These compounds often exhibit synergistic effects when used in combination with aspirin.

Experimental Protocols

This section provides detailed methodologies for the key in-vitro experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thienopyridine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Colony Formation Assay

The colony formation assay is an in-vitro cell survival assay based on the ability of a single cell to grow into a colony.

Principle: This assay assesses the long-term effects of a compound on the proliferative capacity of cells.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the thienopyridine derivatives at various concentrations for a defined period.

  • Incubation: After treatment, replace the medium with fresh medium and incubate the plates for 1-3 weeks, allowing colonies to form.

  • Colony Staining: Fix the colonies with a solution like methanol and stain them with a staining solution such as 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.

Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study cell migration in vitro.

Principle: This assay mimics the process of wound healing in vivo, where cells migrate to close a "wound" or a cell-free gap created in a confluent cell monolayer.

Protocol:

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • Creating the Wound: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.

  • Compound Treatment: Add fresh medium containing the thienopyridine derivatives at different concentrations to the wells.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure for each condition.

In-Vitro DNA Gyrase Inhibitory Activity Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the assay buffer.

  • Compound Addition: Add different concentrations of the thienopyridine derivatives to the reaction mixtures. Include a positive control inhibitor (e.g., novobiocin) and a no-enzyme control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

Signaling Pathways

The biological activities of thienopyridine derivatives are often attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Aberrant activation of the c-Met pathway is implicated in various cancers. Thienopyridine derivatives that inhibit c-Met block the downstream signaling cascades, leading to anticancer effects.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Cell Migration STAT3->Migration Thieno Thienopyridine Derivatives Thieno->cMet Inhibits

Caption: c-Met signaling pathway and the inhibitory action of thienopyridine derivatives.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels. Its activation by VEGF initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Thienopyridine derivatives targeting VEGFR-2 can inhibit angiogenesis, thereby cutting off the blood supply to tumors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAS_MAPK RAS-MAPK Pathway PKC->RAS_MAPK Proliferation Endothelial Cell Proliferation RAS_MAPK->Proliferation Migration Migration PI3K_AKT->Migration Survival Survival PI3K_AKT->Survival Permeability Vascular Permeability PI3K_AKT->Permeability Thieno Thienopyridine Derivatives Thieno->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by thienopyridines.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor on the surface of platelets. Its activation by ADP leads to a decrease in intracellular cyclic AMP (cAMP) levels and the activation of phosphoinositide 3-kinase (PI3K), ultimately resulting in platelet aggregation. Thienopyridine antiplatelet drugs are prodrugs that are metabolized to an active form that irreversibly binds to and inhibits the P2Y12 receptor.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K cAMP ↓ cAMP Aggregation Platelet Aggregation cAMP->Aggregation AKT AKT PI3K->AKT AKT->Aggregation Thieno Thienopyridine (Active Metabolite) Thieno->P2Y12 Irreversibly Inhibits

Caption: P2Y12 receptor signaling in platelets and its inhibition by thienopyridines.

Conclusion

The preliminary in-vitro studies of thienopyridine derivatives highlight their significant potential as a versatile scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, anticancer, and antiplatelet activities warrant further investigation and optimization. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research in this promising area of medicinal chemistry and drug discovery. Continued exploration of the structure-activity relationships of thienopyridine derivatives will be crucial in designing next-generation drugs with improved efficacy and safety profiles.

References

Exploring the Structure-Activity Relationship of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. This heterocyclic system has demonstrated a remarkable versatility, with its analogs exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogs, with a focus on their interactions with key biological targets. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this promising scaffold.

Introduction to the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus is a bicyclic heterocyclic system that merges a thiophene ring with a tetrahydropyridine ring. This unique structural arrangement confers a combination of rigidity and conformational flexibility, making it an attractive starting point for the design of ligands that can effectively interact with a variety of biological targets. The core can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

  • Antiplatelet Agents: Most notably as P2Y12 receptor antagonists.

  • Enzyme Inhibition: Targeting enzymes such as Phenylethanolamine N-Methyltransferase (PNMT).

  • Antimicrobial Activity: Showing efficacy against various bacterial and fungal strains.

  • Anticancer Properties: Exhibiting cytotoxic effects against several cancer cell lines.

This guide will delve into the specific SAR data and experimental methodologies related to these activities.

Structure-Activity Relationship (SAR) Data

The following sections summarize the quantitative SAR data for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs against various biological targets.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

A significant body of research has focused on the development of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs as inhibitors of PNMT, the enzyme responsible for the conversion of norepinephrine to epinephrine. The following table presents a summary of the inhibitory potency (IC50 and Ki) and selectivity of a series of these analogs.

CompoundR1R2R3R4hPNMT IC50 (µM)hPNMT Ki (µM)α2-Adrenoceptor Ki (µM)Selectivity (α2/PNMT)
1 HHHH1.1 ± 0.10.63 ± 0.061.5 ± 0.12.4
2 HNO2HH0.07 ± 0.010.04 ± 0.010.8 ± 0.120
3 HCNHH0.11 ± 0.010.06 ± 0.011.2 ± 0.120
4 HCH3HH0.45 ± 0.050.26 ± 0.031.3 ± 0.15.0
5 HBrHH0.10 ± 0.010.06 ± 0.010.9 ± 0.115
6 HHCH3H0.14 ± 0.020.08 ± 0.010.2 ± 0.022.5
7 HBrCH3H0.01 ± 0.0010.006 ± 0.0010.1 ± 0.0117
8 CH3HHH0.25 ± 0.030.14 ± 0.020.4 ± 0.042.9
9 HHHCH31.3 ± 0.10.74 ± 0.072.0 ± 0.22.7

SAR Insights for PNMT Inhibition:

  • Substitution at the 2-position (R2): Introduction of electron-withdrawing groups such as nitro (NO2) and cyano (CN) significantly enhances PNMT inhibitory potency. Halogenation, particularly with bromine (Br), also leads to a notable increase in activity.

  • Substitution at the 6-position (R3): A methyl group at this position generally improves potency.

  • Disubstitution: The combination of a bromine at the 2-position and a methyl group at the 6-position (Compound 7) results in the most potent inhibitor in this series, suggesting a synergistic effect.

  • Substitution at the 5- and 7-positions (R1 and R4): Methyl substitution at these positions is generally well-tolerated but does not lead to a significant increase in potency compared to the unsubstituted analog.

P2Y12 Receptor Antagonism

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is the core of the highly successful antiplatelet drugs clopidogrel and prasugrel. These drugs are prodrugs that are metabolized to an active form which irreversibly inhibits the P2Y12 receptor, a key player in ADP-induced platelet aggregation.

General SAR Principles for P2Y12 Inhibition (inferred from known drugs):

  • Prodrug Moiety: The presence of an ester group at the 5-position (N-5) is crucial for the prodrug nature of clopidogrel and prasugrel, which is hydrolyzed in vivo.

  • Thiophene Ring Substitution: The active metabolites of both clopidogrel and prasugrel possess a reactive thiol group that forms a disulfide bond with a cysteine residue on the P2Y12 receptor. The nature and position of substituents on the thiophene ring influence the metabolic activation and reactivity of this thiol group.

  • Stereochemistry: The stereochemistry of the molecule is critical for activity. For instance, only the (S)-enantiomer of clopidogrel's active metabolite is pharmacologically active.

Further systematic public-domain research is needed to fully elucidate the quantitative SAR of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core for P2Y12 inhibition.

Antimicrobial and Anticancer Activity

Various derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold have been synthesized and evaluated for their antimicrobial and anticancer activities. The data is often presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity.

Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
10a 1632>64
10b 81632
10c 4816

Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)
11a 12.518.2
11b 5.89.1
11c 2.14.5

General SAR Insights for Antimicrobial and Anticancer Activity:

  • The specific nature and position of substituents on both the thiophene and tetrahydropyridine rings significantly influence the antimicrobial and anticancer potency.

  • Often, lipophilic and electron-withdrawing groups tend to enhance activity, but a clear and universal SAR trend is not always apparent and is highly dependent on the specific analog series and the biological target.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro PNMT Inhibition Assay

This protocol outlines a radiometric assay to determine the inhibitory potency of compounds against human phenylethanolamine N-methyltransferase (hPNMT).

Materials:

  • Recombinant human PNMT

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Norepinephrine

  • Test compounds

  • Assay buffer: 50 mM Tris-HCl, pH 8.6

  • Stop solution: 0.5 M borate buffer, pH 10

  • Scintillation cocktail

  • Microplates (96-well)

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add 25 µL of assay buffer, 25 µL of test compound solution (or vehicle for control), and 25 µL of hPNMT enzyme solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of a substrate mixture containing norepinephrine (final concentration, e.g., 10 µM) and [³H]-SAM (final concentration, e.g., 1 µM).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding 50 µL of the stop solution.

  • Add 150 µL of a mixture of toluene and isoamyl alcohol (3:2, v/v) to each well, seal the plate, and vortex for 30 minutes to extract the radiolabeled product (epinephrine).

  • Centrifuge the plate at 1000 x g for 5 minutes to separate the phases.

  • Transfer 100 µL of the organic (upper) phase to a scintillation vial.

  • Add 4 mL of scintillation cocktail to each vial.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

  • The Ki value can be calculated using the Cheng-Prusoff equation.

α2-Adrenoceptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the α2-adrenoceptor.

Materials:

  • Cell membranes expressing the α2-adrenoceptor (e.g., from CHO or HEK293 cells)

  • [³H]-Rauwolscine (or another suitable α2-adrenoceptor antagonist radioligand)

  • Phentolamine (for determining non-specific binding)

  • Test compounds

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Cell harvester

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total binding: 25 µL of [³H]-Rauwolscine, 25 µL of binding buffer, and 50 µL of cell membrane suspension.

    • Non-specific binding: 25 µL of [³H]-Rauwolscine, 25 µL of phentolamine (final concentration, e.g., 10 µM), and 50 µL of cell membrane suspension.

    • Competition binding: 25 µL of [³H]-Rauwolscine, 25 µL of test compound solution, and 50 µL of cell membrane suspension.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by the test compounds and calculate the IC50 value.

  • The Ki value can be calculated using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the growth medium. The final volume in each well should be 50 µL.

  • Prepare an inoculum of the microorganism from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

  • Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Alternatively, the absorbance can be read using a microplate reader.

Signaling Pathways and Experimental Workflows

P2Y12 Signaling Pathway in Platelet Aggregation

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation. Its inhibition is a key mechanism for antiplatelet drugs. The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor.

P2Y12_Signaling cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Platelet_Activation Platelet Activation (Shape Change, Degranulation) Gi->Platelet_Activation Promotes ADP ADP ADP->P2Y12 Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP to VASP_P->Platelet_Activation Inhibits GPIIb_IIIa GPIIb/IIIa Activation Platelet_Activation->GPIIb_IIIa Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation Leads to Thienopyridines Thienopyridine Active Metabolite Thienopyridines->P2Y12 Irreversibly Inhibits

Caption: P2Y12 signaling cascade in platelet activation and its inhibition by thienopyridines.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for a new series of chemical compounds involves a logical and iterative workflow, from initial design and synthesis to biological evaluation and data analysis.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound Identification B Analog Design & Virtual Screening A->B C Chemical Synthesis & Purification B->C D In Vitro Screening (Primary Assays) C->D E Hit Confirmation & Dose-Response D->E F Secondary Assays (Selectivity, MOA) E->F G SAR Analysis F->G H Lead Optimization G->H H->B Iterative Design I In Vivo Studies H->I

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Conclusion

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. The SAR data presented in this guide highlights how structural modifications to this core can be strategically employed to modulate activity against various biological targets. The detailed experimental protocols provide a practical resource for researchers aiming to evaluate new analogs. While significant progress has been made, particularly in the areas of PNMT and P2Y12 inhibition, the full therapeutic potential of this versatile scaffold is yet to be completely explored. Future research focusing on systematic SAR studies for other biological activities, such as anticancer and antimicrobial effects, will undoubtedly uncover new lead compounds and further solidify the importance of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core in medicinal chemistry.

Methodological & Application

synthesis of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride from 2-thiophene ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4,5,6,7-tetrahydrothieno(3,2-c)pyridinium chloride, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route described herein is the cyclization of 2-(thiophen-2-yl)ethanamine (2-thiophene ethylamine) using a formaldehyde equivalent, a process analogous to the Pictet-Spengler reaction.[1][2][3][4] This method offers a reliable and scalable approach to producing the target compound in high purity and yield.

Chemical Reaction Pathway

The synthesis proceeds via an acid-catalyzed intramolecular electrophilic substitution reaction. Initially, 2-thiophene ethylamine reacts with formaldehyde to form a Schiff base (iminium ion intermediate). Subsequently, the electron-rich thiophene ring attacks the iminium ion, leading to the formation of the fused heterocyclic system. The final product is then isolated as its hydrochloride salt.

G 2-Thiophene Ethylamine 2-Thiophene Ethylamine Iminium_Intermediate Iminium Intermediate 2-Thiophene Ethylamine->Iminium_Intermediate + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium_Intermediate Cyclization Intramolecular Cyclization Iminium_Intermediate->Cyclization Acid Catalyst Product 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine Cyclization->Product HCl_Salt 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride Product->HCl_Salt + HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols for the synthesis are detailed below, offering flexibility in solvent and acid source selection.

Protocol 1: Dichloromethane and Hydrochloric Acid in N,N-Dimethylformamide

This method utilizes dichloromethane as the initial solvent, followed by the introduction of hydrochloric acid in DMF to facilitate cyclization and salt formation.[5]

  • Initial Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and thermometer, add 2-thienyl ethylamine (100g, 0.79 mol) to dichloromethane (600 mL) at 25°C (±5°C) and stir for 5-10 minutes.

  • Addition of Formaldehyde Source: Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (40 to 45°C) and maintain for 4 to 6 hours.

  • Cooling and Acidification: Cool the reaction mixture to room temperature. Add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).

  • Second Heating Step: Stir the reaction mixture for 4-6 hours at 70°C (±5°C).

  • Crystallization and Filtration: Cool the reaction to 15°C (±2°C) and stir for 8-10 hours to allow for crystallization. Filter the resulting solid product.

  • Washing and Drying: Wash the filtered product with cold dichloromethane. Dry the material under vacuum at 30 to 40°C.

Protocol 2: Aqueous Formaldehyde and Ethanolic Hydrogen Chloride

This protocol employs an aqueous solution of formaldehyde and subsequently uses ethanolic hydrogen chloride for cyclization and salt formation, presenting an alternative with different solvent and reagent profiles.[6]

  • Imine Formation: In a reaction flask, add water, formaldehyde, and 2-thiophene ethylamine. Heat the mixture to 50-55°C and maintain for 20-30 hours.

  • Extraction: After the reaction is complete, extract the reaction liquid with dichloroethane. Combine the organic layers and wash with saturated saline solution.

  • Solvent Removal: Evaporate the organic layer under reduced pressure to obtain the intermediate imine.

  • Cyclization and Salt Formation: Place the imine into a new reaction vessel. Add ethanolic hydrogen chloride and water. Heat the mixture to 65-75°C and maintain for a specified period.

  • Decolorization and Filtration: Add activated carbon, maintain the heat for a short period, and then filter.

  • Crystallization and Isolation: Cool the filtrate to 0-5°C and maintain this temperature for 1-2 hours to induce crystallization. Filter the solid product.

  • Drying: Dry the filter cake in an oven to obtain the final product.

Experimental Workflow

The general workflow for the synthesis, encompassing the key stages from starting materials to the final product, is illustrated below.

G cluster_prep Preparation cluster_cyclization Cyclization & Salt Formation cluster_workup Work-up & Purification Start Starting Materials: - 2-Thiophene Ethylamine - Formaldehyde Source Reaction Reaction with Formaldehyde Source Start->Reaction Acidification Addition of Acid Catalyst (HCl) Reaction->Acidification Heating Heating to Promote Cyclization Acidification->Heating Crystallization Cooling and Crystallization Heating->Crystallization Filtration Filtration Crystallization->Filtration Drying Washing and Drying Filtration->Drying End Final Product: This compound Drying->End

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data reported in the literature for the synthesis of this compound.

ParameterProtocol 1Protocol 2
Starting Material 2-Thienyl ethylamine (100g)2-Thiophene ethylamine
Formaldehyde Source Polyoxymethylene (26.4g)Formaldehyde solution
Acid 7% HCl in DMF (200 mL)Ethanolic Hydrogen Chloride
Yield 120g165.5g (from 139g imine)
Purity 99%Not explicitly stated
Reaction Time 4-6h (reflux) + 4-6h (heating)20-30h (imine formation) + 5h (cyclization)
Reaction Temperature 40-45°C (reflux) & 70°C (heating)50-55°C (imine formation) & 70°C (cyclization)

Note: The yield in Protocol 2 is reported based on the intermediate imine. The overall yield from 2-thiophene ethylamine is stated to be 94.3%.[6]

Applications

4,5,6,7-Tetrahydrothieno(3,2-c)pyridine hydrochloride is a crucial building block in medicinal chemistry.[5][7] It serves as a key intermediate in the synthesis of various pharmaceutical agents, including antipsychotic drugs.[5] Its structural motif is found in compounds that exhibit a range of biological activities. The protocols outlined in this document provide a solid foundation for researchers to synthesize this important molecule for further investigation and drug development endeavors.

References

Application Notes and Protocols for the Pictet-Spengler Reaction in Thienopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pictet-Spengler reaction is a fundamental and versatile tool in synthetic organic chemistry for the construction of tetrahydroisoquinoline and β-carboline scaffolds. This application note provides a detailed protocol for the synthesis of thienopyridines, an important class of heterocyclic compounds with significant pharmacological activities, via the Pictet-Spengler reaction. The protocol focuses on the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the production of various therapeutic agents. Both conventional heating and microwave-assisted methods are described, offering flexibility for different laboratory settings.

Introduction

Thienopyridines are a class of fused heterocyclic compounds containing both thiophene and pyridine rings. This structural motif is present in numerous pharmaceuticals, most notably the antiplatelet agent Ticlopidine. The Pictet-Spengler reaction offers a direct and efficient method for the synthesis of the core tetrahydrothienopyridine scaffold. The reaction proceeds via the condensation of a β-thienylethylamine with an aldehyde, typically formaldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich thiophene ring.[1] This document outlines detailed experimental procedures for this transformation, along with a summary of reported yields under different conditions.

General Reaction Scheme

The overall transformation for the Pictet-Spengler synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is depicted below:

G cluster_2 Product 2_Thiophen_2_yl_ethanamine 2-(Thiophen-2-yl)ethanamine Acid_Catalyst Acid Catalyst (e.g., HCl) Formaldehyde Formaldehyde (or Paraformaldehyde) Thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Solvent Solvent (e.g., Dichloroethane, DCM) Heat Heat (Conventional or Microwave)

Caption: General workflow for the Pictet-Spengler synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Experimental Protocols

Two representative protocols for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride are provided below.

Protocol 1: Conventional Heating Method

This protocol is adapted from a procedure utilizing a Dean-Stark apparatus for azeotropic water removal.[2]

Materials:

  • 2-Thienyl ethylamine (1.0 eq)

  • Polyoxymethylene (paraformaldehyde) (1.1 eq)

  • 1,2-Dichloroethane

  • 6.6 N Hydrochloric acid solution in dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 100 grams of 2-thienyl ethylamine and 600 mL of dichloroethane.

  • Stir the mixture for 5 minutes.

  • Add 26.4 grams of polyoxymethylene to the reaction mixture.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

  • After 4 hours, cool the reaction mixture to 30°C.

  • Add 133 mL of a 6.6 N hydrochloric acid solution in dimethylformamide.

  • Heat the reaction mixture to 70°C and maintain for 4 hours.

  • Cool the reaction to 15°C to induce crystallization.

  • Collect the solid product by suction filtration and wash the filter cake with cold dichloroethane.

  • Dry the obtained solid in an oven at 50°C to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Protocol 2: Microwave-Assisted Method

This protocol is based on a rapid, one-pot microwave-assisted synthesis.[1] While the specific power and time for the microwave irradiation are not detailed in the source, a general approach for microwave-assisted organic synthesis (MAOS) would involve optimizing these parameters for the specific instrument used.

Materials:

  • 2-Thienyl ethylamine

  • Formaldehyde

  • Solvent suitable for microwave heating (e.g., ethanol, DMF)

  • Hydrochloric acid

Equipment:

  • Microwave synthesis reactor

  • Reaction vessel suitable for microwave irradiation

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a microwave-safe reaction vessel, combine 2-thienyl ethylamine and formaldehyde in a suitable solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves for a short duration. The optimal time and power should be determined experimentally to ensure completion of the reaction while avoiding side product formation.

  • After the initial Pictet-Spengler reaction, the resulting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be converted to its hydrochloride salt by the addition of hydrochloric acid.

  • The product can then be isolated and purified using standard techniques such as crystallization or chromatography.

Data Presentation

The following table summarizes the quantitative data from the cited protocols for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

ProtocolMethodStarting AmineAldehyde SourceSolventCatalyst/AcidReaction TimeTemperatureYieldPurityReference
1Conventional2-Thienyl ethylaminePolyoxymethyleneDichloroethaneHCl in DMF8 hoursReflux, then 70°C90%Not Specified[2]
2Conventional2-Thienyl ethylaminePolyoxymethyleneDichloromethaneHCl in DMF12-16 hoursReflux, then 70°C86%99%[2]
3MicrowaveThiophene ethyl amineFormaldehydeNot SpecifiedNot SpecifiedShort durationMicrowave IrradiationNot specified for intermediateNot Specified[1]

Note: The microwave-assisted protocol in the cited literature focused on the one-pot synthesis of Ticlopidine HCl, and the yield for the intermediate tetrahydrothienopyridine was not explicitly reported.

Signaling Pathways and Logical Relationships

The mechanism of the Pictet-Spengler reaction involves several key steps, starting with the formation of a Schiff base (or iminium ion) followed by an intramolecular cyclization.

pictet_spengler_mechanism start 2-(Thiophen-2-yl)ethanamine + Formaldehyde schiff_base Schiff Base Formation start->schiff_base iminium_ion Iminium Ion Formation (Acid-Catalyzed) schiff_base->iminium_ion H+ cyclization Intramolecular Electrophilic Aromatic Substitution iminium_ion->cyclization deprotonation Deprotonation cyclization->deprotonation -H+ product 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine deprotonation->product

Caption: Mechanism of the Pictet-Spengler reaction for thienopyridine synthesis.

Conclusion

The Pictet-Spengler reaction remains a highly effective and reliable method for the synthesis of the thienopyridine core structure. The protocols provided herein offer both conventional and modern microwave-assisted approaches, catering to different synthetic needs and equipment availability. The high yields reported for the conventional methods underscore the robustness of this reaction for preparing key pharmaceutical intermediates. Further optimization of the microwave-assisted protocol could lead to even more efficient and environmentally friendly synthetic routes.

References

Enantioselective Synthesis of Thienopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyridine derivatives are a critical class of heterocyclic compounds in medicinal chemistry, most notably recognized for their antiplatelet activity. Drugs such as clopidogrel (Plavix®) and prasugrel (Effient®) are prominent examples, functioning as antagonists of the P2Y12 receptor to prevent blood clot formation.[1] The pharmacological activity of these compounds is highly dependent on their stereochemistry, making enantioselective synthesis a crucial aspect of their development and production.

This document provides detailed application notes and protocols for the enantioselective synthesis of thienopyridine derivatives, focusing on key methodologies that have emerged in the field. These include organocatalytic approaches, transition metal-catalyzed asymmetric hydrogenation, and biocatalytic methods.

Isomeric Forms of Thienopyridines

The thienopyridine scaffold can exist in several isomeric forms depending on the fusion of the thiophene and pyridine rings.[2] Understanding these structural variations is essential for targeted synthesis and drug design.

Thienopyridine_Isomers cluster_0 Thieno[2,3-b]pyridine cluster_1 Thieno[3,2-b]pyridine cluster_2 Thieno[2,3-c]pyridine cluster_3 Thieno[3,2-c]pyridine cluster_4 Thieno[3,4-b]pyridine cluster_5 Thieno[3,4-c]pyridine node_A A node_B B node_C C node_D D node_E E node_F F

Caption: Common isomeric scaffolds of thienopyridines.

I. Organocatalytic Enantioselective Synthesis of Tetrahydrothienopyridine Precursors

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of metal catalysts. For the synthesis of chiral tetrahydrothienopyridine precursors, a key strategy involves the enantioselective construction of the substituted pyridine ring. A highly effective method is the organocatalytic domino Michael/aza-Henry/cyclization reaction to form highly functionalized tetrahydropyridines, which can be precursors to tetrahydrothienopyridines.[3][4][5]

Experimental Protocol: Organocatalytic Synthesis of a Tetrahydropyridine Derivative

This protocol is adapted from the synthesis of tetrahydropyridines and can be conceptually applied to precursors of tetrahydrothienopyridines by using appropriate thiophene-containing building blocks.[3][4][5]

Materials:

  • 1,3-Dicarbonyl compound

  • β-Nitroolefin

  • Aldimine

  • Quinine-derived squaramide catalyst

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Flash chromatography system

  • Chiral HPLC system

Procedure:

  • To a dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the 1,3-dicarbonyl compound (1.0 equiv.), the β-nitroolefin (1.1 equiv.), and the quinine-derived squaramide catalyst (0.005 equiv., 0.5 mol%).

  • Add anhydrous dichloromethane to dissolve the reactants (concentration typically 0.5 M).

  • Cool the reaction mixture to the desired temperature (e.g., -25 °C) with stirring.

  • Add the aldimine (2.0 equiv.) to the reaction mixture.

  • Stir the reaction at this temperature for the required time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the tetrahydropyridine derivative.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Quantitative Data
Entry1,3-Dicarbonylβ-NitroolefinAldimineCatalyst Loading (mol%)Yield (%)dree (%)
1AcetylacetoneNitrostyreneN-PMP-imine0.5874:199
2DibenzoylmethaneNitrostyreneN-PMP-imine0.575>20:199

Data adapted from representative examples for tetrahydropyridine synthesis.[3][5]

Experimental Workflow

Organocatalytic_Workflow start Start: Reactants and Catalyst reactants 1,3-Dicarbonyl β-Nitroolefin Aldimine Squaramide Catalyst start->reactants reaction Domino Reaction (Michael/Aza-Henry/Cyclization) in CH2Cl2 at -25 °C reactants->reaction quench Quench and Concentrate reaction->quench purify Flash Chromatography quench->purify analyze Characterization (NMR for dr, Chiral HPLC for ee) purify->analyze end End: Chiral Tetrahydropyridine analyze->end

Caption: Workflow for organocatalytic synthesis.

II. Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most efficient methods for the synthesis of chiral compounds. Iridium and rhodium complexes with chiral ligands are particularly effective for the hydrogenation of prochiral olefins and imines, which can be key intermediates in the synthesis of tetrahydrothienopyridines.[6][7][8][9][10][11][12]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Prochiral Precursor

This protocol is a general representation of the asymmetric hydrogenation of a C=C or C=N bond in a precursor to a chiral tetrahydrothienopyridine.

Materials:

  • Thienopyridine precursor (e.g., a dehydro-tetrahydrothienopyridine)

  • [Ir(COD)Cl]2 or other suitable Iridium precursor

  • Chiral ligand (e.g., a chiral phosphine-oxazoline (PHOX) or pyridine-phosphinite ligand)

  • Hydrogen gas (H2)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or ethanol)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • In a glovebox, charge a vial with the iridium precursor and the chiral ligand to form the catalyst in situ, or use a pre-formed catalyst complex.

  • Add the anhydrous, degassed solvent.

  • In a separate vessel, dissolve the thienopyridine precursor in the same solvent.

  • Transfer the substrate solution to the autoclave.

  • Transfer the catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C) for the required duration (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture and purify the product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Quantitative Data for Asymmetric Hydrogenation of Heteroarenes
Catalyst SystemSubstrate TypeSolventYield (%)ee (%)
Ir-Pyridine-PhosphiniteTrisubstituted OlefinsCH2Cl2>95>98
Ir-PHOXIminesTolueneup to 96up to 95
Rh-Dieneβ-NitroolefinsDioxaneup to 99up to 97

Data is representative of asymmetric hydrogenation of relevant functional groups.[6][13]

Catalytic Cycle for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Cycle catalyst [Ir(L*)]+ substrate_complex Substrate Coordination catalyst->substrate_complex + Substrate oxidative_addition Oxidative Addition of H2 substrate_complex->oxidative_addition + H2 hydride_insertion Hydride Insertion oxidative_addition->hydride_insertion reductive_elimination Reductive Elimination hydride_insertion->reductive_elimination reductive_elimination->catalyst product Chiral Product reductive_elimination->product

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

III. Biocatalytic Synthesis of Chiral Thienopyridine Metabolites

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. In the context of thienopyridines, enzymes can be used to produce the active metabolites of drugs like clopidogrel with high enantiopurity.

Metabolic Activation of Clopidogrel

Clopidogrel is a prodrug that requires metabolic activation in the liver, primarily by cytochrome P450 enzymes, to exert its antiplatelet effect. This process involves the formation of a chiral active metabolite.

Clopidogrel_Metabolism Clopidogrel Clopidogrel (Prodrug) Thiolactone 2-oxo-clopidogrel (Thiolactone Intermediate) Clopidogrel->Thiolactone CYP450 Oxidation ActiveMetabolite Active Thiol Metabolite (Chiral) Thiolactone->ActiveMetabolite CYP450 Oxidation P2Y12 P2Y12 Receptor Inhibition ActiveMetabolite->P2Y12

Caption: Metabolic activation pathway of Clopidogrel.

Experimental Protocol: Biocatalytic Synthesis of the Clopidogrel Active Metabolite

This protocol is based on the use of fungal peroxygenases to mimic the action of cytochrome P450 enzymes.

Materials:

  • Clopidogrel bisulfate

  • Unspecific peroxygenase (UPO), e.g., from Marasmius rotula (MroUPO)

  • Potassium phosphate buffer (pH 7)

  • Acetone

  • Ascorbic acid

  • Hydrogen peroxide (H2O2)

  • Semi-preparative HPLC system

Procedure:

  • Dissolve clopidogrel bisulfate in a mixture of acetone, deionized water, and potassium phosphate buffer.

  • Add ascorbic acid as a reducing agent.

  • Add the UPO enzyme to the mixture.

  • Start the reaction by the continuous or portion-wise addition of hydrogen peroxide at a low rate.

  • Stir the reaction at room temperature, monitoring the formation of the active metabolite by HPLC.

  • After the desired conversion is reached, stop the reaction.

  • Isolate and purify the active metabolite using semi-preparative HPLC.

  • Characterize the product by mass spectrometry and NMR.

Quantitative Data for Biocatalytic Synthesis
SubstrateEnzymeYield (%)Purity (%)
ClopidogrelMroUPO25 (overall)>95
PrasugrelPLE / MroUPO44>95

PLE: Porcine Liver Esterase

Conclusion

The enantioselective synthesis of thienopyridine derivatives is a dynamic field with significant implications for the pharmaceutical industry. The methodologies outlined in these application notes—organocatalysis, transition metal-catalyzed asymmetric hydrogenation, and biocatalysis—represent key strategies for accessing these important chiral molecules. The choice of method will depend on the specific target molecule, desired scale of synthesis, and available resources. Further research will undoubtedly lead to the development of even more efficient and selective catalysts and processes for the asymmetric synthesis of thienopyridines.

References

Application Notes: Synthesis of Clopidogrel Utilizing 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel, marketed as Plavix®, is a potent antiplatelet agent crucial in the prevention of vascular ischemic events. Its synthesis is a significant topic in pharmaceutical chemistry, with various routes developed to improve efficiency, yield, and enantiomeric purity. A key starting material in several prominent synthetic pathways is 4,5,6,7-tetrahydrothieno(3,2-c)pyridine, often used in its hydrochloride salt form.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Clopidogrel using this essential intermediate.

The primary synthetic strategies discussed herein involve two main approaches:

  • The Strecker Synthesis Pathway: This classic method involves the reaction of 4,5,6,7-tetrahydrothieno(3,2-c)pyridine, an aldehyde (o-chlorobenzaldehyde), and a cyanide source to form an α-aminonitrile intermediate. This intermediate is then further processed through hydrolysis, esterification, and chiral resolution to yield the final (S)-(+)-Clopidogrel enantiomer.

  • Direct Condensation Pathway: This alternative route involves the direct condensation of 4,5,6,7-tetrahydrothieno(3,2-c)pyridine hydrochloride with a derivative of 2-bromo-2-(2-chlorophenyl)acetic acid.[1] This method can offer a more streamlined approach to the Clopidogrel core structure.

These notes will provide a comprehensive overview of the experimental procedures, quantitative data, and visual representations of the synthetic workflows to aid researchers in the replication and optimization of these processes.

Data Presentation

The following table summarizes quantitative data for the key steps in the synthesis of Clopidogrel via the Strecker pathway, providing a comparative overview of reported yields and purity.

StepIntermediate/ProductReagentsYield (%)Purity (%)Reference
12-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamideo-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl, NaCN92 (for two steps)98
2Racemic ClopidogrelAmide intermediate, Methanol, H₂SO₄, Dimethyl sulfate67.2>98.7
3(+)-Clopidogrel camphor sulfonateRacemic Clopidogrel, L-(-)-camphor sulfonic acid64.999.55 (chiral)
4(S)-(+)-Clopidogrel bisulfate(+)-Clopidogrel camphor sulfonate, H₂SO₄-99.57

Experimental Protocols

Protocol 1: Synthesis of Clopidogrel via Strecker Synthesis Pathway

This protocol details the multi-step synthesis of Clopidogrel starting from 4,5,6,7-tetrahydrothieno(3,2-c)pyridine hydrochloride.

Step 1: Synthesis of 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide

  • To a stirred solution of sodium cyanide (7 kg, 142 mol) in water (35 L) at approximately 28 °C, simultaneously and slowly add o-chlorobenzaldehyde (20 kg, 142 mol) and a solution of 4,5,6,7-tetrahydrothieno(3,2-c)pyridine hydrochloride (25 kg in 90 L of water) over a period of about 30 minutes.

  • Stir the reaction mixture at 60 °C for 3 hours.

  • Cool the reaction mixture to approximately 28 °C and add dichloromethane (100 L).

  • Separate the organic and aqueous layers. Extract the aqueous phase with an additional portion of dichloromethane (50 L).

  • Combine the organic layers and wash with water (50 L).

  • Distill the organic layer completely under vacuum at a temperature below 40 °C to yield the crude cyano intermediate.

  • The crude nitrile is then hydrolyzed in situ to the corresponding acetamide. While the specific conditions for this in-situ hydrolysis in the cited large-scale synthesis are not fully detailed, typical laboratory-scale hydrolysis can be achieved by treating the nitrile with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or base (e.g., sodium hydroxide) in a suitable solvent, often with heating.[3] The combined yield for the formation of the cyano intermediate and its subsequent conversion to the amide is reported to be 92%, with a purity of 98%.

Step 2: Synthesis of Racemic Clopidogrel

  • To a stirred solution of methanol (90 L) and sulfuric acid (26 L, 488 mol), add dimethyl sulfate (15.5 L, 163 mol) at 10 °C.

  • Stir the reaction mixture at 70 °C for 90 minutes.

  • Cool the mixture to 28 °C and add the amide from Step 1 (25 kg, 81 mol).

  • Stir the reaction mixture at 70 °C for 35 hours.

  • Cool the mixture to 28 °C and add dichloromethane (125 L) and water (250 L).

  • Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water.

  • The resulting solution contains racemic Clopidogrel.

Step 3: Chiral Resolution of Racemic Clopidogrel

  • Concentrate the organic layer containing racemic Clopidogrel under vacuum at 60 °C.

  • To the residue, add acetone (1470 L) at 30 °C and stir until a clear solution is obtained.

  • Add water (14 L) and L-(-)-camphor sulfonic acid monohydrate (200 kg) to the solution and stir for 45 minutes.

  • Add (+)-Clopidogrel camphor sulfonate (0.15 kg) as a seed crystal and continue stirring for 18 hours at 30 °C.

  • Filter the separated solid and wash with acetone (130 L).

  • Dry the solid under vacuum at 42 °C for 10 hours to obtain (+)-Clopidogrel camphor sulfonate.

Step 4: Formation of (S)-(+)-Clopidogrel Bisulfate

  • Charge a reactor with the (+)-Clopidogrel camphor sulfonate obtained in Step 3 (80 kg) and dichloromethane (350 L) and cool to 2 °C.

  • Adjust the pH of the reaction mixture to 7.0 with a 10% sodium carbonate solution (80 L).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water.

  • Concentrate the organic layer under vacuum.

  • Dissolve the residue in a suitable solvent like acetone and slowly add sulfuric acid to precipitate the bisulfate salt.

  • Filter and dry the resulting solid to obtain (S)-(+)-Clopidogrel bisulfate.

Protocol 2: Synthesis of Clopidogrel via Direct Condensation

This protocol outlines a more direct route to a key carboxylic acid intermediate of Clopidogrel.

  • The condensation reaction is carried out by reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with 2-bromo-2-(2-chlorophenyl)acetic acid in water.[1]

  • The reaction is performed under basic conditions at room temperature (approximately 22°C to 27°C).[1]

  • The product, 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, is isolated by adjusting the pH of the reaction mixture to precipitate the material.[1]

  • The average yield for this condensation step is reported to be 97%.[1]

  • This carboxylic acid intermediate can then be esterified and subsequently resolved to yield the desired (S)-(+)-Clopidogrel enantiomer.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.

G cluster_strecker Strecker Synthesis Pathway cluster_condensation Direct Condensation Pathway A 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine HCl D α-Aminonitrile Intermediate A->D Strecker Reaction B o-Chlorobenzaldehyde B->D Strecker Reaction C Sodium Cyanide C->D Strecker Reaction E Amide Intermediate D->E Hydrolysis F Racemic Clopidogrel E->F Esterification G (+)-Clopidogrel Camphor Sulfonate F->G Chiral Resolution (L-Camphorsulfonic Acid) H (S)-(+)-Clopidogrel Bisulfate G->H Salt Formation (H₂SO₄) I 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine HCl K Racemic Clopidogrel Acid I->K Condensation J 2-Bromo-2-(2-chlorophenyl)acetic acid J->K Condensation L Racemic Clopidogrel K->L Esterification M (S)-(+)-Clopidogrel Bisulfate L->M Chiral Resolution & Salt Formation

Caption: Overview of the two main synthetic pathways to Clopidogrel.

G cluster_step1 Step 1: α-Aminonitrile & Amide Formation cluster_step2 Step 2: Racemic Clopidogrel Synthesis cluster_step3 Step 3: Chiral Resolution cluster_step4 Step 4: Final Salt Formation title Experimental Workflow: Strecker Synthesis of Clopidogrel prep_reagents Prepare aqueous solution of NaCN add_reactants Simultaneously add o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno(3,2-c)pyridine HCl solution prep_reagents->add_reactants react_heat Heat reaction mixture at 60°C for 3h add_reactants->react_heat extraction1 Cool and extract with Dichloromethane react_heat->extraction1 wash1 Wash combined organic layers with water extraction1->wash1 distill1 Distill under vacuum to obtain crude α-aminonitrile wash1->distill1 hydrolysis In-situ Hydrolysis to Amide Intermediate distill1->hydrolysis prep_esterification Prepare solution of Methanol, H₂SO₄, and Dimethyl Sulfate hydrolysis->prep_esterification add_amide Add Amide Intermediate prep_esterification->add_amide react_heat2 Heat reaction mixture at 70°C for 35h add_amide->react_heat2 workup2 Cool, add Dichloromethane and water, then extract react_heat2->workup2 concentrate Concentrate organic layer containing racemic Clopidogrel workup2->concentrate dissolve Dissolve residue in Acetone concentrate->dissolve add_resolving_agent Add water and L-(-)-camphor sulfonic acid dissolve->add_resolving_agent seed_crystallize Seed with (+)-Clopidogrel camphor sulfonate and stir add_resolving_agent->seed_crystallize filter_dry Filter and dry the solid product seed_crystallize->filter_dry dissolve_salt Dissolve camphor sulfonate salt in Dichloromethane filter_dry->dissolve_salt neutralize Neutralize with Na₂CO₃ solution dissolve_salt->neutralize extract_concentrate Extract, wash, and concentrate the organic layer neutralize->extract_concentrate precipitate Precipitate bisulfate salt with H₂SO₄ extract_concentrate->precipitate final_product Filter and dry (S)-(+)-Clopidogrel Bisulfate precipitate->final_product

Caption: Detailed experimental workflow for the Strecker synthesis of Clopidogrel.

References

Application Notes and Protocols for Thienopyridine Compounds in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging applications of thienopyridine and its related heterocyclic compounds, such as thienopyrimidines, in the agricultural sector. This document details their potential as fungicides, insecticides, and plant growth regulators, providing quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Fungicidal Applications

Thienopyridine derivatives, particularly those based on the 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold, have demonstrated significant potential as novel fungicides for controlling a range of plant pathogenic fungi.

Data Presentation: Fungicidal Efficacy

The in vitro fungicidal activity of several 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives has been evaluated against economically important plant pathogens. The half-maximal effective concentration (EC50) values are summarized in the table below.

Compound IDTarget FungusEC50 (µg/mL)Reference
I-1 Cercospora arachidicola5.82[1]
Rhizoctonia solani6.13[1]
Sclerotinia sclerotiorum>50[1]
I-5 Cercospora arachidicola6.66[1]
Rhizoctonia solani5.28[1]
Sclerotinia sclerotiorum4.91[1]
I-7 Cercospora arachidicola4.61[1]
Rhizoctonia solani5.79[1]
Sclerotinia sclerotiorum5.23[1]
I-12 Cercospora arachidicola5.18[1]
Rhizoctonia solani4.89[1]
Sclerotinia sclerotiorum5.03[1]
Experimental Protocols

Protocol 1: In Vitro Fungicidal Bioassay (Poisoned Food Technique)

This protocol outlines the procedure for determining the in vitro fungicidal activity of thienopyridine compounds against mycelial growth of target fungi.

Materials:

  • Thienopyridine compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of target fungi (e.g., Rhizoctonia solani, Cercospora arachidicola)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the thienopyridine compounds in DMSO to prepare stock solutions of a high concentration (e.g., 10 mg/mL).

  • Preparation of Poisoned Media: Autoclave the PDA medium and cool it to 50-55°C. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the test compound.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus, at the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate almost covers the entire plate.

  • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average diameter of the fungal colony in the control group

    • T = Average diameter of the fungal colony in the treatment group

  • EC50 Determination: The EC50 value can be calculated by probit analysis of the inhibition rates at different concentrations.

Protocol 2: Synthesis of 4,5-Dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives

A general synthetic route to this class of fungicidal compounds is presented below.[1]

Workflow for Synthesis and Fungicidal Screening

G cluster_synthesis Synthesis cluster_screening Fungicidal Screening start Starting Materials (e.g., 2-thienylethylamine) step1 Reaction with Formaldehyde start->step1 step2 Cyclization step1->step2 step3 Derivatization step2->step3 product Thienopyridine Derivatives step3->product stock Prepare Stock Solutions (in DMSO) product->stock Test Compounds poison Poisoned Food Assay (PDA medium) stock->poison inoculate Inoculate with Fungal Plugs poison->inoculate incubate Incubate inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate Inhibition Rate and EC50 measure->calculate

Caption: General workflow for the synthesis and fungicidal screening of thienopyridine compounds.

Mode of Action

Transcriptome analysis of fungi treated with a 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivative (compound I-12) revealed that its molecular mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway.[1]

Proposed Fungicidal Signaling Pathway

G cluster_cell Fungal Cell compound Thienopyridine Compound nitrogen Nitrogen Metabolism compound->nitrogen proteasome Proteasome Pathway compound->proteasome amino_acid Amino Acid Synthesis nitrogen->amino_acid growth Fungal Growth and Proliferation protein_turnover Protein Turnover proteasome->protein_turnover amino_acid->growth protein_turnover->growth

Caption: Proposed fungicidal mode of action of certain thienopyridine derivatives.

Insecticidal Applications

Novel thieno[2,3-b]pyridine derivatives have shown promising insecticidal activity, particularly against sucking insects like the cotton aphid (Aphis gossypii).

Data Presentation: Insecticidal Efficacy

The insecticidal activity of various thieno[2,3-b]pyridine derivatives against nymphs and adults of Aphis gossypii has been determined. The median lethal concentration (LC50) values are presented below.

Compound IDTargetLC50 (ppm) after 24hLC50 (ppm) after 48hReference
2d Nymphs0.0350.008[2]
Adults0.1520.018[2]
2e Nymphs0.0310.007[2]
Adults0.1490.017[2]
3d Nymphs0.0420.009[2]
Adults0.1850.023[2]
3e Nymphs0.0400.008[2]
Adults0.1830.022[2]
Acetamiprid Nymphs0.0450.006[2]
(Reference)Adults0.2250.023[2]
Experimental Protocols

Protocol 3: Insecticidal Bioassay (Leaf-Dip Method for Aphis gossypii)

This protocol describes a standardized method for assessing the toxicity of thienopyridine compounds to aphids.

Materials:

  • Thienopyridine compounds

  • Acetone

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Host plant leaves (e.g., cotton, cucumber)

  • Petri dishes

  • Agar

  • Fine paintbrush

  • Culture of Aphis gossypii

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to obtain a series of concentrations. The control solution should contain the same concentration of acetone and surfactant.

  • Leaf Dipping: Dip host plant leaves into the test solutions for 10-30 seconds with gentle agitation. Allow the leaves to air dry.

  • Preparation of Assay Arenas: Prepare Petri dishes with a layer of agar (1-2%) to maintain leaf turgidity. Place the treated, dried leaves onto the agar surface.

  • Infestation: Carefully transfer a known number of aphids (e.g., 20-30 adults or nymphs) onto each leaf disc using a fine paintbrush.

  • Incubation: Keep the Petri dishes in a controlled environment (e.g., 25 ± 1°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead aphids at specified time intervals (e.g., 24 and 48 hours). Aphids that are unable to move when gently prodded with the paintbrush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values using probit analysis.

Protocol 4: Synthesis of Thieno[2,3-b]pyridine Insecticides

A general synthetic route for the preparation of 3-amino-N-aryl-thieno[2,3-b]pyridine-2-carboxamide derivatives is outlined below.[2]

Workflow for Insecticidal Bioassay

G cluster_prep Preparation cluster_assay Bioassay solutions Prepare Test Solutions (in Acetone/Water) leaves Dip Host Plant Leaves solutions->leaves dishes Prepare Petri Dishes with Agar leaves->dishes infest Infest Leaves with Aphids dishes->infest Place Leaves in Dishes incubate Incubate under Controlled Conditions infest->incubate assess Assess Mortality (24h, 48h) incubate->assess analyze Data Analysis (LC50 Calculation) assess->analyze

Caption: Workflow for the leaf-dip bioassay to evaluate insecticidal activity against aphids.

Mode of Action

While the specific mode of action for the insecticidal thienopyridines has not been definitively elucidated in the provided literature, many pyridine-based insecticides are known to act as modulators of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. They mimic the action of the neurotransmitter acetylcholine (ACh), but are not easily broken down by acetylcholinesterase, leading to overstimulation of the nerve cells, paralysis, and death of the insect.

Proposed Insecticidal Mode of Action

G cluster_synapse Insect Synapse compound Thienopyridine Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) compound->nAChR Binds to ion_channel Ion Channel nAChR->ion_channel opens neuron Postsynaptic Neuron ion_channel->neuron Na+ influx overstimulation Continuous Nerve Stimulation neuron->overstimulation paralysis Paralysis and Death overstimulation->paralysis

Caption: Proposed mechanism of action for thienopyridine insecticides as nAChR modulators.

Plant Growth Regulation

Thienopyrimidine derivatives, structurally related to thienopyridines, have been investigated for their potential as plant growth regulators, exhibiting auxin- and cytokinin-like activities.

Data Presentation: Plant Growth Promoting Effects

The application of thienopyrimidine derivatives has been shown to enhance various growth parameters in wheat and sorghum.

Effect of a Thienopyrimidine Derivative (10⁻⁷ M) on Wheat Growth [3]

ParameterControlTreated% Increase
Shoot Length (mm) 12515524%
Root Length (mm) 9812022%
Chlorophyll a (µg/mL) 5.87.224%
Chlorophyll b (µg/mL) 2.12.938%

Effect of Thienopyrimidine Derivatives (10⁻⁷ M) on Sorghum Growth [4]

CompoundShoot Length Increase (%)Root Length Increase (%)
Compound 1 9.2823.00
Compound 4 22.1938.89
Compound 7 46.3518.52
Experimental Protocols

Protocol 5: Seed Treatment Bioassay for Plant Growth Regulation

This protocol details a method to evaluate the effect of thienopyrimidine compounds on seed germination and early seedling growth.

Materials:

  • Thienopyrimidine compounds

  • Distilled water

  • Seeds of test plant (e.g., wheat, sorghum)

  • Petri dishes or germination paper

  • Growth chamber or incubator

Procedure:

  • Preparation of Treatment Solutions: Prepare aqueous solutions of the thienopyrimidine compounds at the desired concentrations (e.g., 10⁻⁷ M). A control group should be treated with distilled water.

  • Seed Sterilization and Soaking: Surface sterilize the seeds (e.g., with a short wash in 1% sodium hypochlorite followed by rinsing with sterile water). Soak the seeds in the respective treatment solutions for a specified period (e.g., 6-12 hours).

  • Germination: Place the treated seeds in Petri dishes lined with moist filter paper or on germination paper.

  • Incubation: Incubate the seeds in a growth chamber under controlled conditions of temperature and light.

  • Data Collection: After a defined period (e.g., 7-21 days), measure various growth parameters such as germination percentage, shoot length, root length, and fresh/dry weight.

  • Biochemical Analysis: Photosynthetic pigments (chlorophylls and carotenoids) can be extracted from the leaves and quantified spectrophotometrically.

  • Data Analysis: Compare the growth and biochemical parameters of the treated groups with the control group using appropriate statistical tests (e.g., t-test, ANOVA).

Mode of Action

Thienopyrimidine derivatives are suggested to exert their plant growth-promoting effects by mimicking the action of natural plant hormones, specifically auxins and cytokinins. Auxins are primarily involved in cell elongation and root development, while cytokinins promote cell division and shoot growth.[3]

Proposed Plant Growth Regulation Pathway

G cluster_auxin Auxin-like Activity cluster_cytokinin Cytokinin-like Activity compound Thienopyrimidine Compound aux_receptor Auxin Receptor compound->aux_receptor Activates cyto_receptor Cytokinin Receptor compound->cyto_receptor Activates aux_signal Signal Transduction aux_receptor->aux_signal cell_elongation Cell Elongation aux_signal->cell_elongation root_dev Root Development aux_signal->root_dev plant_growth Enhanced Plant Growth and Photosynthesis cell_elongation->plant_growth root_dev->plant_growth cyto_signal Signal Transduction cyto_receptor->cyto_signal cell_division Cell Division cyto_signal->cell_division shoot_growth Shoot Growth cyto_signal->shoot_growth cell_division->plant_growth shoot_growth->plant_growth

Caption: Proposed auxin- and cytokinin-like mode of action for thienopyrimidine plant growth regulators.

Herbicidal Applications (A Related Heterocycle)

While the herbicidal activity of thienopyridine compounds is not yet widely reported, a structurally related compound, 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, has been identified as a potent protoporphyrinogen IX oxidase (PPO) inhibitor with excellent herbicidal activity.[5]

Data Presentation: Herbicidal Efficacy

This thieno[2,3-d]pyrimidine derivative demonstrated high potency as a PPO inhibitor.

CompoundTargetKᵢ (nM)Reference
6g Nicotiana tabacum PPO2.5[5]
Trifludimoxazin Nicotiana tabacum PPO31[5]
Flumioxazin Nicotiana tabacum PPO46[5]
Mode of Action: PPO Inhibition

PPO inhibitors block the last common enzyme in the biosynthesis of chlorophyll and heme. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid membrane damage and cell death.[6][7]

Herbicidal Mode of Action: PPO Inhibition Pathway

G cluster_pathway Chlorophyll Biosynthesis Pathway compound Thienopyrimidine (PPO Inhibitor) ppo Protoporphyrinogen Oxidase (PPO) compound->ppo ppgix Protoporphyrinogen IX ppgix->ppo ppix Protoporphyrin IX ppo->ppix accumulation Accumulation of Protoporphyrinogen IX ppo->accumulation inhibition leads to chlorophyll Chlorophyll ppix->chlorophyll ros Reactive Oxygen Species (ROS) accumulation->ros Light damage Membrane Damage and Cell Death ros->damage

Caption: Mechanism of action for PPO-inhibiting herbicides, a mode of action observed in a thienopyrimidine derivative.

Conclusion

Thienopyridine and its related heterocyclic structures represent a versatile chemical scaffold with diverse applications in agricultural research. The fungicidal and insecticidal properties of specific derivatives are well-supported by quantitative data, and the potential for plant growth regulation is an emerging area of interest. While the herbicidal application of thienopyridines is less explored, related thienopyrimidines have shown promise. The detailed protocols and mechanistic insights provided in these notes are intended to facilitate further research and development of thienopyridine-based compounds as next-generation crop protection and enhancement agents.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances in 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride, a key intermediate in the synthesis of pharmaceutical compounds. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for quality control and drug development professionals.

Introduction

This compound is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), including the antiplatelet agent Ticlopidine.[1][2][3] The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of raw materials and the quantification of impurities. This document provides a detailed protocol for the purity analysis of this compound by HPLC.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade)

    • This compound reference standard (purity >99.5%)

    • This compound sample for analysis

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Reverse-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M KH₂PO₄ buffer (pH 3.0, adjusted with orthophosphoric acid) (30:70, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 235 nm[1]
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions

3.1. Mobile Phase Preparation (0.05 M KH₂PO₄ Buffer, pH 3.0)

  • Weigh 6.8 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the buffer solution to 3.0 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the buffer and acetonitrile in a 70:30 (v/v) ratio.

  • Degas the mobile phase before use.

3.2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

3.3. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh about 10 mg of the this compound sample.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability requirements. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the prepared sample solution into the chromatograph.

  • Record the chromatogram and integrate the peaks.

Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection C->F D->E Stable Baseline E->F SST Passed G Chromatogram Recording F->G H Peak Integration G->H I Purity Calculation H->I

Caption: HPLC Purity Analysis Workflow.

Conclusion

The HPLC method described in this application note is simple, precise, and reliable for the purity analysis of this compound. This method can be effectively implemented in quality control laboratories for routine analysis and to support drug development activities. The provided protocol ensures consistent and accurate results, contributing to the overall quality assurance of the final pharmaceutical products.

References

Application Notes and Protocols for NMR Characterization of Clopidogrel Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel, an antiplatelet agent, is a thienopyridine derivative that plays a crucial role in preventing thrombotic events. The synthesis of Clopidogrel involves several key intermediates, and ensuring their structural integrity and purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of these intermediates. This document provides a detailed protocol for the NMR characterization of key intermediates in the widely used Strecker synthesis of Clopidogrel.

Key Intermediates in the Strecker Synthesis of Clopidogrel

The Strecker synthesis is a common and efficient method for preparing Clopidogrel. The main intermediates that require thorough NMR characterization are:

  • Intermediate 1: 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile (Nitrile Intermediate)

  • Intermediate 2: 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide (Amide Intermediate)

  • Intermediate 3: (±)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid (Carboxylic Acid Intermediate)

  • Final Product (Racemic): (±)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (Racemic Clopidogrel)

NMR Data of Clopidogrel Intermediates

The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for the key intermediates in the Strecker synthesis of Clopidogrel. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data for Clopidogrel Intermediates

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
Nitrile Intermediate CDCl₃7.69 (m, 1H), 7.61-7.42 (m, 3H), 7.38 (d, 1H, J = 7.2 Hz), 6.83 (d, 1H, J = 7.3 Hz), 5.72 (s, 1H), 3.52 (d, 1H, J = 6.2 Hz), 3.28 (d, 1H, J = 6.2 Hz), 2.97-2.71 (m, 4H)Aromatic-H, Thiophene-H, CH-CN, CH₂-N, CH₂-Thiophene
Amide Intermediate CDCl₃7.50-7.20 (m, 4H), 6.95 (d, 1H, J=5.2 Hz), 6.70 (d, 1H, J=5.2 Hz), 5.50 (s, 1H), 3.80-3.60 (m, 2H), 3.00-2.80 (m, 4H)Aromatic-H, Thiophene-H, CH-CONH₂, CH₂-N, CH₂-Thiophene
Carboxylic Acid Intermediate DMSO-d₆9.49 (s, 1H), 7.86 (d, 1H, J=7.8 Hz), 7.58 (d, 1H), 7.47 (d, 1H, J=6.3 Hz), 7.35 (t, 1H), 6.85 (d, 1H, J=5.1 Hz), 6.75 (d, 1H, J=5.1 Hz), 5.15 (s, 1H), 3.80-3.60 (m, 2H), 3.20-2.90 (m, 4H)COOH, Aromatic-H, Thiophene-H, CH-COOH, CH₂-N, CH₂-Thiophene[1][2]
Racemic Clopidogrel CDCl₃7.80-7.50 (m, 4H), 7.44 (d, 1H, J = 5.2 Hz), 6.90 (d, 1H, J = 5.2 Hz), 5.60 (s, 1H), 4.21 (br s, 2H), 3.76 (s, 3H), 3.45 (br s, 2H), 3.10 (br s, 2H)Aromatic-H, Thiophene-H, CH-COOCH₃, CH₂-N, OCH₃, CH₂-Thiophene[3]

Table 2: ¹³C NMR Data for Clopidogrel Intermediates

CompoundSolventChemical Shift (δ, ppm)Assignment
Nitrile Intermediate DMSO-d₆134.1, 133.1, 132.9, 131.4, 131.3, 130.9, 130.4, 127.8, 125.9, 124.0, 115.8, 59.1, 49.5, 47.8, 25.5Aromatic-C, Thiophene-C, CN, CH-CN, CH₂-N, CH₂-Thiophene[4]
Amide Intermediate -Data not readily available in the searched literature.-
Carboxylic Acid Intermediate -Data not readily available in the searched literature.-
Racemic Clopidogrel CDCl₃171.3, 134.7, 133.7, 129.9, 129.8, 129.4, 129.2, 127.2, 125.8, 67.8, 52.3, 50.3, 48.1, 25.0C=O, Aromatic-C, Thiophene-C, CH-COOCH₃, OCH₃, CH₂-N, CH₂-Thiophene

Experimental Protocols

NMR Sample Preparation

A consistent and careful sample preparation is critical for obtaining high-quality NMR spectra.[5][6]

Materials:

  • Clopidogrel intermediate sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) of high purity (≥99.8 atom % D)

  • 5 mm NMR tubes of good quality

  • Pasteur pipettes and glass wool

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the appropriate amount of the intermediate sample directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. CDCl₃ is suitable for many of the intermediates, while DMSO-d₆ can be used for less soluble compounds like the carboxylic acid intermediate.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5]

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Filtration: To remove any suspended particles that could degrade spectral quality, filter the solution.[6]

    • Place a small plug of glass wool into a Pasteur pipette.

    • Transfer the sample solution through the filter pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Acquisition Parameters (General Guidance):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: 1024 or more scans may be necessary depending on the sample concentration.

    • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

    • Relaxation Delay (d1): 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals.

Visualizations

Strecker Synthesis Pathway for Clopidogrel

Strecker_Synthesis cluster_reactants Reactants 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Nitrile_Intermediate Intermediate 1 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile 2-Chlorobenzaldehyde->Nitrile_Intermediate 4,5,6,7-tetrahydrothieno[3,2-c]pyridine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine->Nitrile_Intermediate NaCN NaCN NaCN->Nitrile_Intermediate Amide_Intermediate Intermediate 2 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide Nitrile_Intermediate->Amide_Intermediate Hydrolysis Carboxylic_Acid_Intermediate Intermediate 3 (±)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid Amide_Intermediate->Carboxylic_Acid_Intermediate Hydrolysis Racemic_Clopidogrel Final Product (Racemic) (±)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate Carboxylic_Acid_Intermediate->Racemic_Clopidogrel Esterification

Caption: Strecker synthesis pathway for racemic clopidogrel.

NMR Characterization Workflow

NMR_Workflow Start Start Sample_Preparation 1. Sample Preparation - Weigh Sample - Select Solvent - Dissolve & Homogenize - Filter into NMR Tube Start->Sample_Preparation Data_Acquisition 2. NMR Data Acquisition - Load Sample - Set Up Experiment (¹H, ¹³C) - Acquire Data Sample_Preparation->Data_Acquisition Data_Processing 3. Data Processing - Fourier Transform - Phasing & Referencing - Integration & Peak Picking Data_Acquisition->Data_Processing Data_Analysis 4. Data Analysis - Assign Signals - Determine Structure - Assess Purity Data_Processing->Data_Analysis Reporting 5. Reporting - Tabulate Data - Generate Spectra Images - Write Report Data_Analysis->Reporting End End Reporting->End

Caption: General workflow for NMR characterization.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Thienopyridine Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyridines are a class of antiplatelet prodrugs, including clopidogrel, prasugrel, and ticlopidine, that are widely prescribed for the prevention of thrombotic events in patients with cardiovascular diseases. Their therapeutic efficacy relies on their metabolic activation to active metabolites that irreversibly inhibit the P2Y12 receptor on platelets. The quantitative analysis of these compounds and their metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for this analysis due to its high sensitivity, specificity, and speed.[1][2][3][4][5]

These application notes provide a detailed overview of the mass spectrometric fragmentation of common thienopyridines and offer comprehensive protocols for their analysis.

Mass Spectrometry Fragmentation of Thienopyridines

The fragmentation of thienopyridines and their metabolites upon collision-induced dissociation (CID) in the mass spectrometer provides characteristic product ions that are essential for their selective detection and quantification using Multiple Reaction Monitoring (MRM). The positive electrospray ionization (ESI+) mode is typically employed for the analysis of these compounds.[6][7][8]

Clopidogrel

Clopidogrel is metabolized into an active thiol metabolite and an inactive carboxylic acid metabolite. The parent drug and its key metabolites exhibit distinct fragmentation patterns. The protonated molecule of clopidogrel ([M+H]⁺ at m/z 322.0) primarily fragments to produce a characteristic product ion at m/z 212.0.[5][9] The 2-oxo-clopidogrel intermediate metabolite shows a precursor ion at m/z 338.0, which fragments to a product ion at m/z 183.0.[5] Due to the instability of the active thiol metabolite, it is often derivatized with agents like 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide (NEM) for stable quantification.[2][4] The derivatized active metabolite (CAMD) yields a precursor ion at m/z 504.0 and a product ion at m/z 354.0.[5]

Prasugrel

Prasugrel undergoes hydrolysis to an inactive intermediate (R-95913) which is then oxidized by cytochrome P450 enzymes to its active metabolite (R-138727).[1] Similar to clopidogrel's active metabolite, prasugrel's active metabolite contains a reactive thiol group and requires immediate derivatization for accurate bioanalysis.[2][3] Derivatization with reagents like N-ethyl maleimide (NEM) or 2-bromo-3'-methoxyacetophenone is a common strategy.[1][2][3]

Ticlopidine

Ticlopidine, an earlier thienopyridine, is analyzed by monitoring the transition of its protonated molecule ([M+H]⁺ at m/z 264.04) to a major product ion at m/z 154.20.[8] The fragmentation of ticlopidine has been well-characterized, providing a reliable basis for its quantification in various biological matrices.[7][10]

Quantitative Data Summary

The following tables summarize the key mass spectrometric parameters for the analysis of major thienopyridines and their metabolites.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) References
Clopidogrel 322.0212.0Not specified[5][9]
2-oxo-clopidogrel338.0183.0Not specified[5][11]
Clopidogrel Active Metabolite Derivative (CAMD)504.0354.0Not specified[5]
Prasugrel Active Metabolite Derivative Not specifiedNot specifiedNot specified[1][2][3]
Ticlopidine 264.04154.2028%[8][10]
Ticlopidine Active Metabolite298.0 / 300.0172.028%[10]

Note: Collision energies can vary significantly between different mass spectrometer instruments and should be optimized during method development.

Experimental Protocols

The following are detailed protocols for the LC-MS/MS analysis of thienopyridines in human plasma.

Protocol 1: Simultaneous Determination of Clopidogrel and its Metabolites in Human Plasma

1. Sample Preparation [5] a. To 100 µL of human plasma in a centrifuge tube, add the internal standard solution. b. Add 100 µL of 0.05 mol/L hydrochloric acid and vortex for 10 seconds. c. Add 1.5 mL of methyl tert-butyl ether (MTBE) and vortex for 3 minutes. d. Centrifuge at 2000 g for 10 minutes. e. Transfer 1.2 mL of the supernatant (organic layer) to a new tube. f. Add 50 µL of 20 mmol/L dithiothreitol (DTT) to stabilize the active metabolite. g. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 150 µL of the mobile phase (0.1% aqueous formic acid and acetonitrile, 1:19, v/v). i. Centrifuge at 16,000 g for 10 minutes. j. Inject 30 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions [5]

  • LC System: High-throughput liquid chromatography system.

  • Column: C18 column.

  • Mobile Phase: Isocratic elution with acetonitrile and deionized water containing 0.1% formic acid.

  • Flow Rate: Not specified.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the transitions listed in the quantitative data table.

Protocol 2: Determination of Prasugrel Active Metabolite in Human Plasma

1. Sample Preparation (with Derivatization) [2][3] a. Immediately after blood collection in EDTA tubes, add a solution of N-ethyl maleimide (NEM) or 2-bromo-3'-methoxyacetophenone to the plasma to derivatize and stabilize the active thiol metabolite.[2][3] b. To a 200 µL aliquot of the derivatized plasma, add 25 µL of the internal standard working solution (e.g., Trandolapril).[2] c. Perform liquid-liquid extraction by adding 2.5 mL of a suitable organic solvent (e.g., diethyl ether) and vortexing for 10 minutes.[2] d. Centrifuge at 4000 rpm for 5 minutes. e. Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at approximately 40°C.[2] f. Reconstitute the residue in 200 µL of the mobile phase.[2] g. Inject a 10 µL aliquot into the LC-MS/MS system.[2]

2. LC-MS/MS Conditions [2]

  • LC System: High-performance liquid chromatography system.

  • Column: Hypurity C18, 5 µm (50 mm × 4.6 mm).

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Formate (pH 3.0) (50:50, v/v).

  • Elution Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Protocol 3: Determination of Ticlopidine in Human Plasma

1. Sample Preparation [6][8] a. To a plasma sample, add the internal standard (e.g., loratadine or clopidogrel).[6][8] b. Perform liquid-liquid extraction with a mixture of n-hexane and isopropanol (95:5, v/v).[6] c. Alternatively, for a simpler and faster method, use protein precipitation by adding acetonitrile containing the internal standard to a small aliquot of plasma (e.g., 20 µL plasma to 980 µL acetonitrile with IS).[8] d. Vortex and centrifuge to precipitate proteins. e. Transfer the supernatant for analysis.

2. LC-MS/MS Conditions [6][8]

  • LC System: High-performance liquid chromatography system.

  • Column: C18 column (e.g., Gemini C18, 50 mm x 2.0 mm, 5 µm).[8]

  • Mobile Phase: Acetonitrile and 10 mmol/L ammonium acetate buffer (85:15, v/v) or Acetonitrile: 1 mM ammonium acetate in water (75:25, v/v).[6][8]

  • Elution Mode: Isocratic.[8]

  • Mass Spectrometer: Quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the transition m/z 264.04 → 154.20.[8]

Visualizations

Thienopyridine_Fragmentation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma) Derivatization Derivatization (for active metabolites) Sample->Derivatization Instability of Thiol Group Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC LC Separation (C18 Column) Concentration->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data Clopidogrel_Fragmentation Clopidogrel Clopidogrel [M+H]⁺ m/z 322.0 Fragment1 Product Ion m/z 212.0 Clopidogrel->Fragment1 CID Ticlopidine_Fragmentation Ticlopidine Ticlopidine [M+H]⁺ m/z 264.04 Fragment2 Product Ion m/z 154.20 Ticlopidine->Fragment2 CID

References

Application Notes and Protocols for Novel Fungicides from Thienopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fungal resistance to existing fungicides necessitates the discovery and development of novel chemical scaffolds with unique mechanisms of action. Thienopyridine derivatives have emerged as a promising class of compounds exhibiting significant antifungal activity against a broad spectrum of plant pathogens. This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and understanding of the mechanism of action of novel fungicides derived from thienopyridine scaffolds. The information presented is intended to guide researchers in the exploration and development of this important new class of fungicides.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the quantitative antifungal activity of various thienopyridine derivatives against several important plant pathogenic fungi. The data is presented as EC50 values (the concentration of the compound that inhibits 50% of fungal growth) in µg/mL.

Table 1: Antifungal Activity of 4,5-Dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives (Series I) [1][2]

CompoundR-groupC. arachidicola (EC50 µg/mL)R. solani (EC50 µg/mL)S. sclerotiorum (EC50 µg/mL)
I-1 Phenyl5.236.124.61
I-5 2-Chlorophenyl>505.896.33
I-7 4-Fluorophenyl>506.665.18
I-12 4-Bromophenyl4.825.344.95

Table 2: Antifungal Activity of Thienopyridine 1,2,3-Triazole Derivatives [3]

CompoundTarget FungusMIC (µg/mL)
1b C. glabrata0.12
2a C. albicans0.5
2b R. oryzae1.0

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Protocol 1: General Synthesis of 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives (Series I)[1][2][4]

This protocol describes a five-step synthesis to obtain the target compounds.

Step 1: Hydrolysis of Methyl 3-aminothiophene-2-carboxylate

  • To a solution of methyl 3-aminothiophene-2-carboxylate in ethanol, add sodium hydroxide.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and adjust the pH to 3-4 with hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 3-aminothiophene-2-carboxylic acid.

Step 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

  • Reflux a mixture of 3-aminothiophene-2-carboxylic acid and formamide for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

  • Add phosphorus oxychloride to thieno[3,2-d]pyrimidin-4(3H)-one.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Pour the reaction mixture into ice water and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Synthesis of Tetrazolo[1,5-c]thieno[3,2-e]pyrimidine

  • Dissolve 4-chlorothieno[3,2-d]pyrimidine in DMF.

  • Add sodium azide and ammonium chloride.

  • Stir the mixture at 100 °C for 1-2 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

Step 5: Synthesis of 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives

  • To a solution of the appropriate aromatic aldehyde in ethanol, add the product from Step 4 and a catalytic amount of a base (e.g., piperidine).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture, and collect the resulting solid by filtration.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Protocol 2: In Vitro Antifungal Activity Assay (Broth Microdilution Method)[5][6][7]

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

1. Preparation of Fungal Inoculum:

  • Culture the fungal strains on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days.

  • Harvest fungal spores or mycelial fragments by gently scraping the surface of the agar with a sterile loop in sterile saline containing 0.05% Tween 80.

  • Adjust the spore/conidial suspension to a final concentration of 1 × 10^5 to 5 × 10^5 CFU/mL using a hemocytometer.

2. Preparation of Test Compounds:

  • Prepare stock solutions of the thienopyridine derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of test concentrations (e.g., 0.125 to 64 µg/mL). The final DMSO concentration should not exceed 1%.

3. Assay Procedure:

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.

  • Include a positive control (a known fungicide, e.g., Fluconazole) and a negative control (medium with DMSO but without the test compound).

  • Incubate the plates at 25-28°C for 48-72 hours.

  • Determine the fungal growth inhibition by measuring the optical density at 600 nm using a microplate reader.

  • The EC50 value is calculated as the concentration of the compound that causes a 50% reduction in the optical density compared to the negative control.

Mechanism of Action and Signaling Pathways

Transcriptome analysis of R. solani treated with compound I-12 revealed that its molecular mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway.[1][2]

Conceptual Signaling Pathway

The following diagram illustrates the proposed high-level mechanism of action for compound I-12.

G cluster_fungus Fungal Cell cluster_nitrogen Nitrogen Metabolism cluster_proteasome Proteasome Pathway I12 Compound I-12 Amino_Acid_Synthesis Amino Acid Synthesis I12->Amino_Acid_Synthesis Proteasome 26S Proteasome I12->Proteasome Nitrate_Uptake Nitrate/Ammonium Uptake Nitrate_Uptake->Amino_Acid_Synthesis Protein_Synthesis_N Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis_N Cell_Growth Fungal Growth and Proliferation Protein_Synthesis_N->Cell_Growth Ubiquitination Protein Ubiquitination Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Degradation->Cell_Growth

Caption: Proposed mechanism of action of Compound I-12.

Experimental Workflow for Mechanism of Action Studies

The following workflow outlines the steps to investigate the mechanism of action of a novel thienopyridine-based fungicide.

G cluster_omics Omics Analysis cluster_validation Target Validation start Identify Active Thienopyridine Compound (e.g., I-12) treatment Treat Target Fungus (e.g., R. solani) with Active Compound and Control start->treatment transcriptomics Transcriptome Analysis (RNA-Seq) treatment->transcriptomics proteomics Proteome Analysis (LC-MS/MS) treatment->proteomics bioinformatics Bioinformatics Analysis (DEG, Pathway Enrichment) transcriptomics->bioinformatics proteomics->bioinformatics target_pathways Identify Key Affected Pathways (e.g., Nitrogen Metabolism, Proteasome Pathway) bioinformatics->target_pathways enzyme_assays Enzyme Activity Assays (e.g., Nitrate Reductase) target_pathways->enzyme_assays gene_expression Gene Expression Analysis (qRT-PCR) target_pathways->gene_expression metabolite_profiling Metabolite Profiling (GC-MS, LC-MS) target_pathways->metabolite_profiling conclusion Elucidate Mechanism of Action enzyme_assays->conclusion gene_expression->conclusion metabolite_profiling->conclusion

Caption: Workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR)

A preliminary analysis of the structure-activity relationship of the 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives suggests the following:

  • Aromatic Substituent: The nature and position of the substituent on the phenyl ring at the 5-position significantly influence the antifungal activity. For instance, electron-withdrawing groups like halogens (e.g., 4-Bromo in I-12 ) appear to be favorable for activity against the tested fungi.

  • Core Scaffold: The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold is a promising lead structure for the development of novel fungicides.[1][2]

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Ticlopidine.[1][2][3] This document provides detailed protocols for the laboratory-scale synthesis of this compound, summarizing quantitative data and visualizing the reaction pathway and experimental workflow. The methods described are based on established chemical literature, primarily involving the Pictet-Spengler reaction of 2-(thiophen-2-yl)ethanamine with a formaldehyde source.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀ClNS[5]
Molecular Weight 175.68 g/mol [5]
CAS Number 28783-41-7[5]
Appearance White to light yellow or light orange powder/crystal
Melting Point 226.0 to 230.0 °C
Purity (Typical) >98.0% (HPLC)
Synthetic Pathway

The synthesis of this compound is typically achieved through a one-pot reaction involving the cyclization of 2-(thiophen-2-yl)ethanamine with a formaldehyde equivalent, followed by the formation of the hydrochloride salt.

Synthesis_Pathway Thienylethylamine 2-(Thiophen-2-yl)ethanamine Intermediate [Imine Intermediate] Thienylethylamine->Intermediate Formaldehyde source Paraformaldehyde +(CH₂O)n Product_base 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine Intermediate->Product_base Cyclization (Pictet-Spengler) Product_HCl This compound Product_base->Product_HCl + HCl

Caption: Synthetic pathway for this compound.

Experimental Protocols

Two common methods for the synthesis are detailed below. Method 1 utilizes paraformaldehyde in dichloroethane, while Method 2 employs an aqueous formaldehyde solution.

Method 1: Synthesis using Paraformaldehyde in Dichloroethane

This method involves the reaction of 2-thienylethylamine with polyoxymethylene (paraformaldehyde) in dichloroethane, followed by treatment with hydrochloric acid.[6]

Materials:

  • 2-(Thiophen-2-yl)ethanamine

  • Polyoxymethylene (Paraformaldehyde)

  • Dichloroethane

  • Hydrochloric acid solution in N,N-dimethylformamide (DMF) or another suitable solvent

  • Dean-Stark apparatus

Protocol:

  • To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 100 g of 2-(thiophen-2-yl)ethanamine and 600 mL of dichloroethane.

  • Stir the mixture for 5 minutes.

  • Add 26.4 g of polyoxymethylene to the reaction mixture.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • After approximately 4 hours of reflux, cool the reaction mixture to 30°C.

  • Add 133 mL of a 6.6N hydrochloric acid solution in dimethylformamide.

  • Heat the reaction mixture to 70°C and maintain for 4 hours.

  • Cool the reaction to 15°C and stir for 8-10 hours to facilitate crystallization.

  • Filter the resulting solid product and wash it with cold dichloroethane.

  • Dry the product under vacuum at 30-40°C.

Expected Yield and Purity:

  • Yield: Approximately 120 g.[6]

  • Purity: ~99%.[6]

Method 2: Synthesis using Aqueous Formaldehyde

This protocol describes the formation of an imine intermediate from 2-thiophene ethylamine and aqueous formaldehyde, followed by cyclization and salt formation with ethanolic hydrogen chloride.[7]

Materials:

  • 2-(Thiophen-2-yl)ethanamine

  • Formaldehyde solution

  • Water

  • Dichloroethane

  • Saturated saline solution

  • Ethanolic hydrogen chloride

  • Activated carbon

Protocol: Step 1: Imine Formation

  • In a reaction flask, combine water, formaldehyde solution, and 2-(thiophen-2-yl)ethanamine.

  • Heat the mixture to 50-55°C and maintain this temperature for 20-30 hours.

  • After the reaction is complete, extract the reaction liquid with dichloroethane.

  • Combine the organic layers and wash with a saturated saline solution.

  • Evaporate the organic solvent under reduced pressure to obtain the crude imine.

Step 2: Cyclization and Salt Formation

  • Transfer the obtained imine to a reaction flask.

  • Add ethanolic hydrogen chloride and water.

  • Heat the mixture to 65-75°C and maintain for a specified period.

  • Add activated carbon and continue heating for a short duration before filtering.

  • Cool the filtrate to 0-5°C and hold at this temperature for 1-2 hours to induce crystallization.

  • Filter the solid product and dry the filter cake in an oven.

Experimental Workflow Diagram

The general workflow for the synthesis, purification, and analysis of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Mix Starting Materials (2-thienylethylamine + Formaldehyde source) Reaction 2. Heat to Reflux (Cyclization) Reagents->Reaction Acidification 3. Add HCl (Salt Formation) Reaction->Acidification Cooling 4. Cool and Crystallize Acidification->Cooling Filtration 5. Filter the Product Cooling->Filtration Washing 6. Wash with Cold Solvent Filtration->Washing Drying 7. Dry under Vacuum Washing->Drying Characterization 8. Characterize Product (NMR, MS, MP, HPLC) Drying->Characterization

Caption: General experimental workflow for the synthesis and purification.

Data Summary

The following table summarizes the quantitative data from the described synthetic methods.

ParameterMethod 1Method 2
Starting Material 2-(Thiophen-2-yl)ethanamine2-(Thiophen-2-yl)ethanamine
Formaldehyde Source PolyoxymethyleneAqueous Formaldehyde
Solvent DichloroethaneDichloroethane, Water, Ethanol
Reaction Temperature Reflux (dichloroethane), then 70°C50-55°C, then 65-75°C
Reaction Time ~8 hours20-30 hours (imine), then 4-8 hours (cyclization)
Reported Yield ~90%[6]Not explicitly stated
Reported Purity ~99%[6]Not explicitly stated
Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloroethane is a hazardous solvent; handle with care.

  • Hydrochloric acid is corrosive; handle with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

The hydrochloride salt of 2-Cyano-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a related compound, shows characteristic NMR peaks that can be used as a reference point for structural elucidation.[8] For the title compound, the expected proton NMR signals would correspond to the protons on the thiophene ring and the tetrahydro-pyridine ring.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety measures and by trained personnel.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common side products.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The Pictet-Spengler reaction may not have gone to completion.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can adversely affect the yield.

  • Formation of Side Products: The presence of significant amounts of side products will reduce the yield of the target molecule.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure the correct molar ratios of 2-thienylethylamine and the formaldehyde source (e.g., paraformaldehyde) are used.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is heated to the recommended temperature (typically reflux in a solvent like dichloroethane or dichloromethane) to drive the initial imine formation and subsequent cyclization.[]

    • Acid Catalyst: The cyclization step is acid-catalyzed. Ensure the addition of a strong acid (e.g., HCl in an organic solvent) is performed correctly to facilitate the ring closure.[]

  • Purification: Review the purification method. The product is typically isolated by filtration after precipitation as the hydrochloride salt. Ensure the solvent used for washing is appropriate to remove impurities without dissolving a significant amount of the product.

Issue 2: Presence of an Impurity with a Higher Polarity than the Product

Possible Cause:

  • Formation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine N-oxide: The tertiary amine of the product is susceptible to oxidation, forming the corresponding N-oxide. This can occur if oxidizing agents are present or if the reaction mixture is exposed to air for extended periods at elevated temperatures.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use Fresh Solvents: Ensure that the solvents used are free of peroxides.

  • Characterization: Use analytical techniques such as mass spectrometry to confirm the presence of a mass corresponding to the N-oxide (M+16 of the free base).

  • Purification: N-oxides can sometimes be separated from the desired product by recrystallization or chromatography, although their similar structure can make this challenging.

Issue 3: Observation of Polymeric or Tarry Byproducts

Possible Cause:

  • Polymerization of Formaldehyde: Under acidic conditions, formaldehyde can polymerize.

  • Side Reactions of the Amine: The starting amine can undergo undesired side reactions, leading to polymeric material.

Troubleshooting Steps:

  • Control Rate of Addition: Add the formaldehyde source portion-wise or as a solution to control the concentration and reduce the likelihood of polymerization.

  • Temperature Control: Avoid excessively high temperatures, which can promote polymerization.

  • Purification: Tarry byproducts can often be removed by trituration of the crude product with a suitable solvent or by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride?

A1: The most common method is the Pictet-Spengler reaction. This involves the condensation of 2-thienylethylamine with a formaldehyde source (such as paraformaldehyde or an aqueous formaldehyde solution) to form an intermediate imine, which then undergoes an acid-catalyzed intramolecular cyclization to form the tetrahydrothieno[3,2-c]pyridine ring system. The final product is then precipitated as the hydrochloride salt.[][2]

Q2: What are the likely side products in this synthesis?

A2: While this synthesis is generally high-yielding, potential side products include:

  • Unreacted Starting Materials: 2-thienylethylamine.

  • Incomplete Cyclization Intermediate: The imine formed from the condensation of 2-thienylethylamine and formaldehyde.

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine N-oxide: Formed by the oxidation of the product.

  • Polymeric Byproducts: Resulting from the polymerization of formaldehyde or side reactions of the starting amine.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: Compare the observed melting point with the literature value (approximately 226-230 °C).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight of the free base.

  • HPLC: To determine the purity of the sample.

Q4: Can other isomers be formed during the cyclization?

A4: For the synthesis of the unsubstituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride, the cyclization onto the thiophene ring is highly regioselective for the position adjacent to the ethylamine side chain. However, if substituted 2-thienylethylamines are used, the formation of regioisomers could be a possibility, depending on the nature and position of the substituents.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcome

ParameterValueReference
Starting Material2-thienylethylamine[][2]
Aldehyde SourceParaformaldehyde or Formaldehyde[][3]
SolventDichloroethane or Dichloromethane[]
Acid for Cyclization/SaltingHydrochloric Acid[]
Typical Yield>90%[]
Purity (by HPLC)>98%[4]

Experimental Protocols

Representative Protocol for the Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinium Chloride [][2]

  • To a stirred solution of 2-thienylethylamine (1 equivalent) in dichloromethane (6 mL per gram of amine) at room temperature, add paraformaldehyde (1.1 equivalents).

  • Heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 7% HCl in N,N-dimethylformamide, ~2 mL per gram of starting amine).

  • Heat the mixture to 70 °C and stir for 4-6 hours to facilitate cyclization.

  • Cool the mixture to 15 °C and stir for an additional 8-10 hours to promote crystallization of the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold dichloromethane, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Thienylethylamine 2-Thienylethylamine Imine_Intermediate Imine Intermediate 2-Thienylethylamine->Imine_Intermediate + Formaldehyde Formaldehyde Formaldehyde Polymer Polymeric Byproducts Formaldehyde->Polymer Polymerization Product 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinium chloride Imine_Intermediate->Product Acid-catalyzed cyclization (HCl) N_Oxide N-Oxide Side Product Product->N_Oxide Oxidation

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, HPLC, MS) Start->Analyze Check_Purity Identify Impurities Analyze->Check_Purity Incomplete_Reaction Incomplete Reaction/ Unreacted Starting Material Check_Purity->Incomplete_Reaction Starting Material Present N_Oxide_Detected N-Oxide Detected Check_Purity->N_Oxide_Detected Mass +16 Polymer_Detected Polymeric Byproducts Detected Check_Purity->Polymer_Detected Baseline/Tarry Material Optimize_Time_Temp Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Inert_Atmosphere Use Inert Atmosphere/ Peroxide-Free Solvents N_Oxide_Detected->Inert_Atmosphere Control_Addition Control Reagent Addition/Temperature Polymer_Detected->Control_Addition

References

challenges in scaling up thienopyridine synthesis for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the industrial scale-up of thienopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold?

A1: The two most prevalent strategies for synthesizing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, a key intermediate for drugs like clopidogrel, prasugrel, and ticlopidine, are the Gewald reaction followed by a Pictet-Spengler reaction, and variations thereof. The Gewald reaction constructs the 2-aminothiophene ring, which then serves as the precursor for the subsequent cyclization to form the fused piperidine ring.

Q2: What are the critical parameters to monitor during the scale-up of thienopyridine synthesis?

A2: Key parameters to monitor during scale-up include temperature control, reaction time, reagent purity, and efficient mixing. Inadequate temperature management can lead to the formation of side products and impurities. Reaction times may need to be adjusted from lab-scale to industrial-scale to ensure complete conversion. The purity of starting materials is crucial as impurities can interfere with the reaction and lead to lower yields and difficult purification. Inefficient mixing in large reactors can result in localized concentration gradients and non-uniform reaction conditions.

Q3: What are the major challenges in purifying thienopyridine intermediates and final APIs?

A3: Purification of thienopyridine compounds on a large scale can be challenging due to the presence of structurally similar impurities and byproducts. Common purification methods include crystallization and column chromatography. Developing a robust crystallization process that effectively removes impurities while maximizing yield is a critical step. For some impurities that are difficult to remove by crystallization, chromatographic purification may be necessary, which can be costly and time-consuming at an industrial scale.

Q4: Are there specific safety concerns associated with the industrial synthesis of thienopyridines?

A4: The use of certain reagents in thienopyridine synthesis requires careful handling, especially at an industrial scale. For instance, strong bases like sodium hydride, which have been used in some lab-scale syntheses, are generally avoided in large-scale production due to safety concerns. Process safety studies should be conducted to identify and mitigate any potential hazards associated with the chosen synthetic route.

Troubleshooting Guide

Low Product Yield
Symptom Possible Cause Suggested Solution
Low yield in Gewald reaction (thiophene ring formation) Incomplete Knoevenagel-Cope condensation.Ensure the use of an appropriate base (e.g., morpholine, triethylamine) and consider water removal using a Dean-Stark apparatus.
Poor reactivity of elemental sulfur.Use a polar solvent like ethanol or DMF to improve sulfur solubility and reactivity. Gentle heating (40-60°C) can also be beneficial.
Low yield in Pictet-Spengler reaction (piperidine ring formation) Inefficient iminium ion formation.Use of a Lewis acid catalyst like titanium(IV) isopropoxide can enhance imine formation.
Insufficiently acidic conditions for cyclization.Trifluoroacetic acid (TFA) can be an effective catalyst for the cyclization step.
Overall low yield in multi-step synthesis Degradation of intermediates or product.Minimize reaction times and exposure to harsh conditions. Ensure prompt work-up and purification after each step.
Mechanical losses during work-up and transfers.Optimize filtration and extraction procedures to minimize loss of material. Ensure thorough rinsing of reaction vessels.
Impurity Formation
Impurity Detected Possible Source Mitigation Strategy
CATP (2-acetoxy-5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,5,6,7-tetrahydrothieno[3,2-c] pyridine) in Prasugrel synthesis Process-related impurity from the synthesis route.Careful control of reaction conditions and purification of intermediates can minimize its formation.
OXTP (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c] pyridin-2(4H)-one) in Prasugrel synthesis Deacetylation of the final product under acidic conditions.Control the pH during the final salt formation and purification steps to prevent deacetylation.
Unreacted starting materials Incomplete reaction.Increase reaction time, optimize temperature, or consider a more effective catalyst.
Side-products from competing reactions Suboptimal reaction conditions.Adjust temperature, concentration of reactants, or order of reagent addition to favor the desired reaction pathway.

Experimental Protocols

Protocol 1: Gewald Synthesis of a 2-Aminothiophene Intermediate

This protocol describes a general procedure for the synthesis of a substituted 2-aminothiophene, a key precursor for the thienopyridine core.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a heating mantle.

  • Reagents: Charge the flask with the starting ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or DMF.

  • Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.).

  • Reaction: Heat the mixture to 40-60°C and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 2-aminothiophene.

Protocol 2: Pictet-Spengler Cyclization to form 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

This protocol outlines the cyclization of a 2-thienylethylamine derivative to form the core thienopyridine scaffold.

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(thiophen-2-yl)ethanamine derivative (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

  • Imine Formation: Add the desired aldehyde or ketone (1.0-1.2 eq.) and a Lewis acid such as titanium(IV) isopropoxide (1.2 eq.). Stir the mixture at room temperature for 1-2 hours.

  • Cyclization: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (2.0-3.0 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Visualizations

experimental_workflow start Starting Materials (Ketone, Active Methylene Nitrile, Sulfur) gewald Gewald Reaction (Thiophene Ring Formation) start->gewald aminothiophene 2-Aminothiophene Intermediate gewald->aminothiophene pictet_spengler Pictet-Spengler Reaction (Piperidine Ring Formation) aminothiophene->pictet_spengler thienopyridine_core 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core pictet_spengler->thienopyridine_core functionalization Functionalization (e.g., Acylation, Alkylation) thienopyridine_core->functionalization api Final Thienopyridine API functionalization->api purification Purification (Crystallization/Chromatography) api->purification final_product Purified API purification->final_product

Caption: General experimental workflow for thienopyridine synthesis.

troubleshooting_low_yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm sm_impure Impure Starting Materials check_sm->sm_impure purify_sm Purify Starting Materials sm_impure->purify_sm Yes check_reaction Analyze Reaction Mixture (TLC/LC-MS) sm_impure->check_reaction No incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_time Increase Reaction Time or Temperature incomplete->optimize_time Yes optimize_catalyst Optimize Catalyst/ Reagent Stoichiometry side_products->optimize_catalyst No optimize_conditions Adjust Temperature, Solvent, or Reagent Addition Rate side_products->optimize_conditions Yes check_workup Review Work-up & Purification optimize_time->check_workup optimize_catalyst->check_workup optimize_conditions->check_workup workup_loss Product Loss During Extraction/Purification? check_workup->workup_loss optimize_workup Optimize Extraction pH, Solvent Volume, and Purification Method workup_loss->optimize_workup Yes

Caption: Troubleshooting decision tree for low reaction yield.

thienopyridine_moa thieno Thienopyridine (Prodrug) cyp CYP450 Enzymes (in Liver) thieno->cyp Metabolism active_metabolite Active Metabolite (Thiol) cyp->active_metabolite inhibition Irreversible Inhibition active_metabolite->inhibition p2y12 P2Y12 Receptor (on Platelets) p2y12->inhibition adp ADP adp->p2y12 Binds to no_aggregation Inhibition of Platelet Aggregation inhibition->no_aggregation Leads to

Caption: Simplified signaling pathway for thienopyridine antiplatelet activity.

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Thienopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Pictet-Spengler reaction for the synthesis of thienopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and its application for thienopyridine synthesis?

The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or related heterocyclic system.[1][2] In the context of thienopyridines, the reaction utilizes a 2-(thienyl)ethylamine derivative as the starting material, which upon reaction with a carbonyl compound, yields a tetrahydrothienopyridine core. This core structure is of significant interest in medicinal chemistry.

Q2: What are the key factors that influence the yield of the Pictet-Spengler reaction for thienopyridines?

Several factors critically impact the yield of the Pictet-Spengler synthesis of thienopyridines:

  • Nature of the Thienylethylamine: The position of the ethylamine group on the thiophene ring (e.g., 2- or 3-position) and the presence of substituents on the thiophene ring can affect its nucleophilicity and, consequently, the reaction rate and yield.

  • Choice of Carbonyl Compound: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity.[1] The electronic properties of substituents on the aldehyde can also play a significant role.

  • Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., boron trifluoride etherate (BF₃·OEt₂)).[3]

  • Solvent: The solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate. Both protic and aprotic solvents have been used, with the optimal choice being substrate-dependent.

  • Temperature: Reaction temperature can affect the rate of both the desired reaction and potential side reactions. Optimization is often necessary to find the balance between a reasonable reaction time and minimal byproduct formation.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Troubleshooting Guide

Issue Possible Causes Solutions and Recommendations
Low or No Product Yield 1. Insufficiently Acidic Catalyst: The formation of the iminium ion intermediate is acid-catalyzed and crucial for the cyclization step.[2] 2. Low Nucleophilicity of the Thiophene Ring: Compared to more electron-rich systems like indoles, the thiophene ring might be less nucleophilic, leading to a slower cyclization rate. 3. Decomposition of Starting Materials: Thienylethylamines or aldehydes might be unstable under harsh acidic conditions or high temperatures. 4. Steric Hindrance: Bulky substituents on either the thienylethylamine or the carbonyl compound can hinder the reaction. 5. Presence of Water: Water can hydrolyze the iminium ion intermediate, preventing the cyclization.1. Catalyst Optimization: Experiment with different Brønsted or Lewis acids. For less reactive substrates, stronger acids like trifluoromethanesulfonic acid (TfOH) might be necessary. A combination of acids, such as TFA and a small amount of TfOH, has been shown to be effective in some cases.[4] 2. Modified Protocols: Consider a modified Pictet-Spengler reaction, such as the formation of an N-formyliminium ion intermediate, which can enhance the electrophilicity and facilitate cyclization.[2] 3. Reaction Condition Optimization: Start with milder conditions (e.g., lower temperature, weaker acid) and gradually increase the intensity. Ensure all reagents and solvents are anhydrous. 4. Protecting Groups: If applicable, consider using protecting groups to avoid side reactions or decomposition.
Formation of Side Products 1. Aldol Condensation of the Aldehyde: This is particularly problematic with aliphatic aldehydes, leading to the formation of undesired adducts.[5] 2. Polymerization/Tarring: Strong acids and high temperatures can lead to the decomposition and polymerization of starting materials or intermediates, especially with sensitive substrates.[6] 3. Oxidation: The thienopyridine product may be susceptible to oxidation, especially if handled in the presence of air for extended periods.1. Control of Stoichiometry: Use a slight excess of the thienylethylamine to minimize the self-condensation of the aldehyde. 2. Gradual Addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration. 3. Milder Conditions: Employ lower temperatures and the minimum necessary concentration of the acid catalyst. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor Regioselectivity (with substituted thienylethylamines) 1. Electronic Effects: The position of cyclization on the thiophene ring is directed by the electronic effects of the substituents. 2. Kinetic vs. Thermodynamic Control: Different reaction conditions (temperature, acid strength) can favor the formation of either the kinetic or thermodynamic product.1. Catalyst and Temperature Screening: Systematically screen different acid catalysts and reaction temperatures to determine the optimal conditions for the desired regioisomer. Stronger acids and higher temperatures often favor the thermodynamically more stable product.[7]

Data Presentation

Table 1: Effect of Aldehyde Structure on the Yield of N-Formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines. [5]

EntryAldehydeProductYield (%)
1Benzaldehyde5a93
2Acetaldehyde5b21
3Propionaldehyde5c31
4n-Butanal5d49
5n-Pentanal5e56
6n-Hexanal5f52
7n-Heptanal5g53
8Cyclopropanecarboxaldehyde5h72
9Cyclopentanecarboxaldehyde5i83
10Cyclohexanecarboxaldehyde5j91

Table 2: Optimization of Reaction Conditions for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines (analogue to thienopyridines). [8]

EntrySolventAcidTime (h)Temp (°C)Yield (%)
1CH₃CNHCl (2.0 eq)1.55026
2CH₃CNHCl (1.0 eq)5.55053
3TolueneHCl (1.0 eq)27058
41,4-DioxaneHCl (1.0 eq)2708
5AcOHTsOH (4.0 eq)48118ND
6AcOHHCl (2.0 eq)24rt31
7AcOHHCl (2.0 eq)48rt47
8AcOHHCl (2.0 eq)3.57048
9AcOHHCl (2.0 eq)57067

Experimental Protocols

Protocol 1: General Procedure for the Modified Pictet-Spengler Synthesis of N-Formyl-4-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridines. [5]

  • Imination: To a solution of 2-(2-thienyl)ethylamine (1.0 mmol) in a suitable solvent, add the corresponding aldehyde or ketone (1.1 mmol) and titanium(IV) isopropoxide (1.2 mmol). Stir the mixture at room temperature for 1 hour.

  • Formylation: Add acetic-formic anhydride (1.5 mmol) to the reaction mixture and stir at room temperature for 1 hour.

  • Cyclization: Add trifluoroacetic acid (TFA) (10 mmol) to the mixture and stir at room temperature for 1-24 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines (as an analogue for thienopyridine synthesis). [9]

  • Imine Formation: To a solution of the aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol). Heat the reaction mixture at 82 °C for 1 hour (monitor by TLC) and then concentrate to dryness.

  • Cyclization: To the solution of the crude imine in glacial acetic acid (750 µL), add concentrated HCl (500 µL) portionwise. Stir the reaction mixture at 70 °C for 5 hours (monitor by TLC).

  • Work-up: Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature. Filter the formed precipitate and extract the filtrate with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Work-up & Purification A 2-(Thienyl)ethylamine + Aldehyde/Ketone C Stir at RT A->C B Solvent + Ti(OiPr)4 B->C E Stir at RT C->E To imine mixture D Acetic-Formic Anhydride D->E G Stir at RT (1-24h) E->G To formylated mixture F Trifluoroacetic Acid (TFA) F->G H Quench (aq. NaHCO3) G->H To cyclized product I Extraction H->I J Purification (Chromatography) I->J K K J->K Final Product: Tetrahydrothienopyridine

Caption: Workflow for the modified Pictet-Spengler synthesis of tetrahydrothienopyridines.

troubleshooting_yield Start Low Yield Issue A Check Catalyst Acidity Start->A B Assess Substrate Reactivity Start->B C Evaluate Reaction Conditions Start->C D Consider Side Reactions Start->D A1 Increase Acid Strength (e.g., TFA -> TfOH) A->A1 B1 Use N-formyliminium ion intermediate B->B1 C1 Optimize Temperature & Time C->C1 C2 Ensure Anhydrous Conditions C->C2 D1 Adjust Stoichiometry D->D1 D2 Use Inert Atmosphere D->D2 End Improved Yield A1->End B1->End C1->End C2->End D1->End D2->End

Caption: Troubleshooting flowchart for low yield in Pictet-Spengler reactions for thienopyridines.

References

Technical Support Center: Purification of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and scalability. For highly impure samples or to isolate specific impurities, preparative High-Performance Liquid Chromatography (HPLC) may be utilized.[1][2]

Q2: My synthesized this compound has a yellowish or brownish tint. What causes this discoloration and how can I remove it?

A2: Discoloration in the crude product often arises from minor impurities or side products formed during the synthesis, particularly in reactions like the Pictet-Spengler cyclization which can generate colored byproducts.[2] Treatment with activated carbon during the recrystallization process is an effective method for removing these colored impurities. The activated carbon adsorbs the larger, often aromatic, colored molecules.[3]

Q3: What are the typical impurities I might encounter in the synthesis of this compound?

A3: Impurities can originate from starting materials or side reactions. Common impurities may include unreacted 2-(thiophen-2-yl)ethanamine, residual formaldehyde or its polymer paraformaldehyde, and potentially N-formyl or other acylated derivatives if side reactions occur. Incomplete cyclization during the Pictet-Spengler reaction can also lead to imine intermediates remaining in the crude product.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] HPLC can provide quantitative data on the percentage of the main compound and any impurities. NMR can help identify the structure of the main compound and any impurities present.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not dissolve in the hot recrystallization solvent. Incorrect solvent choice; insufficient solvent volume.- Ensure you are using a suitable solvent like isopropanol or an ethanol/water mixture. - Gradually add more hot solvent until the product dissolves.
Product "oils out" instead of crystallizing upon cooling. The solution is too concentrated; the cooling rate is too fast; impurities are present that lower the melting point.- Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If the problem persists, try a different solvent system or pre-purify the material using a different technique (e.g., washing with a non-polar solvent).
Low recovery of the purified product. Too much solvent was used; the product is significantly soluble in the cold solvent; premature crystallization during hot filtration.- Reduce the initial volume of solvent used for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Preheat the filtration apparatus to prevent premature crystallization.
Crystals are very fine or appear as a powder. The solution was cooled too rapidly or agitated during cooling.- Allow the solution to cool slowly and undisturbed. - Consider using a solvent system that promotes slower crystal growth.

General Purification Workflow

Purification Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve activated_carbon Add Activated Carbon (if colored) dissolve->activated_carbon Optional hot_filtration Hot Filtration dissolve->hot_filtration activated_carbon->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool cold_filtration Cold Filtration cool->cold_filtration wash Wash with Cold Solvent cold_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot isopropanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Preparative HPLC

For highly impure samples, preparative reverse-phase HPLC can be employed.

  • Column: A C18 column is a suitable choice.

  • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used.[1] The gradient will depend on the specific impurities present and should be optimized on an analytical scale first.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. If a volatile acid modifier was used, it can often be removed by co-evaporation with a suitable solvent. The final product may need to be lyophilized to obtain a dry solid.

Data Presentation

Comparison of Purification Techniques
Technique Typical Purity Achieved Advantages Disadvantages Best For
Recrystallization >99% (if impurities are minimal)[4]Simple, cost-effective, scalable.May not be effective for removing impurities with similar solubility; can have lower yields if the product is somewhat soluble in the cold solvent.Removing small amounts of impurities from a mostly pure product.
Activated Carbon Treatment Purity improvement depends on the nature of impurities.Effectively removes colored impurities.Can adsorb some of the desired product, leading to lower yields; requires a hot filtration step.Decolorizing crude product.
Preparative HPLC >99.5%High resolution, can separate closely related impurities.More expensive, less scalable, requires specialized equipment, involves larger volumes of solvent.Purifying highly impure samples or isolating specific impurities for characterization.

Troubleshooting Logic Diagram

Troubleshooting Logic start Crude Product Impure recrystallize Attempt Recrystallization start->recrystallize oiling_out Product Oils Out? recrystallize->oiling_out success Pure Product recrystallize->success Successful low_yield Low Yield? oiling_out->low_yield No add_solvent Reheat & Add More Solvent oiling_out->add_solvent Yes change_solvent Change Solvent System oiling_out->change_solvent Yes (Persistent) colored Product is Colored? low_yield->colored No reduce_solvent Use Less Solvent low_yield->reduce_solvent Yes prep_hplc Consider Preparative HPLC low_yield->prep_hplc Yes (Persistent) colored->success No activated_carbon Use Activated Carbon colored->activated_carbon Yes slow_cool Cool Slowly add_solvent->slow_cool slow_cool->oiling_out Still Oiling Out change_solvent->recrystallize change_solvent->prep_hplc cool_thoroughly Ensure Thorough Cooling reduce_solvent->cool_thoroughly cool_thoroughly->low_yield Still Low Yield activated_carbon->recrystallize

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Degradation of Thienopyridine Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thienopyridine compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thienopyridine compounds like clopidogrel and prasugrel in solution?

Thienopyridine compounds are susceptible to degradation through several primary pathways in solution, including hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: This is a major degradation route, especially under acidic and basic conditions.[3][4] For instance, clopidogrel undergoes extensive degradation through acid and base-induced hydrolysis.[3] The ester functional group in both clopidogrel and prasugrel is a primary target for hydrolysis, leading to the formation of inactive carboxylic acid derivatives.[5][6]

  • Oxidation: Thienopyridines are also prone to oxidative degradation.[2] Studies have shown that prasugrel is susceptible to both autoxidation and peroxide-mediated oxidation.[1] Oxidative stress can lead to the formation of various degradation products, including N-oxides.[7]

  • Photodegradation: Exposure to light can induce degradation of thienopyridine compounds in solution.[1] Both clopidogrel and prasugrel have been shown to be susceptible to photodegradation.[1][5]

Q2: What are the major degradation products of clopidogrel and prasugrel observed in stability studies?

Forced degradation studies have identified several key degradation products for both clopidogrel and prasugrel.

  • Clopidogrel:

    • Hydrolysis: The primary hydrolytic degradation product is the inactive carboxylic acid derivative, formed by the cleavage of the methyl ester group.[5][6] Under acidic hydrolysis, a carboxylic acid derivative (m/z of 524.1) and a dehydrogenated product (m/z of 507.8) have been observed.[5] In alkaline conditions, a di-sodium adduct (m/z of 553.3) has been identified.[5]

    • Oxidation: Oxidative stress can lead to the formation of N-oxide derivatives.[7]

  • Prasugrel:

    • Hydrolysis: Similar to clopidogrel, prasugrel is labile in hydrolytic conditions (acid, base, and neutral), leading to the formation of multiple degradation products.[2]

    • Oxidation: Prasugrel is sensitive to oxidative conditions, resulting in several degradation products.[2][8]

Q3: Which analytical techniques are most suitable for studying the degradation of thienopyridine compounds?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed and effective techniques for analyzing the degradation of thienopyridine compounds.[9][10]

  • HPLC with UV detection: This is a robust method for separating and quantifying the parent drug and its degradation products.[3][11] Reverse-phase HPLC is frequently used.[3]

  • LC-MS and LC-MS/MS: These techniques are crucial for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio (m/z) information and fragmentation patterns.[5][12]

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study of clopidogrel. How can I identify them?

Possible Cause and Solution:

Unexpected peaks are likely degradation products. To identify them, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and compare the retention times of the resulting peaks with the unknown peaks in your sample.[13]

For definitive identification, LC-MS/MS analysis is recommended. The mass spectrometer will provide the molecular weight and fragmentation pattern of the unknown peaks, which can be used to elucidate their structures.[5]

Problem 2: My prasugrel sample is showing significant degradation even under mild storage conditions. What could be the cause?

Possible Cause and Solution:

Prasugrel is known to be sensitive to basic conditions.[2] The microenvironment of your solution, even if nominally neutral, could have a slightly alkaline pH, accelerating degradation. Consider the following:

  • pH of the solution: Ensure the pH of your solvent system is well-controlled and preferably slightly acidic for better stability.

  • Excipients: If you are working with a formulated product, certain excipients can create a basic microenvironment.[14]

  • Oxidative Stress: Prasugrel is also susceptible to oxidation.[2] Ensure your solutions are protected from excessive exposure to air (oxygen) and consider using de-gassed solvents.

Problem 3: I am having difficulty separating all the degradation products of ticlopidine from the parent peak using my current HPLC method.

Possible Cause and Solution:

Inadequate chromatographic separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: Adjust the composition and pH of your mobile phase. A gradient elution might be necessary to resolve complex mixtures of degradation products.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column).

  • Method Validation: Ensure your analytical method is properly validated for specificity to demonstrate that it can effectively separate the drug from its degradation products.[15]

Quantitative Data Summary

The following tables summarize quantitative data from various degradation studies on clopidogrel and prasugrel.

Table 1: Summary of Clopidogrel Degradation Products Identified by LC-MS

Stress ConditionDegradation Productm/z ValueReference
Acid HydrolysisCarboxylic Acid Derivative524.1[5]
Acid HydrolysisDehydrogenation Product507.8[5]
Alkaline HydrolysisDi-sodium Adduct553.3[5]
Alkaline HydrolysisDegradant I308 (M+H)+[12]

Table 2: Kinetic Data for Alkaline Degradation of Clopidogrel

ParameterValueReference
Reaction OrderFirst-order[1]
Half-life (t1/2)6.42 hours[1]
Rate Constant (k)0.1080 mol/h[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Thienopyridine Compounds

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the thienopyridine compound (e.g., clopidogrel bisulfate) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).[4][6]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M HCl. Incubate at room temperature or elevate the temperature to 50-60°C if no degradation is observed. Samples can be taken at various time points (e.g., up to 7 days).[4] Neutralize the sample with a suitable base before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[4] Neutralize the sample with a suitable acid before analysis.

  • Oxidative Degradation: Treat the stock solution with a 0.1% to 3.0% solution of hydrogen peroxide (H₂O₂) at room temperature for up to 7 days.[4][8]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period (e.g., one month).[5] For solutions, heat at a controlled temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the drug solution (e.g., 1 mg/mL in methanol) to sunlight or a photostability chamber for a defined period (e.g., 15 days).[5] Protect a control sample from light.

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time intervals using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • For identification of unknown degradation products, use LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for Clopidogrel

This is an example of a validated RP-HPLC method for the analysis of clopidogrel and its degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: Develosil ODS HG-5 RP C18 (15 cm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 2.85) in a 65:35 ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of clopidogrel and the stressed samples in the mobile phase.

    • Inject the samples and record the chromatograms.

    • The retention time for clopidogrel is approximately 7.48 minutes under these conditions.[3]

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Thienopyridine Thienopyridine Compound (e.g., Clopidogrel, Prasugrel) Acid Acidic Conditions (e.g., HCl) Thienopyridine->Acid Base Basic Conditions (e.g., NaOH) Thienopyridine->Base Oxidant Oxidizing Agent (e.g., H₂O₂) Thienopyridine->Oxidant Light Light Exposure (UV/Visible) Thienopyridine->Light Carboxylic_Acid Inactive Carboxylic Acid Derivative Acid->Carboxylic_Acid Ester Cleavage Base->Carboxylic_Acid Ester Cleavage N_Oxide N-Oxide Derivative Oxidant->N_Oxide Photo_Products Photodegradation Products Light->Photo_Products

Caption: Major degradation pathways of thienopyridine compounds in solution.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Dilute Stressed Samples Stress->Neutralize HPLC Inject into HPLC-PDA System Neutralize->HPLC For Quantification LCMS Inject into LC-MS/MS System Neutralize->LCMS For Identification Data_Quant Quantify Parent Drug and Degradants HPLC->Data_Quant Data_Ident Identify Degradant Structures LCMS->Data_Ident Report Compile Data and Generate Stability Report Data_Quant->Report Data_Ident->Report

Caption: Workflow for forced degradation studies of thienopyridine compounds.

References

solubility issues of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride, particularly concerning its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (CAS No: 28783-41-7) is a heterocyclic compound.[1][2] It is primarily known as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1] Clopidogrel is a prodrug that, once metabolized, irreversibly inhibits the P2Y12 subtype of ADP receptors on platelets, thereby preventing platelet aggregation.[3][4][5]

Q2: What are the general solubility characteristics of this compound?

Q3: In which organic solvents is this compound likely to be soluble?

A3: Based on the properties of similar pyridinium salts, it is expected to be soluble in solvents like ethanol and chloroform.[5] It is likely to be insoluble in nonpolar solvents such as diethyl ether.[5] For experimental purposes, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often used to dissolve polar compounds.

Q4: Are there any recommended storage conditions for this compound in solution?

A4: Once dissolved, it is recommended to aliquot the solution and store it to prevent degradation from repeated freeze-thaw cycles. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is suggested, ensuring the container is sealed and protected from moisture and light.[6][7]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem 1: The compound is not dissolving in the chosen organic solvent.
  • Possible Cause 1: Inappropriate solvent choice. The polarity of the solvent may not be suitable for this polar, salt-like compound.

    • Solution: Switch to a more polar solvent. See the solubility data table below for guidance. Consider solvents like DMSO, DMF, or methanol.

  • Possible Cause 2: Insufficient solvent volume. The concentration of the compound may be exceeding its solubility limit in the chosen solvent.

    • Solution: Gradually add more solvent to the mixture while stirring. If solubility is still not achieved, a different solvent may be necessary.

  • Possible Cause 3: Low temperature. Solubility can be temperature-dependent.

    • Solution: Gently warm the mixture while stirring. Be cautious, as excessive heat can cause degradation. Perform this in a controlled manner (e.g., a water bath at 30-40°C).

Problem 2: The compound dissolves initially but then precipitates out of solution.
  • Possible Cause 1: Supersaturation. The solution may have been temporarily supersaturated, especially if heat was used for dissolution and the solution was then cooled.

    • Solution: Re-warm the solution to redissolve the compound and then allow it to cool slowly to room temperature. If precipitation reoccurs, the concentration is likely too high for stable dissolution at that temperature.

  • Possible Cause 2: Change in pH. Contamination with an acidic or basic substance could alter the salt form and affect solubility.

    • Solution: Ensure all glassware is clean and the solvent is pure and free from contaminants.

Problem 3: The solution appears cloudy or contains suspended particles.
  • Possible Cause 1: Incomplete dissolution. Not all of the solid material has dissolved.

    • Solution: Increase stirring time, gently heat the solution, or try sonication to aid dissolution.

  • Possible Cause 2: Impurities. The compound itself may contain insoluble impurities.

    • Solution: Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles before use.[8]

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe compound is a salt and will readily dissolve in polar protic solvents that can solvate both the cation and the chloride anion.
Polar Aprotic DMSO, DMFModerate to HighThese solvents have high dielectric constants and can effectively solvate the pyridinium cation.
Halogenated Dichloromethane, ChloroformLow to ModerateWhile less polar than the above, some solubility is expected, similar to other pyridinium salts.[5]
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / InsolubleThe high polarity of the salt is incompatible with nonpolar solvents.[5]

Experimental Protocols

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm filters

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the compound to a vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant. To remove any remaining undissolved solid, either centrifuge the sample and take the supernatant, or filter the sample through a 0.45 µm syringe filter.

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration of the dissolved compound using a validated technique like HPLC-UV.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Visualizations

Logical Troubleshooting Workflow for Solubility Issues

start Start: Dissolving Compound issue Issue: Compound Not Dissolving start->issue check_solvent Is the solvent polar? issue->check_solvent Step 1 change_solvent Action: Switch to a more polar solvent (e.g., DMSO, Methanol) check_solvent->change_solvent No check_temp Is the mixture at room temp? check_solvent->check_temp Yes success Success: Compound Dissolved change_solvent->success heat Action: Gently warm the mixture (30-40°C) check_temp->heat No check_conc Is the concentration high? check_temp->check_conc Yes heat->success add_solvent Action: Add more solvent check_conc->add_solvent Yes sonicate Action: Use sonication check_conc->sonicate No add_solvent->success sonicate->success

Caption: A flowchart for troubleshooting solubility problems.

Signaling Pathway of Clopidogrel's Target: The P2Y12 Receptor

As this compound is a precursor to Clopidogrel, understanding the target pathway of Clopidogrel is relevant for researchers in drug development. Clopidogrel's active metabolite inhibits the P2Y12 receptor, a key player in platelet aggregation.

P2Y12_Pathway cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP Gi->AC Inhibits GPIIbIIIa GPIIb/IIIa Receptor (Inactive) GPIIbIIIa_active GPIIb/IIIa Receptor (Active) GPIIbIIIa->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Leads to ADP ADP ADP->P2Y12 Activates Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Inhibits PKA ↓ PKA Activation cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP VASP->GPIIbIIIa Inhibition of activation is relieved

Caption: The P2Y12 receptor signaling pathway in platelets.

References

Technical Support Center: Troubleshooting the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic strategies. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to clarify reaction pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the Pictet-Spengler reaction, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q: My Pictet-Spengler reaction is resulting in a low yield or failing to produce the desired product. What are the common causes and how can I improve the outcome?

A: Low yields in the Pictet-Spengler reaction can stem from several factors, ranging from substrate reactivity to reaction conditions. Here are some common causes and recommended solutions:

  • Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If the aryl group of your β-arylethylamine is not sufficiently electron-rich, the cyclization step will be slow or may not occur.

    • Solution: Consider using starting materials with electron-donating groups on the aromatic ring. Alternatively, harsher reaction conditions, such as higher temperatures or stronger acids, may be required. However, be mindful that this can lead to byproduct formation.[1][2]

  • Ineffective Catalyst: The reaction is acid-catalyzed, requiring the formation of an electrophilic iminium ion.[3]

    • Solution: Experiment with different Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid) or Lewis acids (e.g., BF₃·OEt₂). The optimal catalyst will depend on your specific substrates.[3]

  • Improper Reaction Temperature: The ideal temperature can vary significantly.

    • Solution: Screen a range of temperatures, from ambient to reflux. While higher temperatures can increase the reaction rate, they may also lead to decomposition of starting materials or products.[4][5]

  • Inappropriate Solvent: The choice of solvent can influence reaction rates and yields.

    • Solution: Both protic (e.g., methanol, water) and aprotic (e.g., dichloromethane, toluene) solvents have been successfully used. Aprotic solvents have in some cases provided superior yields.[5] 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can function as both a solvent and a catalyst, often leading to high yields.[6]

  • Decomposition of Starting Materials or Product: Sensitive functional groups may not be stable under acidic conditions or at elevated temperatures.

    • Solution: Employ milder reaction conditions (lower temperature, weaker acid). Protecting sensitive functional groups prior to the reaction and deprotecting them afterward is a common strategy.

Issue 2: Formation of Byproducts

Q: I am observing significant byproduct formation in my reaction. What are the common side products and how can I minimize them?

A: Byproduct formation is a common challenge in the Pictet-Spengler reaction. Understanding the potential side reactions is key to mitigating them.

  • Over-oxidation/Aromatization: The initial tetrahydro-β-carboline product can be oxidized to the corresponding aromatic β-carboline, especially if the reaction is exposed to air for extended periods at elevated temperatures.

    • Solution: To prevent this, run the reaction under an inert atmosphere (e.g., nitrogen or argon). If the aromatic product is desired, specific oxidizing agents can be added in a subsequent step.

  • Formation of Diastereomers: If a new chiral center is formed at the C-1 position, a mixture of cis and trans diastereomers can be obtained.[1]

    • Solution: The diastereoselectivity can often be controlled by the reaction conditions.

      • Kinetic Control (Favors cis product): Lower reaction temperatures (e.g., -78°C to 0°C) and shorter reaction times typically favor the formation of the less stable cis isomer.[7]

      • Thermodynamic Control (Favors trans product): Higher reaction temperatures and longer reaction times allow the initial product mixture to equilibrate to the more stable trans isomer.[7]

  • N-Oxidation: While less commonly reported as a major byproduct in the Pictet-Spengler reaction itself, amines can be susceptible to oxidation to form N-oxides in the presence of an oxidant.

    • Solution: Ensure the reaction is carried out under an inert atmosphere and that starting materials and solvents are free of oxidizing impurities.

Data Presentation: Influence of Reaction Conditions

The following tables summarize the impact of various catalysts and solvents on the yield and diastereoselectivity of the Pictet-Spengler reaction.

Table 1: Effect of Catalyst and Solvent on Yield

β-ArylethylamineAldehydeCatalystSolventTemperature (°C)Yield (%)Reference
TryptamineBenzaldehydeTFACH₂Cl₂Room Temp85[8]
Tryptaminep-NitrobenzaldehydeHClEthanolReflux78[8]
TryptamineIsovaleraldehydeHFIPHFIPReflux92[6]
Dopaminep-NitrobenzaldehydeHFIPHFIPReflux93[6]

Table 2: Controlling Diastereoselectivity (cis vs. trans)

β-Arylethylamine DerivativeAldehydeCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
L-Tryptophan methyl esterp-NitrobenzaldehydeHFIPHFIPReflux52:48[6]
N-Benzyl Tryptophan Methyl EsterBenzaldehydeTFACH₂Cl₂-7895:5[7]
N-Benzyl Tryptophan Methyl EsterBenzaldehydeTFABenzene805:95[7]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction

This protocol provides a general method for the synthesis of a 1-substituted tetrahydro-β-carboline.

Materials:

  • Tryptamine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene, or HFIP)

  • Acid Catalyst (e.g., TFA, 1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tryptamine in the chosen anhydrous solvent.

  • Add the aldehyde to the solution at room temperature.

  • Slowly add the acid catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or reflux) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the mixture is basic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[8][9]

Protocol 2: Diastereoselective Pictet-Spengler Reaction (Kinetic vs. Thermodynamic Control)

This protocol outlines how to favor either the cis (kinetic) or trans (thermodynamic) product.

For the Kinetic Product (cis):

  • Follow the general procedure, using a strong Brønsted acid like TFA.

  • Maintain a low reaction temperature, for example, -78°C, using a dry ice/acetone bath.

  • Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid equilibration to the thermodynamic product.

For the Thermodynamic Product (trans):

  • Follow the general procedure.

  • Use a higher reaction temperature, such as refluxing in a solvent like benzene or toluene.

  • Allow the reaction to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

Visualizations

Diagram 1: General Mechanism of the Pictet-Spengler Reaction

PictetSpengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine β-Arylethylamine SchiffBase Schiff Base Tryptamine->SchiffBase + Aldehyde - H₂O Aldehyde Aldehyde/Ketone IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ Spiroindolenine Spiroindolenine (proposed) IminiumIon->Spiroindolenine Cyclization Product Tetrahydro-β-carboline IminiumIon->Product Direct Cyclization - H⁺ Spiroindolenine->Product Rearrangement - H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_activation Is the aromatic ring sufficiently activated? start->check_activation harsher_conditions Use harsher conditions (stronger acid, higher temp) check_activation->harsher_conditions No change_substrate Use substrate with electron-donating groups check_activation->change_substrate No check_catalyst Is the catalyst appropriate? check_activation->check_catalyst Yes harsher_conditions->check_catalyst change_substrate->check_catalyst screen_catalysts Screen different Brønsted and Lewis acids check_catalyst->screen_catalysts No check_temp Is the temperature optimal? check_catalyst->check_temp Yes screen_catalysts->check_temp screen_temps Screen a range of temperatures check_temp->screen_temps No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes screen_temps->check_solvent screen_solvents Screen different protic and aprotic solvents check_solvent->screen_solvents No success Improved Yield check_solvent->success Yes screen_solvents->success

Caption: Troubleshooting workflow for low reaction yield.

Diagram 3: Kinetic vs. Thermodynamic Control

Kinetic_vs_Thermodynamic start Reactants transition_state Transition State start->transition_state kinetic_product Kinetic Product (cis) (Less Stable, Forms Faster) transition_state->kinetic_product Low Temperature Short Reaction Time thermodynamic_product Thermodynamic Product (trans) (More Stable, Forms Slower) transition_state->thermodynamic_product High Temperature Long Reaction Time kinetic_product->thermodynamic_product Equilibration

Caption: Relationship between reaction conditions and stereochemical outcome.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride, a crucial heterocyclic compound, serves as a key intermediate in the synthesis of prominent antiplatelet agents such as Ticlopidine and Clopidogrel.[1][2][3] The efficiency of its synthesis directly impacts the overall cost and accessibility of these life-saving drugs. This guide provides an objective comparison of various synthetic routes to this important molecule, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. The most common approaches are summarized below, highlighting their key features, advantages, and disadvantages.

Route 1: Pictet-Spengler Reaction of 2-Thienylethylamine with a Formaldehyde Source

This is one of the most direct and widely employed methods for the synthesis of the 4,5,6,7-tetrahydrothieno(3,2-c)pyridine core structure.[4][5] The reaction involves the cyclization of 2-thienylethylamine with a formaldehyde equivalent, followed by salt formation.

Key Features:

  • Starting Material: 2-Thienylethylamine

  • Reagents: Polyoxymethylene (paraformaldehyde) or formaldehyde solution, acid (e.g., HCl)

  • Reaction Type: Pictet-Spengler cyclization

Advantages:

  • Few reaction steps, leading to a potentially more efficient process.[5]

  • Readily available and relatively inexpensive starting materials.[5]

  • Can be performed as a one-pot reaction.[6]

Disadvantages:

  • The use of gaseous hydrogen chloride can be hazardous and challenging to handle on an industrial scale.[5]

  • The reaction may require careful control of conditions to avoid side reactions and ensure high purity.

Route 2: Multi-step Synthesis from Thiophene-2-ethanol

This route is particularly relevant in the context of synthesizing N-substituted derivatives like Ticlopidine.[7] It involves the activation of the hydroxyl group of thiophene-2-ethanol, followed by nucleophilic substitution and subsequent cyclization.

Key Features:

  • Starting Material: Thiophene-2-ethanol

  • Key Steps: Tosylation of the alcohol, condensation with an amine, and acid-catalyzed ring closure.[7]

  • Application: Primarily for the synthesis of Ticlopidine, where the N-substituent is introduced before cyclization.

Advantages:

  • Allows for the introduction of various substituents on the pyridine nitrogen.

  • The reaction conditions are generally mild.[7]

Disadvantages:

  • A multi-step synthesis can lead to a lower overall yield compared to more convergent routes.

  • Involves the use of protecting groups, adding to the step count and cost.

Quantitative Data Comparison

The following table summarizes the reported quantitative data for the different synthetic routes. It is important to note that reaction conditions and optimization can significantly influence these values.

ParameterRoute 1: Pictet-Spengler (Method A)[4]Route 1: Pictet-Spengler (Method B)[8]Route 2: Multi-step Synthesis (Ticlopidine HCl)[7]
Starting Material 2-Thienylethylamine2-ThienylethylamineThiopheneethanol
Key Reagents Polyoxymethylene, 6.6N HCl in DMFParaformaldehyde, 7% HCl in DMFp-Toluenesulfonyl chloride, Chlorobenzylamine, 1,3-Dioxolane
Overall Yield 90%99%77%
Purity Not Specified99%99.8%
Reaction Time 8 hours (cyclization and salt formation)8-16 hours (total)Not specified in detail
Key Solvents Dichloroethane, DMFDichloromethane, DMFToluene

Experimental Protocols

Protocol for Route 1: Pictet-Spengler Reaction (Method B)[9]
  • Imination: To a solution of 2-thienylethylamine (100 g, 0.79 mol) in dichloromethane (600 mL) at 25 ± 5 °C, add paraformaldehyde (26.4 g, 0.88 mol).

  • Heat the mixture to reflux (40-45 °C) for 4 to 6 hours.

  • Cyclization and Salt Formation: Cool the reaction mixture to room temperature.

  • Slowly add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25 ± 5 °C.

  • Heat the mixture to 70 ± 5 °C and stir for 4 to 6 hours.

  • Crystallization and Isolation: Cool the reaction solution to 15 ± 2 °C and stir for 8 to 10 hours to promote crystallization.

  • Filter the solid product and wash with cold dichloromethane.

  • Dry the product under vacuum at 30 to 40 °C to yield 4,5,6,7-tetrahydrothieno(3,2-c)pyridine hydrochloride.

Protocol for Route 2: Multi-step Synthesis of Ticlopidine Hydrochloride[8]
  • p-Toluenesulfonyl Protection: In a reaction flask, dissolve thiopheneethanol (50 g) and p-toluenesulfonyl chloride (84 g) in toluene (500 mL).

  • Cool the mixture to below 4 °C and slowly add potassium carbonate (67 g).

  • Allow the reaction to warm to 22 °C and stir for 4 hours.

  • Wash the organic layer with water.

  • Condensation: To the toluene solution from the previous step, add 2-chlorobenzylamine and heat to reflux for 6 hours.

  • Cool the reaction mixture and wash with water.

  • Ring Closing and Salt Formation: Add 1,3-dioxolane and a solution of hydrogen chloride in ethanol to the reaction mixture.

  • Heat to 60 °C and stir for 3 hours.

  • Cool the mixture to 0-5 °C to induce crystallization.

  • Purification: Filter the crude product and recrystallize from ethanol to obtain pure Ticlopidine hydrochloride.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

Synthetic_Routes_Comparison cluster_0 Route 1: Pictet-Spengler Reaction cluster_1 Route 2: Multi-step Synthesis for Ticlopidine A1 2-Thienylethylamine A2 Imination with Formaldehyde Source A1->A2 Paraformaldehyde A3 Cyclization & Salt Formation (Pictet-Spengler) A2->A3 HCl A4 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride A3->A4 B1 Thiophene-2-ethanol B2 Tosylation B1->B2 TsCl B3 Condensation B2->B3 2-Chlorobenzylamine B4 Ring Closure & Salt Formation B3->B4 1,3-Dioxolane, HCl B5 Ticlopidine HCl (N-substituted derivative) B4->B5

Caption: Comparison of two major synthetic pathways to thieno(3,2-c)pyridine derivatives.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, the availability of starting materials, and the specific target molecule (i.e., the parent compound or an N-substituted derivative). The Pictet-Spengler reaction of 2-thienylethylamine offers a more direct and higher-yielding pathway to the unsubstituted core, making it attractive for large-scale manufacturing. Conversely, the multi-step synthesis starting from thiophene-2-ethanol provides greater flexibility for producing N-substituted analogs like Ticlopidine, albeit with a potentially lower overall yield. Researchers and process chemists should carefully consider these trade-offs when selecting a synthetic strategy.

References

A Comparative Guide to Clopidogrel Intermediates: 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the antiplatelet agent clopidogrel can be approached through several synthetic routes, each involving distinct key intermediates. The choice of a particular synthetic pathway can significantly impact the overall yield, purity, cost-effectiveness, and scalability of the manufacturing process. This guide provides an objective comparison of the traditional intermediate, 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride, with intermediates from prominent alternative synthetic routes, supported by experimental data.

Overview of Major Synthetic Routes for Clopidogrel

There are three primary synthetic strategies for the production of clopidogrel, each distinguished by its core intermediate:

  • Route 1: The Tetrahydrothienopyridine Route. This classic approach utilizes this compound as the foundational building block.

  • Route 2: The Thiophene Ethanol Route. This alternative pathway commences with 2-thiophene ethanol, which is converted to a tosylate derivative.

  • Route 3: The Racemic Acid Resolution Route. This strategy involves the synthesis of a racemic carboxylic acid intermediate, which is then resolved to isolate the desired enantiomer.

This guide will delve into a comparative analysis of the key intermediates central to each of these routes.

Quantitative Comparison of Key Intermediates

The following tables summarize the performance of the key intermediates in their respective synthetic pathways based on reported experimental data.

Table 1: Synthesis of this compound (Route 1)

ParameterMethod 1Method 2
Starting Material 2-Thienyl ethylamine2-Thienyl ethylamine
Reagents Dichloroethane, Polyoxymethylene, HCl in DMFDichloromethane, Polyoxymethylene, HCl in N,N-dimethylformamide
Reaction Time 4 hours (reflux) + 4 hours (heating)4-6 hours (reflux) + 4-6 hours (heating)
Yield 90%[1]99%[1]
Purity Not specified99%[1]

Table 2: Comparison of Intermediates in Alternative Clopidogrel Synthetic Routes

IntermediateSynthetic RouteKey Reaction StepYieldPurityReference
2-(2-Thienyl) ethyl tosylateRoute 2 (Thiophene Ethanol)Tosylation of 2-thiophene ethanol96%Not SpecifiedCN101560202B
S-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrateRoute 2 (Thiophene Ethanol)Resolution of racemic methyl ester>90% (optical purity)>99%
(±)-α-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-acetic acidRoute 3 (Racemic Acid Resolution)Condensation reaction83.57%99.90%[2]
(+)-Clopidogrel camphor sulfonateRoute 3 (Racemic Acid Resolution)Resolution of racemic clopidogrel64.9%99.55% (chiral purity)

Experimental Protocols

Detailed methodologies for the synthesis of the key intermediates are provided below.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine hydrochloride (Route 1, Method 2)
  • Reaction Setup: In a 2-liter, 4-necked flask equipped with a thermometer and mechanical stirrer, add 2-thienyl ethylamine (100g, 0.79 mol) to dichloromethane (600 mL) at 25°C (±5°C) and stir for 5-10 minutes.[1]

  • Addition of Reagent: Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain under boiling for 4 to 6 hours at 40 to 45°C.[1]

  • Acidification: Cool the reaction to room temperature and add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).[1]

  • Heating and Crystallization: Stir the reaction mixture for 4-6 hours at 70°C (±5°C). Cool the reaction to 15°C (±2°C) and stir for 8-10 hours for crystallization.[1]

  • Isolation and Drying: Filter the product and wash with cold dichloromethane. Dry the material under vacuum at 30 to 40°C to obtain 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride.[1]

Protocol 2: Synthesis of 2-(2-Thienyl) ethyl tosylate (Route 2)
  • Reaction Setup: Charge a clean and dry reactor with 400 liters of toluene and 163.2 kg of para-toluene sulfonyl chloride, then cool to approximately 5°C.

  • Addition of Reactants: Add 100 kg of thiophene-2-ethanol at about 5°C over approximately 20 minutes, followed by the addition of 130 kg of triethylamine over about 8 hours and 50 minutes.[3]

  • Reaction: Raise the temperature of the reaction mixture to about 30°C and stir for approximately 12 hours.

  • Work-up: Filter the reaction mass and wash the filter cake with 2x100 liters of toluene. Transfer the filtrate to another reactor and wash with 5x200 liters of water.[3]

  • Isolation: The organic layer containing the product is then used in the subsequent step.

Protocol 3: Synthesis and Resolution of (±)-α-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-acetic acid (Route 3)
  • Synthesis of Racemic Acid: The specific protocol for the initial synthesis of the racemic acid can vary, but a common method involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a derivative of 2-chlorophenylacetic acid.

  • Resolution with L-(-)-camphor sulfonic acid:

    • Concentrate the organic layer containing racemic clopidogrel under vacuum at 60°C.

    • To the residue, add acetone (1470 L) at 30°C and stir for clear dissolution.

    • Add water (14 L) and L-(-)-camphor sulfonic acid monohydrate (200 kg) to the reaction mass and stir for 45 minutes.

    • Seed the mixture with (+)-Clopidogrel camphor sulfonate (0.15 kg) and stir for 18 hours at 30°C.

    • Filter the separated solid, wash with acetone (130 L), and dry under vacuum at 42°C for 10 hours to afford (+)-Clopidogrel camphor sulfonate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows for clopidogrel via the different intermediate routes.

Clopidogrel_Synthesis_Route_1 2-Thienyl ethylamine 2-Thienyl ethylamine Intermediate_A This compound 2-Thienyl ethylamine->Intermediate_A Polyoxymethylene Polyoxymethylene Polyoxymethylene->Intermediate_A HCl HCl HCl->Intermediate_A Racemic_Clopidogrel Racemic Clopidogrel Intermediate_A->Racemic_Clopidogrel o-chlorobenzaldehyde o-chlorobenzaldehyde o-chlorobenzaldehyde->Racemic_Clopidogrel NaCN NaCN NaCN->Racemic_Clopidogrel S-Clopidogrel (S)-(+)-Clopidogrel Racemic_Clopidogrel->S-Clopidogrel L-camphorsulfonic acid L-camphorsulfonic acid L-camphorsulfonic acid->S-Clopidogrel

Caption: Synthetic pathway of Clopidogrel via this compound.

Clopidogrel_Synthesis_Route_2 2-thiophene_ethanol 2-Thiophene ethanol tosylate 2-(2-Thienyl) ethyl tosylate 2-thiophene_ethanol->tosylate p-TSA p-Toluenesulfonyl chloride p-TSA->tosylate substituted_intermediate Substituted Intermediate tosylate->substituted_intermediate amino_ester (+)-α-amino-2-chloro phenyl acetic acid methyl ester amino_ester->substituted_intermediate S-Clopidogrel (S)-(+)-Clopidogrel substituted_intermediate->S-Clopidogrel formaldehyde Formaldehyde formaldehyde->S-Clopidogrel

Caption: Synthetic pathway of Clopidogrel via the 2-Thiophene ethanol route.

Clopidogrel_Synthesis_Route_3 starting_materials Starting Materials racemic_acid (±)-α-(2-chlorophenyl)-6,7-dihydro-4H- thieno[3,2-c]pyridine-5-acetic acid starting_materials->racemic_acid esterification Esterification racemic_acid->esterification racemic_clopidogrel Racemic Clopidogrel esterification->racemic_clopidogrel S-Clopidogrel (S)-(+)-Clopidogrel racemic_clopidogrel->S-Clopidogrel resolving_agent Resolving Agent (e.g., L-camphorsulfonic acid) resolving_agent->S-Clopidogrel

Caption: Synthetic pathway of Clopidogrel via resolution of the racemic acid intermediate.

Comparative Analysis

  • Route 1 (Tetrahydrothienopyridine Route): This is a well-established and high-yielding route for the synthesis of the key tetrahydrothienopyridine intermediate. The reported yields for this compound are consistently high, often exceeding 90%, with excellent purity.[1] This makes it a reliable and industrially viable starting point. However, the subsequent steps to introduce the chiral center can involve racemic mixtures that require resolution, potentially lowering the overall yield of the final (S)-enantiomer.

  • Route 2 (Thiophene Ethanol Route): This pathway offers a more direct approach to the chiral product by introducing a chiral building block, (+)-α-amino-2-chloro phenyl acetic acid methyl ester, early in the synthesis. The tosylation of 2-thiophene ethanol proceeds in high yield.[3] A key advantage of this route is the potential to avoid a late-stage resolution of a racemic mixture, which can be more efficient. The overall yield and cost-effectiveness of this route are highly dependent on the availability and cost of the chiral amino ester intermediate.

  • Route 3 (Racemic Acid Resolution Route): This approach focuses on the synthesis of a racemic carboxylic acid, which is then resolved. The synthesis of the racemic acid itself can be efficient.[2] The critical step is the resolution, which can be achieved with various resolving agents. While this method allows for the isolation of the desired enantiomer, the theoretical maximum yield for the resolution step is 50%, and practical yields are often lower. However, efficient racemization and recycling of the unwanted enantiomer can improve the overall process economy.

Conclusion

The selection of an optimal synthetic route for clopidogrel depends on a variety of factors, including the desired scale of production, cost of raw materials, and the capabilities of the manufacturing facility.

  • The This compound route is a robust and high-yielding method for producing the core heterocyclic structure, making it a continued favorite for large-scale manufacturing, despite the need for subsequent resolution.

  • The 2-thiophene ethanol route presents an elegant and potentially more efficient pathway by incorporating the chiral center early on, which can be advantageous if the chiral starting materials are readily and economically available.

  • The racemic acid resolution route offers a viable alternative, particularly if efficient methods for both the synthesis of the racemic acid and the resolution and recycling of the unwanted enantiomer are established.

Ultimately, a thorough process development and economic analysis are essential for determining the most suitable synthetic strategy for clopidogrel production in a given setting. This guide provides the foundational data and protocols to aid researchers and drug development professionals in making an informed decision.

References

A Spectroscopic Showdown: Differentiating Thienopyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric structures is a critical step in the synthesis and characterization of novel therapeutic agents. Thienopyridines, a class of heterocyclic compounds with significant pharmacological interest, exist as six distinct isomers depending on the fusion of the thiophene and pyridine rings. While sharing the same molecular formula, these isomers can exhibit varied biological activities and physicochemical properties. This guide provides a comparative analysis of the spectroscopic characteristics of thienopyridine isomers, offering a valuable resource for their unambiguous identification.

This comparison leverages key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The subtle electronic and structural differences between the isomers give rise to unique spectral fingerprints, which, when analyzed in conjunction, allow for their confident differentiation.

Spectroscopic Data Summary

¹H NMR Spectral Data (Chemical Shifts in ppm)
IsomerH-2H-3H-4H-5H-6H-7Solvent
Thieno[2,3-b]pyridine 7.93 (d)7.45 (d)8.58 (dd)7.39 (dd)8.94 (dd)-CDCl₃
Thieno[3,2-b]pyridine 7.49 (d)7.99 (d)-8.63 (d)7.37 (dd)8.98 (d)CDCl₃
Thieno[2,3-c]pyridine 7.65 (d)7.39 (d)9.03 (s)-8.41 (d)7.82 (d)CDCl₃
Thieno[3,2-c]pyridine 7.88 (d)7.42 (d)-9.10 (s)7.85 (d)8.45 (d)CDCl₃
Thieno[3,4-b]pyridine 8.35 (d)7.55 (d)8.48 (d)7.29 (dd)8.55 (d)-(Predicted)
Thieno[3,4-c]pyridine 8.80 (s)-8.30 (d)7.60 (dd)8.30 (d)8.80 (s)(Predicted)
¹³C NMR Spectral Data (Chemical Shifts in ppm)
IsomerC-2C-3C-3aC-4C-5C-6C-7C-7aSolvent
Thieno[2,3-b]pyridine 129.9123.8163.8148.9120.9133.2-145.7CDCl₃
Thieno[3,2-b]pyridine 122.3131.7148.2-145.9119.8130.5163.5CDCl₃
Thieno[2,3-c]pyridine 125.1122.9148.0150.1-130.2115.8139.1CDCl₃
Thieno[3,2-c]pyridine 129.8121.5140.2-151.3116.5131.0147.8CDCl₃
Thieno[3,4-b]pyridine (Predicted)(Predicted)(Predicted)(Predicted)(Predicted)(Predicted)(Predicted)(Predicted)-
Thieno[3,4-c]pyridine (Predicted)-(Predicted)(Predicted)(Predicted)(Predicted)(Predicted)(Predicted)-
IR Spectral Data (Key Vibrational Bands in cm⁻¹)
IsomerC-H stretching (aromatic)C=C/C=N stretchingRing stretchingC-S stretching
Thieno[2,3-b]pyridine ~3100-3000~1600-1450~1400-1300~700-600
Thieno[3,2-b]pyridine ~3100-3000~1600-1450~1400-1300~700-600
Thieno[2,3-c]pyridine ~3100-3000~1600-1450~1400-1300~700-600
Thieno[3,2-c]pyridine ~3100-3000~1600-1450~1400-1300~700-600
Thieno[3,4-b]pyridine (Data not readily available)(Data not readily available)(Data not readily available)(Data not readily available)
Thieno[3,4-c]pyridine (Data not readily available)(Data not readily available)(Data not readily available)(Data not readily available)

Note: The IR spectra of these isomers are expected to be complex in the fingerprint region (1500-600 cm⁻¹), and subtle differences in the patterns of bands can be used for differentiation.

UV-Vis Spectral Data (Absorption Maxima in nm)
Isomerλmax (Solvent)
Thieno[2,3-b]pyridine 225, 268, 305 (Ethanol)
Thieno[3,2-b]pyridine 232, 265, 298 (Ethanol)
Thieno[2,3-c]pyridine 238, 275, 310 (Ethanol)
Thieno[3,2-c]pyridine 240, 270, 315 (Ethanol)
Thieno[3,4-b]pyridine (Data not readily available)
Thieno[3,4-c]pyridine (Data not readily available)
Mass Spectrometry Data (Key Fragmentation Pathways)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Notes
Thieno[2,3-b]pyridine 135108, 91, 82Loss of HCN, followed by loss of H.
Thieno[3,2-b]pyridine 135108, 91, 82Loss of HCN, followed by loss of H.
Thieno[2,3-c]pyridine 135108, 91Loss of HCN.[1]
Thieno[3,2-c]pyridine 135108, 91Loss of HCN.[2][3]
Thieno[3,4-b]pyridine 135(Data not readily available)Expected to show loss of HCN.
Thieno[3,4-c]pyridine 135(Data not readily available)Expected to show loss of HCN.

Note: High-resolution mass spectrometry is essential for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. For specific instrument parameters and sample preparation details, it is recommended to consult the original research articles from which the data were obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation: ~5-10 mg of the thienopyridine isomer is dissolved in ~0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR: Proton-decoupled spectra are typically acquired. Chemical shifts are reported in ppm relative to the solvent signal, which is then referenced to TMS.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrument: UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the thienopyridine isomer is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

  • Data Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 400 nm. The wavelengths of maximum absorbance (λmax) are reported.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

  • Ionization Method: Electron Ionization (EI) is commonly used for these types of molecules.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. The relative abundance of each ion is also measured.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a general workflow for the spectroscopic differentiation of thienopyridine isomers.

Spectroscopic_Differentiation_of_Thienopyridine_Isomers Workflow for Spectroscopic Differentiation of Thienopyridine Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_identification Isomer Identification Synthesis Synthesized Thienopyridine Isomer Mixture or Pure Isomer MS Mass Spectrometry (MS) Determine Molecular Weight (m/z = 135) Synthesis->MS Analyze Sample NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Analyze Sample IR Infrared (IR) Spectroscopy Functional Group & Fingerprint Region Synthesis->IR Analyze Sample UV_Vis UV-Vis Spectroscopy Electronic Transitions (λmax) Synthesis->UV_Vis Analyze Sample Compare_MS Analyze Fragmentation Patterns - Confirm isomeric nature and identify characteristic fragments MS->Compare_MS Compare_NMR Compare Chemical Shifts & Coupling Patterns - Differentiate based on proton and carbon environments NMR->Compare_NMR Compare_IR Compare Fingerprint Regions - Identify unique vibrational patterns IR->Compare_IR Compare_UV Compare λmax Values - Distinguish based on conjugation differences UV_Vis->Compare_UV Identification Unambiguous Isomer Identification Compare_NMR->Identification Correlate Data Compare_IR->Identification Correlate Data Compare_UV->Identification Correlate Data Compare_MS->Identification Correlate Data

Caption: A flowchart illustrating the systematic use of multiple spectroscopic techniques for the unambiguous identification of thienopyridine isomers.

Conclusion

The spectroscopic comparison of thienopyridine isomers reveals that while they share many similarities, distinct differences in their NMR, IR, UV-Vis, and mass spectra allow for their differentiation. ¹H and ¹³C NMR spectroscopy are particularly powerful in elucidating the precise connectivity of the fused ring system through the analysis of chemical shifts and coupling constants. While mass spectrometry can confirm the isomeric nature by providing the same molecular weight, subtle differences in fragmentation patterns can sometimes offer clues to the specific isomer. IR and UV-Vis spectroscopy provide complementary information regarding the vibrational modes and electronic transitions, respectively. For a definitive structural assignment, a combination of these spectroscopic methods is indispensable. This guide serves as a foundational resource for researchers in the field, facilitating the accurate characterization of these pharmaceutically important molecules.

References

A Comparative Guide to Purity Assessment: qNMR vs. HPLC for 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. For a compound such as 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride, a heterocyclic molecule that can be a key building block, ensuring its purity is critical for the safety, efficacy, and reproducibility of the final drug product.[1] This guide provides a comprehensive comparison of two powerful analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Core Principles: An Absolute vs. Relative Measurement

The fundamental difference between qNMR and HPLC lies in their method of quantification. Quantitative NMR (qNMR) is a primary analytical method, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself.[1] The principle of qNMR is based on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1][2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[1][3]

In contrast, High-Performance Liquid Chromatography (HPLC) is a comparative technique.[1] It separates components in a mixture based on their differential interactions with a stationary and a mobile phase.[1] For purity assessment, a detector (commonly UV-Vis) measures the response of each eluting component. The purity is typically determined using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This method assumes that all components have a similar response factor at the detection wavelength, which can be a significant source of error if impurities have different chromophores.[1][4] To achieve a more accurate quantification with HPLC, reference standards for each impurity are required to determine their individual response factors.[4]

Data Presentation: A Head-to-Head Comparison

The choice between qNMR and HPLC for the purity assessment of this compound will depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute, primary method based on the direct proportionality of signal intensity to the number of nuclei.[1][2]Relative, comparative method based on the separation of components and their detection.[1]
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[1][4]Ideally requires a reference standard for the main component and each impurity for accurate quantification.[1][4]
Accuracy High, provides an absolute purity value.[1] Considered a primary ratio method by metrological institutes.[5]High, but can be influenced by the response factors of impurities if not individually calibrated.[1]
Precision Excellent, with relative standard deviations (RSD) typically below 1%.[6]Very good, with low RSD, often ≤2.0%.[7]
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[1]High, based on chromatographic separation. Can be optimized by changing column and mobile phase.
Sensitivity Lower sensitivity compared to HPLC, but excellent for quantifying impurities at levels of ~0.1% and above.[8][9]Generally higher for trace impurities, with the limit of detection (LOD) and quantification (LOQ) being key validation parameters.[9][10]
Information Provided Purity, structural confirmation, and identification and quantification of impurities in a single experiment.[9]Purity (as area %), number of components, and their retention times.[9]
Sample Consumption Higher (milligrams).[9]Low (micrograms).[9]
Destructive No, the sample can be recovered.[9]Yes.[9]
Throughput Lower, especially for qNMR which requires long relaxation delays for accurate quantification.[9]Higher, with typical run times of 20-30 minutes per sample.[9]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are proposed experimental protocols for the purity assessment of this compound using both qNMR and HPLC.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The internal standard should be of high purity, stable, not reactive with the sample, and have signals that do not overlap with the analyte signals.[4]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D2O).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameters (for a 400 or 500 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Temperature: 298 K.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification, typically 5 times the longest T1 relaxation time of the signals of interest. A value of 30-60 seconds is common.

    • Pulse Angle: 90° pulse.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

    • Acquisition Time: At least 3-4 seconds.

  • Data Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula[3]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for polar heterocyclic compounds.[1]

    • Mobile Phase: A gradient elution is often necessary for separating impurities with a wide range of polarities. A typical mobile phase could be:

      • A: 0.1% Formic acid or phosphoric acid in Water.[1][11]

      • B: 0.1% Formic acid in Acetonitrile.[1]

    • Gradient: A starting condition of low organic phase (e.g., 5% B) held for a few minutes, followed by a linear increase to a high organic phase (e.g., 95% B) over 15-20 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV detection at a wavelength where the main component and potential impurities have significant absorbance (e.g., determined by a UV scan, a starting point could be 254 nm).

    • Injection Volume: 10 µL.[1]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Mandatory Visualizations

experimental_workflow cluster_qnmr qNMR Workflow cluster_hplc HPLC Workflow qnmr_start Sample & Internal Standard Weighing qnmr_prep Dissolution in Deuterated Solvent qnmr_start->qnmr_prep qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing (Integration) qnmr_acq->qnmr_proc qnmr_calc Purity Calculation (Absolute) qnmr_proc->qnmr_calc hplc_start Sample Weighing & Dissolution hplc_prep Dilution to Working Concentration hplc_start->hplc_prep hplc_acq Chromatographic Separation & Detection hplc_prep->hplc_acq hplc_proc Data Processing (Peak Integration) hplc_acq->hplc_proc hplc_calc Purity Calculation (Area Percent) hplc_proc->hplc_calc

Caption: Experimental workflows for purity assessment by qNMR and HPLC.

logical_relationship cluster_comparison Purity Assessment Method Comparison cluster_attributes Key Attributes qnmr qNMR quant Quantification qnmr->quant Absolute accuracy Accuracy qnmr->accuracy High (Primary) sensitivity Sensitivity qnmr->sensitivity Lower info Information qnmr->info Structural Info throughput Throughput qnmr->throughput Lower hplc HPLC hplc->quant Relative hplc->accuracy High (Dependent on Response Factors) hplc->sensitivity Higher hplc->info Separation Profile hplc->throughput Higher

Caption: Comparison of key attributes between qNMR and HPLC.

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

Both qNMR and HPLC are powerful techniques for assessing the purity of this compound. qNMR offers the distinct advantage of being a primary, absolute method that can provide structural information alongside quantitative data, making it an excellent tool for the certification of reference materials and for obtaining a highly accurate purity value without the need for a specific analyte standard.[1][9]

HPLC, on the other hand, excels in its high sensitivity for detecting trace impurities and its higher throughput, making it well-suited for routine quality control and for monitoring reaction progress.[1][9]

For a comprehensive and robust purity assessment, an orthogonal approach utilizing both techniques is often recommended.[9] HPLC can be employed to generate a detailed impurity profile and to detect trace impurities, while qNMR can provide a highly accurate, absolute purity value for the bulk material and aid in the structural elucidation of unknown impurities. This combined strategy ensures the highest level of confidence in the quality of this compound, a critical aspect in the development of safe and effective pharmaceuticals.

References

evaluating the efficiency of different catalysts in thienopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thienopyridines, a critical scaffold in numerous pharmaceuticals, including antiplatelet agents like clopidogrel and prasugrel, is a focal point of extensive research. The efficiency of these syntheses is paramount, directly impacting yield, cost, and environmental footprint. This guide provides an objective comparison of various catalytic systems employed in the synthesis of thienopyridines, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.

Key Synthetic Strategies and Catalyst Performance

The construction of the thienopyridine core typically involves the formation of either the thiophene or the pyridine ring as the key cyclization step. The two most prevalent methods are the Gewald reaction for thiophene ring formation and the Friedländer annulation for pyridine ring construction. The efficiency of these and other coupling reactions is highly dependent on the chosen catalyst.

Data Presentation: Catalyst Performance in Key Thienopyridine Syntheses

The following table summarizes quantitative data for different catalysts used in the synthesis of thienopyridine precursors and related coupling reactions. It is important to note that reaction conditions may vary between studies, impacting direct comparability.

Reaction TypeCatalyst / ConditionsSubstrate(s)ProductYield (%)Reaction Time (h)Temperature (°C)Reference
Gewald Reaction Piperidinium borate (20 mol%), EtOH/H₂OCyclohexanone, malononitrile, sulfur2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene960.33100[1]
Triethylamine, EtOHKetone, cyanoacetate, sulfur2-aminothiophene derivative70-859Reflux[2]
Microwave irradiation, inorganic baseKetone, activated nitrile, sulfur2-aminothiophene derivativeHighMinutesN/A[3]
Friedländer Annulation p-Toluenesulfonic acid (PTSA), solvent-free, microwave2-aminoaryl ketone, α-methylene ketonePolysubstituted quinolineHigh0.08 - 0.17120[4]
Molecular iodine (I₂), EtOH2-aminobenzophenone, ethyl acetoacetateSubstituted quinoline921.5Reflux[4]
Trifluoromethanesulfonic acid (TfOH), 1,2-DCEFused 1,2,3-triazoleThieno[2,3-c]pyridine derivative722480[5]
Suzuki Coupling Pd(OAc)₂, SPhos (0.25-1 mol%), K₃PO₄, Toluene/H₂OBromothiophenes, cyclopropylboronic acidCyclopropylthiophenes69-9316100[6]
Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂OBromothiophenecarbaldehydes, potassium cyclopropyltrifluoroborateCyclopropylthiophenecarbaldehydes15-2110100[7]
Biocatalysis Fungal Peroxygenase (Marasmius rotula), H₂O₂, ascorbate, acetone/bufferPrasugrelActive metabolite of prasugrel44N/AN/A[3]

Note on Efficiency Metrics: While yield, reaction time, and temperature are commonly reported, more rigorous efficiency metrics like Turnover Number (TON) and Turnover Frequency (TOF) are often absent in the literature for these specific reactions. TON represents the total number of moles of product formed per mole of catalyst before its deactivation, while TOF is the TON per unit of time, indicating the catalyst's intrinsic activity.[8][9] For biocatalysts, performance is often measured by achievable product concentration, productivity, and enzyme stability.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key catalytic reactions in thienopyridine synthesis.

Protocol 1: Gewald Synthesis of a 2-Aminothiophene using an Organocatalyst

This protocol is adapted from the synthesis of 2-aminothiophenes using piperidinium borate as a catalyst.[1]

  • Materials: Ketone (1.0 mmol), activated nitrile (e.g., malononitrile, 1.0 mmol), elemental sulfur (1.0 mmol), piperidinium borate (20 mol%), and ethanol/water (9:1, 10 mL).

  • Procedure:

    • To a round-bottom flask, add the ketone, activated nitrile, elemental sulfur, and piperidinium borate.

    • Add the ethanol/water solvent mixture.

    • Heat the reaction mixture to 100 °C with stirring for 20 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-aminothiophene derivative.

Protocol 2: Friedländer Annulation for Pyridine Ring Formation (Acid-Catalyzed)

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis of a quinoline, a core structure related to thienopyridines.[13][14]

  • Materials: 2-Aminoaryl aldehyde or ketone (1.0 eq), ketone with an α-methylene group (1.1 eq), acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq), and a suitable solvent (e.g., toluene or ethanol).

  • Procedure:

    • Combine the 2-aminoaryl aldehyde or ketone, the α-methylene ketone, and the acid catalyst in a round-bottom flask.

    • Add the solvent and reflux the mixture with stirring.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired quinoline derivative.

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol is a general procedure for the Suzuki coupling of a bromothiophene with a boronic acid, a common method for introducing substituents.[6]

  • Materials: Bromothiophene derivative (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), base (e.g., K₃PO₄), and a solvent system (e.g., toluene/water).

  • Procedure:

    • In a reaction vessel, combine the bromothiophene, boronic acid, and base.

    • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the ligand in the organic solvent.

    • Add the catalyst solution to the reaction vessel.

    • Add water to the mixture.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

    • Cool the mixture to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for catalyst screening in thienopyridine synthesis and the key synthetic pathways.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_evaluation Evaluation start Define Reaction: Substrates, Product catalyst_selection Select Catalyst Classes (Pd, Cu, Ni, Organo, Bio) start->catalyst_selection reagent_prep Prepare Stock Solutions: Substrates, Catalysts, Reagents catalyst_selection->reagent_prep reaction_setup Set up Parallel Reactions (Vary Catalyst, Ligand, Solvent, Temp.) reagent_prep->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS, GC) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Crude Product (NMR, GC-MS for Conversion/Yield) workup->analysis purification Purify Product (Column Chromatography) analysis->purification characterization Characterize Pure Product (NMR, HRMS, etc.) purification->characterization data_table Compile Data Table: Yield, TON, TOF, etc. characterization->data_table comparison Compare Catalyst Performance data_table->comparison optimization Select Lead Catalyst for Optimization comparison->optimization Thienopyridine_Synthesis_Pathways cluster_thiophene_formation Thiophene Ring Formation cluster_pyridine_formation Pyridine Ring Formation cluster_functionalization Functionalization Thienopyridine Thienopyridine Core Gewald Gewald Reaction Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene Aminothiophene->Thienopyridine Pyridine Ring Formation Friedlander Friedländer Annulation Friedlander->Thienopyridine Aminobenzaldehyde o-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone Aminobenzaldehyde->Friedlander Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Halogenated_TP Halogenated Thienopyridine Coupling->Halogenated_TP Halogenated_TP->Thienopyridine Further Derivatization

References

A Comparative Analysis of the Biological Activity of Prasugrel and Clopidogrel Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the thienopyridine antiplatelet prodrugs, Prasugrel and Clopidogrel. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the key differences in their pharmacokinetics and pharmacodynamics.

Executive Summary

Prasugrel and Clopidogrel are both orally administered prodrugs that require metabolic activation to exert their antiplatelet effects by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor. While their active metabolites exhibit similar in vitro potency, Prasugrel demonstrates a more rapid onset of action and greater, more consistent platelet inhibition in vivo.[1][2] This enhanced clinical efficacy is primarily attributed to its more efficient and reliable metabolic activation pathway.[3][4]

Quantitative Comparison of Biological Activity

The following tables summarize key quantitative data comparing the precursors of Prasugrel and Clopidogrel and their respective active metabolites.

Table 1: Pharmacokinetic Parameters of Active Metabolites
ParameterPrasugrel Active Metabolite (R-138727)Clopidogrel Active Metabolite (H4)Reference(s)
Tmax (median) ~0.5 hours~1.0 hour[5]
Cmax (ng/mL) Significantly higher and more consistentLower and more variable, dependent on CYP2C19 genotype[5][6]
AUC₀₋tlast (ng·hr/mL) Substantially higher and dose-proportionalLower, exhibiting saturable absorption and/or metabolism[4][7]
Table 2: In Vitro and In Vivo Antiplatelet Activity
ParameterPrasugrelClopidogrelReference(s)
Active Metabolite IC₅₀ (ADP-induced platelet aggregation) 1.8 µM (in rat platelets)2.4 µM (in rat platelets)[8]
Inhibition of Platelet Aggregation (IPA) - Loading Dose Faster onset and higher magnitude (e.g., 54% at 30 min with 60 mg)Slower onset and lower magnitude (e.g., 3-6% at 30 min with 300-600 mg)[4][9]
IPA - Maintenance Dose Higher and more consistent inhibition (e.g., ~78% with 10 mg)Lower and more variable inhibition (e.g., ~52-56% with 75 mg)[4]
Influence of CYP2C19 Polymorphism Minimal to no impact on active metabolite exposure and platelet inhibitionSignificant impact, with reduced efficacy in poor metabolizers[5][6][10]

Metabolic Activation Pathways

The superior therapeutic profile of Prasugrel is largely explained by the differences in its metabolic activation compared to Clopidogrel.[3]

Clopidogrel undergoes a two-step oxidative metabolism primarily in the liver. A significant portion of the absorbed dose (around 85%) is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, leaving only a small fraction available for activation.[11] The activation that does occur is highly dependent on cytochrome P450 (CYP) enzymes, particularly CYP2C19, for both steps.[10][12] This dependency on CYP2C19 is a major source of inter-individual variability in clinical response.

Prasugrel , in contrast, is rapidly and almost completely hydrolyzed by carboxylesterases in the intestine and liver to an intermediate thiolactone metabolite.[13] This initial step is more efficient than the corresponding first step for Clopidogrel. The subsequent oxidation to the active metabolite is then carried out by several CYP enzymes, with no single enzyme playing a dominant role, thereby reducing the impact of genetic polymorphisms.[10][13]

metabolic_pathways cluster_clopidogrel Clopidogrel Activation Pathway cluster_prasugrel Prasugrel Activation Pathway C Clopidogrel (Prodrug) C_inactive Inactive Carboxylic Acid (~85% of dose) C->C_inactive Carboxylesterases C_oxo 2-oxo-clopidogrel C->C_oxo CYP2C19, CYP1A2, CYP2B6 C_active Active Metabolite (H4) C_oxo->C_active CYP2C19, CYP2B6, CYP3A4 P Prasugrel (Prodrug) P_thiolactone Thiolactone Metabolite P->P_thiolactone Carboxylesterases (Intestine & Liver) P_active Active Metabolite (R-138727) P_thiolactone->P_active Multiple CYPs (e.g., CYP3A4, CYP2B6)

Metabolic activation pathways of Clopidogrel and Prasugrel.

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation

This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

a. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Collect whole blood from subjects into tubes containing 3.2% sodium citrate.

  • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

  • To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.[1]

b. Aggregation Measurement:

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-warm the PRP samples to 37°C.

  • Add the platelet agonist (e.g., 5 µM or 20 µM ADP) to the PRP sample.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).[9][14]

  • The maximum platelet aggregation (MPA) is determined, and the inhibition of platelet aggregation (IPA) is calculated relative to a baseline measurement.

lta_workflow start Whole Blood Collection (3.2% Sodium Citrate) prp Low-Speed Centrifugation to obtain PRP start->prp ppp High-Speed Centrifugation to obtain PPP start->ppp adjust Adjust Platelet Count in PRP prp->adjust calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) adjust->calibrate prewarm Pre-warm PRP to 37°C calibrate->prewarm add_agonist Add ADP Agonist prewarm->add_agonist record Record Light Transmission add_agonist->record analyze Analyze Aggregation Curve (MPA, IPA) record->analyze

Workflow for Light Transmission Aggregometry.
Quantification of Active Metabolites by LC-MS/MS

The active thiol metabolites of Prasugrel and Clopidogrel are unstable. A common procedure involves their immediate derivatization in the blood sample to ensure stability for subsequent analysis.

a. Sample Preparation:

  • Collect blood samples at specified time points post-dose.

  • Immediately stabilize the active metabolite by derivatization, for example, with 2-bromo-3'-methoxyacetophenone (MPB).[15]

  • Perform protein precipitation, typically with acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).[16][17]

  • Centrifuge the sample and collect the supernatant for analysis.

b. LC-MS/MS Analysis:

  • Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Separate the analyte from other plasma components using a suitable C18 or C8 reverse-phase column with a gradient elution.[16][17]

  • Detect and quantify the derivatized active metabolite using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Establish a calibration curve using standards of known concentrations to determine the concentration of the active metabolite in the plasma samples.[15]

Conclusion

The precursors of Prasugrel and Clopidogrel differ significantly in their metabolic activation, which is the primary determinant of their distinct clinical profiles. Prasugrel's more efficient and consistent conversion to its active metabolite leads to a faster onset of action and more potent antiplatelet effects compared to Clopidogrel. This comprehensive comparison, supported by quantitative data and detailed methodologies, provides a valuable resource for researchers in the field of antiplatelet therapy.

References

A Comparative Guide to the Synthetic Strategies for 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride, a crucial intermediate in the synthesis of several pharmaceutical agents, including the antiplatelet drugs ticlopidine and clopidogrel, has been the subject of various synthetic explorations.[1][2][3] This guide provides a comparative analysis of the prevalent synthetic strategies leading to this important heterocyclic scaffold, with a focus on experimental data and detailed protocols for researchers in drug development and medicinal chemistry.

Strategy 1: Pictet-Spengler Type Cyclization of 2-(Thiophen-2-yl)ethanamine

The most widely reported and industrially scalable approach for synthesizing this compound is a one-pot reaction involving the cyclization of 2-(thiophen-2-yl)ethanamine with a formaldehyde source. This reaction is analogous to the Pictet-Spengler reaction, which forms a tetrahydroisoquinoline. In this case, the electron-rich thiophene ring undergoes an intramolecular electrophilic substitution.

The general pathway involves the initial formation of a Schiff base (imine) between the primary amine and formaldehyde, which then undergoes an acid-catalyzed intramolecular cyclization onto the thiophene ring to form the tetrahydrothienopyridine core. Subsequent treatment with hydrochloric acid yields the target pyridinium salt.

Pictet_Spengler_Pathway cluster_main Pictet-Spengler Type Synthesis Start 2-(Thiophen-2-yl)ethanamine + Formaldehyde Source Imine Intermediate Imine (Schiff Base) Start->Imine Condensation Cyclization Intramolecular Cyclization Imine->Cyclization Acid Catalyst FreeBase 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine (Free Base) Cyclization->FreeBase Product 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride FreeBase->Product HCl Treatment

Caption: Workflow for the Pictet-Spengler type synthesis.

Comparison of Methodological Variations

Several variations of this core strategy have been documented, primarily differing in the choice of solvent, formaldehyde source, acid catalyst, and reaction conditions. These subtle changes can significantly impact yield, purity, and scalability.

Parameter Method 1A Method 1B Method 1C
Starting Material 2-Thienylethylamine2-Thienylethylamine2-Thienylethylamine
Formaldehyde Source PolyoxymethyleneParaformaldehydeFormaldehyde (aq.)
Solvent DichloroethaneDichloromethaneWater / Dichloroethane
Reaction Temp. Reflux (40-45°C), then 70°CReflux (40-45°C), then 70°C50-55°C, then 65-75°C
Acid Source 6.6N HCl in DMF7% HCl in DMFEthanolic HCl
Overall Yield 90%[4]99%[4][5]Not specified
Purity Not specified99%[4]Not specified
Key Features Azeotropic removal of water.Two-stage temperature control.[4][5]Two-step process involving isolation of the intermediate imine.[6]
Detailed Experimental Protocol (Method 1B)

This protocol is a representative example of the high-yield, one-pot Pictet-Spengler type synthesis.[4][5]

  • Reaction Setup : In a 2-liter, four-necked flask equipped with a mechanical stirrer and thermometer, add 2-(thiophen-2-yl)ethanamine (100g, 0.79 mol) to dichloromethane (600 mL) at 25°C (±5°C) and stir for 5-10 minutes.

  • Imination : Add paraformaldehyde (26.4 g, 0.88 mol) to the mixture. Heat the reaction to reflux at 40-45°C and maintain for 4 to 6 hours.

  • Cyclization and Salt Formation : Cool the reaction mixture to room temperature. Slowly add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).

  • Heating : Stir and heat the reaction mixture to 70°C (±5°C) for another 4 to 6 hours.

  • Crystallization and Isolation : Cool the solution to 15°C (±2°C) and stir for 8-10 hours to facilitate crystallization.

  • Purification : Collect the solid product by filtration and wash with cold dichloromethane. Dry the product under vacuum at 30-40°C to obtain this compound.

    • Yield : 120 g (99%)

    • Purity : 99%

Strategy 2: Multi-Step Synthesis from Thiophene

An alternative approach involves constructing the target molecule from simple thiophene over several steps. This strategy offers flexibility for introducing substituents on the thiophene ring if needed but typically involves more unit operations compared to the one-pot cyclization. A recently developed protocol reports a 4-step synthesis to the free base, which can then be converted to the hydrochloride salt.[1][2]

This route provides the key intermediate, 4,5,6,7-tetrahydrothieno(3,2-c)pyridine, in a 62% overall yield from thiophene.[1][2]

Multistep_Pathway cluster_main Multi-Step Synthesis from Thiophene Thiophene Thiophene Step1 Step 1: Friedel-Crafts Acylation Thiophene->Step1 Step2 Step 2: Henry Reaction Step1->Step2 Step3 Step 3: Nitro Reduction Step2->Step3 Intermediate 2-(Thiophen-2-yl)ethanamine Step3->Intermediate Step4 Step 4: Cyclization & Salt Formation Intermediate->Step4 Product Final Product Step4->Product

Caption: General workflow for multi-step synthesis from thiophene.

Comparison of Synthetic Strategies
Feature Strategy 1: Pictet-Spengler Type Strategy 2: Multi-Step from Thiophene
Starting Material 2-(Thiophen-2-yl)ethanamineThiophene
Number of Steps 1 (One-pot)4-5 Steps
Overall Yield High (up to 99%)[4][5]Moderate (62% to free base)[1][2]
Scalability High; demonstrated on a large scale.Reported as scalable.[1][2]
Reagent Availability Requires pre-synthesized or purchased 2-(thiophen-2-yl)ethanamine.Starts from the readily available and inexpensive thiophene.
Process Simplicity Operationally simple, fewer isolations.More complex, involves multiple intermediate isolations.
Flexibility Less flexible for analog synthesis.More amenable to creating derivatives by modifying intermediates.
Detailed Experimental Protocol (Strategy 2)

While the specific, step-by-step conditions for the 62% yield process are proprietary to the reporting research, the general chemical transformations are well-established.[1][2] The key steps would logically follow a sequence such as:

  • Friedel-Crafts Acylation of thiophene to introduce a two-carbon chain precursor.

  • Henry Reaction (nitroaldol reaction) with nitromethane to form a nitro alcohol, followed by dehydration.

  • Reduction of the nitro group to a primary amine, yielding 2-(thiophen-2-yl)ethanamine.

  • Cyclization and Salt Formation as described in Strategy 1.

This route essentially incorporates the synthesis of the key starting material used in Strategy 1.

Conclusion

For the direct and large-scale production of this compound, the Pictet-Spengler type cyclization (Strategy 1) is demonstrably superior. It is a high-yielding, one-pot process with simple operational steps and excellent reported purity.[4][5] The variations within this strategy allow for optimization based on available solvents and reagents.

References

Safety Operating Guide

Essential Disposal Protocols for 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Chemical and Safety Data

Identifier Value
Chemical Name 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride
CAS Number 28783-41-7
Molecular Formula C₇H₁₀ClNS
Hazard Classification Acute Toxicity 4 (Oral)[1][2][3]
Hazard Statement H302: Harmful if swallowed[1][2][3]

Core Disposal Principle: this compound is classified as hazardous waste and must be disposed of through a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of in drains or regular trash.[1]

Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Handling: Always handle this chemical within a laboratory fume hood or a well-ventilated area.[5]

  • Gloves: Wear impervious, chemical-resistant gloves. Inspect gloves for integrity before each use.[4]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[5]

  • Lab Coat: A standard laboratory coat is required. For significant quantities or potential for splashing, a chemical-resistant apron is recommended.

2. Waste Collection and Containment:

  • Solid Waste:

    • Carefully sweep up the solid material, avoiding dust formation.[4]

    • Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container.[1][4]

  • Contaminated Materials:

    • Any materials used for cleaning spills (e.g., absorbent pads, paper towels), as well as disposable PPE that has come into contact with the chemical, must be treated as hazardous waste.

    • Place these items in the same designated hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is compliant with all local and institutional regulations for hazardous waste accumulation.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.[4][5]

  • Alternatively, the material may be disposed of by incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by qualified personnel at a licensed facility.

  • Provide the disposal company with the Safety Data Sheet (SDS) for the chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste (Sweep solid, avoid dust) ppe->collect container Step 3: Place in Labeled, Sealed Hazardous Waste Container collect->container no_drain CRITICAL: Do NOT Dispose in Drain or Trash collect->no_drain store Step 4: Store Securely in Designated Waste Area container->store disposal_co Step 5: Arrange Pickup by Licensed Disposal Company store->disposal_co end End: Compliant Disposal disposal_co->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Classification:

This compound is classified as harmful if swallowed.[1][2][3] Some sources also indicate that it may cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Protection GlovesWear appropriate protective gloves. Nitrile gloves are often recommended for handling pyridine-based compounds.[6][7] Inspect gloves prior to use.[4]
Lab Coat/Protective ClothingWear a lab coat or other appropriate protective clothing to prevent skin exposure.[6] For significant handling, fire/flame resistant and impervious clothing is recommended.[5]
Respiratory Protection RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]
Operational Plan and Handling

Engineering Controls:

  • Work in a well-ventilated area.[6][7]

  • Use a laboratory fume hood or other form of local exhaust ventilation.[5][6]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[8]

  • Avoid breathing dust.[4][8]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[2][9]

  • Keep the container tightly closed in a dry and well-ventilated place.[5]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][4]
Inhalation If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing.[5] Call a physician if symptoms develop or persist.[5]
Disposal Plan

Waste Disposal:

  • Dispose of this material and its container to a licensed hazardous waste disposal company.[5]

  • Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4][5]

  • Do not let the product enter drains.[4]

Contaminated Packaging:

  • Dispose of contaminated packaging as unused product.[4][5]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Select PPE Select PPE Review SDS->Select PPE Identify Hazards Check Ventilation Check Ventilation Select PPE->Check Ventilation Prepare Workspace Weigh/Measure Weigh/Measure Check Ventilation->Weigh/Measure Begin Work Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Store Compound Store Compound Perform Experiment->Store Compound Decontaminate Workspace Decontaminate Workspace Store Compound->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE

Caption: A logical workflow for the safe handling of chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride
Reactant of Route 2
4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.